Ymrf-NH2
説明
特性
分子式 |
C29H42N8O5S |
|---|---|
分子量 |
614.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C29H42N8O5S/c1-43-15-13-23(35-26(40)21(30)16-19-9-11-20(38)12-10-19)28(42)36-22(8-5-14-34-29(32)33)27(41)37-24(25(31)39)17-18-6-3-2-4-7-18/h2-4,6-7,9-12,21-24,38H,5,8,13-17,30H2,1H3,(H2,31,39)(H,35,40)(H,36,42)(H,37,41)(H4,32,33,34)/t21-,22-,23-,24-/m0/s1 |
InChIキー |
NJMFKNMDYNMIFH-ZJZGAYNASA-N |
異性体SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
正規SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
製品の起源 |
United States |
Foundational & Exploratory
The Biological Function of Ymrf-NH2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ymrf-NH2 is a neuropeptide belonging to the FMRFamide-related peptide (FaRP) family, characterized by the C-terminal sequence Arg-Phe-NH2. As an analog of the parent FMRF-NH2 peptide, with a Tyr-Met-Arg-Phe-NH2 sequence, this compound serves as a crucial ligand for the FMRFamide receptor (FMRFa-R), a G protein-coupled receptor (GPCR) in Drosophila melanogaster and other invertebrates. Its biological functions are diverse, primarily revolving around the modulation of muscle contractility, neuronal activity, and stress responses. This technical guide provides a comprehensive overview of the biological functions of this compound, its signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study. This information is intended to support further research into the physiological roles of this compound and the potential for targeting its signaling pathway in drug development, particularly in the context of insecticides or therapeutic agents for diseases with analogous signaling pathways.
Introduction
Neuropeptides are a diverse class of signaling molecules that play critical roles in a vast array of physiological processes. The FMRFamide-related peptides (FaRPs) are one of the most extensively studied neuropeptide families in invertebrates. This compound, a key member of this family, is distinguished by a tyrosine residue at its N-terminus. This structural feature is critical for its high-affinity binding to the Drosophila FMRFamide receptor (FMRFa-R), a G protein-coupled receptor.[1][2][3] The interaction between this compound and its receptor initiates a cascade of intracellular events that lead to a variety of physiological responses, including the modulation of cardiac function, flight behavior, and stress-induced sleep.[4][5][6] Understanding the intricate details of this compound's biological function and its signaling mechanisms is paramount for elucidating fundamental neurobiological processes in invertebrates and for identifying novel targets for pharmacological intervention.
Structure and Physicochemical Properties
This compound is a tetrapeptide with the amino acid sequence Tyrosine-Methionine-Arginine-Phenylalanine, with the C-terminus amidated.
Amino Acid Sequence: Tyr-Met-Arg-Phe-NH₂
Molecular Formula: C₃₂H₄₁N₇O₅S
Physicochemical Properties:
| Property | Value (Calculated) |
| Molecular Weight | 651.78 g/mol |
| Isoelectric Point (pI) | 9.75 |
| Charge at pH 7 | +1 |
| Gravy Score | -0.125 |
Note: These properties are calculated based on the amino acid sequence and may vary slightly from experimentally determined values.
The N-terminal tyrosine residue is a critical structural feature. The aromatic ring of tyrosine, similar to phenylalanine in FMRF-NH2, forms strong pi-stacking and hydrophobic interactions within the binding pocket of the FMRFa-R, anchoring the peptide for activation.[1][2][3]
Biological Functions
The biological activities of this compound and other FMRFamide-related peptides are predominantly mediated through the FMRFa receptor. These functions are diverse and tissue-specific.
Modulation of Cardiac Function
In Drosophila melanogaster, this compound and its parent peptide FMRF-NH2 are known to modulate cardiac contractility.[1][6] The specific effect, whether excitatory or inhibitory, can depend on the concentration of the peptide and the developmental stage of the organism.
Regulation of Flight Behavior
This compound signaling plays a significant role in the modulation of flight in Drosophila. The FMRFa receptor is expressed in a subset of central dopaminergic neurons, and its activation is necessary for maintaining sustained flight bouts.[7][8] This suggests a role for this compound in modulating the activity of neural circuits that control locomotion.
Stress-Induced Sleep
FMRFamide signaling, including that potentially mediated by this compound, is involved in the regulation of stress-induced sleep in Drosophila.[4] This highlights a broader role for this neuropeptide system in adaptive behaviors in response to environmental challenges.
Myotropic Activity on Visceral Muscles
FMRFamide-related peptides exhibit myotropic (muscle-contracting) effects on various visceral organs in insects, including the hindgut and reproductive tracts.[9] The responses can be either stimulatory or inhibitory, depending on the specific peptide, its concentration, and the target tissue.
Signaling Pathway
This compound exerts its biological effects by binding to and activating the FMRFa receptor, a G protein-coupled receptor.[10][11][12]
Receptor Activation and G Protein Coupling
Upon binding of this compound to the FMRFa-R, the receptor undergoes a conformational change, which in turn activates a heterotrimeric G protein on the intracellular side of the membrane. Studies in Drosophila have shown that the FMRFa-R couples to a Gq-type G protein.[7][8]
Downstream Second Messengers
Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
Intracellular Calcium Mobilization
IP₃ diffuses through the cytoplasm and binds to IP₃ receptors (IP₃R) on the membrane of the endoplasmic reticulum (ER).[7][8] This binding triggers the release of stored calcium ions (Ca²⁺) from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration. This elevation in intracellular Ca²⁺ is a key event that mediates many of the downstream physiological effects of this compound, such as muscle contraction and modulation of neuronal excitability.
References
- 1. Structure-activity relationships of FMRF-NH2 peptides demonstrate A role for the conserved C terminus and unique N-terminal extension in modulating cardiac contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationships of FMRF-NH2 Peptides Demonstrate A Role for the Conserved C Terminus and Unique N-Terminal Extension in Modulating Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FMRFamide signaling promotes stress-induced sleep in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. FMRFa receptor stimulated Ca2+ signals alter the activity of flight modulating central dopaminergic neurons in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FMRFa receptor stimulated Ca2+ signals alter the activity of flight modulating central dopaminergic neurons in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FMRFamide-Related Peptides Signaling Is Involved in the Regulation of Muscle Contractions in Two Tenebrionid Beetles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification in Drosophila melanogaster of the invertebrate G protein-coupled FMRFamide receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FMRFa FMRFamide [Drosophila melanogaster (fruit fly)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
YMRF-NH2 Peptide: A Technical Guide to its Origin, Characterization, and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the YMRF-NH2 peptide, a crucial tool in the study of FMRFamide-related peptide (FaRP) signaling. While not a naturally occurring neuropeptide, this compound has been instrumental in elucidating the structure-activity relationships of FaRPs and their interactions with their cognate G-protein coupled receptors. This document details the synthetic origin of this compound, its quantitative interaction with the Drosophila FMRFa receptor, comprehensive experimental protocols for its synthesis and use in functional assays, and a visualization of its associated signaling pathway.
Discovery and Origin
The this compound peptide is a synthetic analog of the widely studied FMRF-NH2 neuropeptide. Its "discovery" is rooted in laboratory-based structure-activity relationship (SAR) studies designed to understand the molecular determinants of ligand binding to the FMRFamide receptor (FMRFa-R) in Drosophila melanogaster. In this context, this compound was synthesized to investigate the role of the N-terminal amino acid of the core RF-amide motif. Specifically, the substitution of phenylalanine (F) with tyrosine (Y) at the first position was performed to assess the impact of a hydroxyl group on the aromatic ring on receptor binding and activation. These studies have demonstrated that the aromaticity at this position is critical for high-affinity binding.
Quantitative Data
The primary quantitative data available for this compound relates to its interaction with the Drosophila FMRFa receptor. The following table summarizes the key binding parameter.
| Peptide | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | FMRFa-R | Functional Assay | EC50 | 31 nM | Maynard et al., 2013 |
EC50 (Half-maximal effective concentration): The concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
Peptide Synthesis: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a representative method for the synthesis of this compound based on standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Met-OH, Fmoc-Tyr(tBu)-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF.
-
First Amino Acid Coupling (Phenylalanine):
-
Activate Fmoc-Phe-OH with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation (Arginine, Methionine, Tyrosine):
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid (Fmoc-Arg(Pbf)-OH, Fmoc-Met-OH, Fmoc-Tyr(tBu)-OH).
-
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid (Tyrosine).
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with ether, and air dry.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Verification: Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry and analytical HPLC.
This compound Synthesis Workflow
Functional Assay: Intracellular Calcium Mobilization in Drosophila S2 Cells
This protocol describes a method to assess the functional activity of this compound by measuring intracellular calcium mobilization in Drosophila S2 cells transiently expressing the FMRFa receptor.
Materials:
-
Drosophila S2 cells
-
Expression vector containing the coding sequence for the Drosophila FMRFa receptor
-
Transfection reagent (e.g., calcium phosphate)
-
Schneider's Drosophila Medium
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
This compound peptide stock solution
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Cell Culture and Transfection:
-
Culture Drosophila S2 cells in Schneider's medium.
-
Transiently transfect the S2 cells with the FMRFa receptor expression vector using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours to allow for receptor expression.
-
-
Cell Loading with Calcium Dye:
-
Harvest the transfected S2 cells and wash with a physiological saline buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., 5 µM Fluo-4 AM) for 30-60 minutes at room temperature in the dark.
-
Wash the cells to remove excess dye.
-
-
Calcium Mobilization Assay:
-
Resuspend the dye-loaded cells in saline buffer and plate them in a 96-well plate.
-
Measure the baseline fluorescence using a plate reader or microscope.
-
Add varying concentrations of this compound peptide to the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium levels.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity relative to the baseline for each concentration of this compound.
-
Plot the dose-response curve and calculate the EC50 value.
-
Functional Assay Workflow
Signaling Pathway
This compound exerts its biological effects by binding to and activating the FMRFa receptor, a G-protein coupled receptor (GPCR). Upon binding, the receptor undergoes a conformational change, leading to the activation of a heterotrimeric G-protein. In the case of the Drosophila FMRFa receptor, this is typically a Gq-type G-protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. This rise in intracellular calcium concentration mediates various downstream cellular responses.
This compound Signaling Pathway
Conclusion
This compound serves as a valuable research tool for probing the pharmacology and physiology of FMRFamide signaling systems. Its well-defined interaction with the Drosophila FMRFa receptor, coupled with the detailed experimental protocols provided in this guide, offers a solid foundation for researchers and drug development professionals. The insights gained from studies utilizing this compound and similar analogs are crucial for understanding the diverse roles of neuropeptide signaling in health and disease, and for the potential development of novel therapeutic agents targeting these pathways.
An In-depth Technical Guide to YMRF-NH2: Sequence, Structure, and Biological Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuropeptide YMRF-NH2, a member of the FMRF-NH2-related peptide (FaRP) family. This document details its amino acid sequence, structural characteristics, known signaling pathways, and detailed experimental protocols relevant to its study.
This compound: Sequence and Structure
This compound is a tetrapeptide with the amino acid sequence Tyrosine-Methionine-Arginine-Phenylalanine, terminating in a C-terminal amide group. It is an analog of the foundational FaRP, FMRF-NH2, where the N-terminal Phenylalanine (F) is substituted with Tyrosine (Y). This substitution is significant as it introduces a hydroxyl group on the aromatic ring, which can influence receptor binding and signaling.
The structure of this compound is crucial for its biological activity. The C-terminal RF-NH2 motif is highly conserved across the FaRP family and is essential for receptor recognition and activation. The N-terminal residues, in this case, Tyr-Met, contribute to the specificity and potency of the peptide's interaction with its receptor.
Figure 1: 2D representation of the this compound peptide sequence.
Data Presentation: Quantitative Analysis
While extensive quantitative data for this compound is not widely available in the public domain, structure-activity relationship studies have provided some key insights into its biological activity.
| Compound | Sequence | Receptor | Bioactivity (EC50) | Reference |
| This compound | Tyr-Met-Arg-Phe-NH2 | FMRFa-R | 31 nM | [1][2][3] |
| FMRF-NH2 | Phe-Met-Arg-Phe-NH2 | FMRFa-R | 28 nM | [1] |
| AMRF-NH2 | Ala-Met-Arg-Phe-NH2 | FMRFa-R | 3,217 nM | [1] |
Table 1: Comparative Bioactivity of this compound and Related Analogs. This table summarizes the half-maximal effective concentration (EC50) of this compound and its analogs for the Drosophila FMRFamide receptor (FMRFa-R). The data indicates that the substitution of Phenylalanine with Tyrosine (this compound) results in a comparable potency to the native FMRF-NH2 peptide. In contrast, substitution with Alanine (AMRF-NH2) significantly reduces binding affinity, highlighting the importance of an aromatic residue at the N-terminus for strong receptor interaction.[1]
Signaling Pathways
This compound, like other members of the FaRP family, exerts its biological effects by binding to G protein-coupled receptors (GPCRs). The FMRFa receptor (FMRFaR) has been identified as a primary target for this compound. Upon binding, the receptor undergoes a conformational change, initiating intracellular signaling cascades.
Evidence suggests that FMRFa receptors can couple to multiple types of G proteins, including Gs and Gi/o, and Gq. The activation of the Gq pathway is particularly noteworthy, as it leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+ is a key event in mediating many of the physiological effects of this compound, such as the modulation of muscle contractility.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
The FMRFamide-related peptides (FaRPs) represent a large and diverse superfamily of neuropeptides, first identified by their signature C-terminal motif of Arginine-Phenylalanine-amide (RFa). These peptides are ubiquitously distributed throughout the animal kingdom and play pivotal roles as neurotransmitters, neuromodulators, and neurohormones. FaRPs are implicated in a vast array of physiological processes, including the regulation of muscle contractility, cardiovascular function, feeding behavior, reproduction, and pain modulation. They exert their effects primarily through G-protein coupled receptors (GPCRs), initiating a variety of intracellular signaling cascades. This technical guide provides a comprehensive overview of the FaRP family, with a focus on their structure, function, and the experimental methodologies used to study them. Quantitative data on receptor binding and physiological effects are presented in structured tables for comparative analysis. Detailed experimental protocols for key research techniques and visualizations of the primary signaling pathways are also provided to serve as a valuable resource for researchers in the field.
Introduction to FMRFamide-Related Peptides (FaRPs)
FMRFamide-related peptides (FaRPs) are a significant class of neuropeptides characterized by the C-terminal amino acid sequence -Arg-Phe-NH2. The inaugural member of this family, the tetrapeptide Phe-Met-Arg-Phe-NH2 (FMRFamide), was first isolated from the ganglia of the clam Macrocallista nimbosa. Since this discovery, hundreds of FaRPs have been identified across diverse invertebrate and vertebrate phyla.
The FaRP superfamily is further categorized into subfamilies based on N-terminal extensions and precursor gene homology. While initially grouped together, some peptide families with similar C-terminal sequences, such as myosuppressins (-FLRFa), sulfakinins (-LRFa), and neuropeptide F (-RFa), are now often classified as distinct families due to being encoded by different genes and activating separate receptors. This guide will focus on the core FaRPs that share a close structural and functional relationship.
FaRPs are synthesized as larger precursor proteins that are post-translationally processed to yield multiple bioactive peptides. They are expressed throughout the central and peripheral nervous systems and in endocrine cells. Their diverse physiological roles underscore their importance in animal biology and their potential as targets for novel drug development.
Quantitative Data on FaRPs
The following tables summarize key quantitative data for a selection of FMRFamide-related peptides, including their binding affinities to receptors, expression levels in various tissues, and their physiological effects.
Receptor Binding Affinities and Functional Potency
This table presents the binding affinities (Kd or Ki) and functional potencies (EC50) of various FaRPs for their respective G-protein coupled receptors in different species.
| Peptide/Analog | Receptor/Tissue | Species | Binding Affinity (Kd/Ki) | Functional Potency (EC50) | Reference |
| 125I-daYFnLRFamide | Brain Membranes | Helix aspersa | 14 nM (High affinity site) | - | [1] |
| 125I-daYFnLRFamide | Brain Membranes | Helix aspersa | 245 nM (Low affinity site) | - | [1] |
| NPFF | NPFF Receptors | Rat (Spinal Cord) | 0.34 ± 0.07 nM (Ki) | - | [2] |
| [N-Ac]NPFF | NPFF Receptors | Rat (Spinal Cord) | 0.74 ± 0.16 nM (Ki) | - | [2] |
| NPFF(5-8) | NPFF Receptors | Rat (Spinal Cord) | 15.5 ± 2.3 nM (Ki) | - | [2] |
| YIRFamide | Muscle Fibers | Schistosoma mansoni | - | 4 µM | [3] |
| GYIRFamide | Muscle Fibers | Schistosoma mansoni | - | 1 µM | [3] |
| RYIRFamide | Muscle Fibers | Schistosoma mansoni | - | 7 µM | [3] |
| GYNRSFLRFamide | Heart | Callinectes sapidus | - | 323 ± 62 nM | [4] |
Expression Levels of FaRPs in Tissues
This table provides examples of the concentration of FMRFamide-like immunoreactivity in various invertebrate tissues, as determined by radioimmunoassay.
| Tissue | Species | Expression Level | Reference |
| Scolex/Neck Region | Hymenolepis diminuta | 3.9 ± 1.5 pmol/mg protein | [5] |
| Strobila (with shelled eggs) | Hymenolepis diminuta | 0.2 ± 0.19 pmol/mg protein | [5] |
| Pericardial organs and thoracic ganglia | Callinectes sapidus | 7 to 13 pmol per crab | [4] |
| Spinal Cord and Hypothalamus | Rat | > 10 pmol/g | [6] |
| Cerebellum and Striatum | Rat | < 3.5 pmol/g | [6] |
Signaling Pathways of FaRPs
FMRFamide-related peptides primarily exert their effects by binding to and activating G-protein coupled receptors (GPCRs). The activation of these receptors initiates intracellular signaling cascades that lead to the modulation of cellular activity. The specific downstream pathways can vary depending on the receptor subtype and the type of G-protein to which it couples (e.g., Gq, Gi/o, or Gs).
Gq/11-Mediated Signaling Pathway
Many FaRP receptors are coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The increase in intracellular Ca2+ and the activation of PKC lead to a variety of cellular responses, including muscle contraction and neurotransmitter release.
Gi/o- and Gs-Mediated Signaling Pathways
FaRP receptors can also couple to Gi/o or Gs proteins, which respectively inhibit or stimulate the enzyme adenylyl cyclase (AC). This leads to a decrease (Gi/o) or increase (Gs) in the intracellular concentration of the second messenger cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets to modulate cellular function.
References
- 1. Neuropeptide Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Gi/o GPCRs drive the formation of actin-rich tunneling nanotubes in cancer cells via a Gβγ/PKCα/FARP1/Cdc42 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptide Database - Home [isyslab.info]
- 4. researchgate.net [researchgate.net]
- 5. Low affinity of FMRFamide and four FaRPs (FMRFamide-related peptides), including the mammalian-derived FaRPs F-8-Famide (NPFF) and A-18-Famide, for opioid mu, delta, kappa 1, kappa 2a, or kappa 2b receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NeuroPep 2.0: An Updated Database Dedicated to Neuropeptide and Its Receptor Annotations - PubMed [pubmed.ncbi.nlm.nih.gov]
YMRF-NH2: A Technical Guide to its Mechanism of Action in Invertebrates
For Researchers, Scientists, and Drug Development Professionals
Abstract
YMRF-NH2 is a member of the FMRFamide-related peptide (FaRP) family, a diverse group of neuropeptides that play crucial roles in the regulation of various physiological processes in invertebrates. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound and its analogs in invertebrates. It details their interaction with G-protein coupled receptors, the subsequent signaling cascades, and their physiological effects, with a focus on cardiovascular and muscle modulation. This document synthesizes available quantitative data, outlines detailed experimental protocols for studying these peptides, and provides visual representations of their signaling pathways to facilitate further research and drug development efforts targeting these systems.
Introduction
FMRFamide-related peptides (FaRPs) are a large and functionally diverse family of neuropeptides characterized by a C-terminal -RxRF-NH2 motif, where 'x' can be a variable amino acid. Since the initial discovery of FMRFamide from the clam Macrocallista nimbosa, numerous FaRPs, including this compound, have been identified across a wide range of invertebrate phyla.[1][2] These peptides act as neurotransmitters, neuromodulators, and neurohormones to control a plethora of physiological functions, including cardiovascular activity, muscle contractility, feeding behavior, and reproduction.[1][3] Understanding the mechanism of action of specific FaRPs like this compound is critical for fundamental neurobiology and for the development of novel pesticides or therapeutic agents.
Receptor Binding and Activation
This compound and other FaRPs exert their effects by binding to and activating specific G-protein coupled receptors (GPCRs).[3] The interaction between the peptide ligand and its receptor is highly specific, determined by the amino acid sequence of the peptide and the structure of the receptor's binding pocket.
While specific binding data for this compound is limited, studies on related FaRPs provide insights into their receptor pharmacology. The affinity of these peptides for their receptors can be quantified using radioligand binding assays.
Quantitative Data on FaRP Receptor Interactions
The following table summarizes quantitative data for the effects of representative FMRFamide-related peptides on invertebrate preparations. It is important to note that these are for peptides structurally related to this compound and serve as a guide for expected potencies.
| Peptide | Preparation | Effect | Parameter | Value |
| Neuropeptide F (NPF) | Invertebrate Heart | Arrest of slow phase signal frequency | EC50 | 1 pM[4] |
| Neuropeptide F (NPF) | Invertebrate Heart | Decrease in slow phase duration | EC50 | 0.6 pM[4] |
| Neuropeptide F (NPF) | Invertebrate Heart | Increase in fast phase duration | EC50 | 10 nM[4] |
| Short NPF-1 (sNPF-1) | Invertebrate Heart | Decrease in slow phase signal frequency | EC50 | 9 nM[4] |
| Short NPF-1 (sNPF-1) | Invertebrate Heart | Decrease in slow phase duration | EC50 | ~50 nM[4] |
| LFRFa peptides | Hdh-sNPFR-expressing HEK293 cells | Inhibition of forskolin-stimulated cAMP accumulation | - | -[5] |
Signaling Pathways
Upon binding of this compound or a related peptide, the activated GPCR initiates intracellular signaling cascades through the activation of heterotrimeric G-proteins. The specific downstream signaling pathway is dependent on the type of G-protein α-subunit (e.g., Gαs, Gαi/o, Gαq/11) coupled to the receptor.
Studies on FaRPs in molluscs and insects have revealed several potential signaling pathways:
-
Inhibition of Adenylyl Cyclase (via Gαi/o): Some FaRP receptors, such as the sNPF receptor in the Pacific abalone, are coupled to Gαi proteins.[5] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] This pathway is implicated in the regulation of processes like food intake and reproduction.[5]
-
Modulation of Ion Channels: FaRPs can directly modulate the activity of ion channels, leading to changes in membrane potential and cellular excitability. In the snail Helix aspersa, different FaRPs have been shown to cause a slow increase in K+ conductance, a fast increase in K+ conductance, an increase in Na+ conductance, or a decrease in K+ conductance, suggesting effects on multiple ion channel types.[6]
The following diagram illustrates a representative signaling pathway for a this compound-like peptide coupled to a Gαi protein.
References
- 1. Diversity of the RFamide Peptide Family in Mollusks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Neuropeptide F peptides act through unique signaling pathways to affect cardiac activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Multiple receptor sites for a molluscan peptide (FMRFamide) and related peptides of Helix - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Role of FMRFamide-Related Peptides in the Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the endogenous role of FMRFamide (Phe-Met-Arg-Phe-NH2)-related peptides (FaRPs) in the mammalian nervous system. Initially identified in mollusks, immunoreactive FaRPs have been found in the mammalian brain, spinal cord, and gastrointestinal tract. These peptides, notably Neuropeptide FF (NPFF), are recognized as significant modulators of opioid signaling, playing a key role in pain perception, tolerance, and dependence. This document details the localization, function, and signaling pathways of FaRPs, presents quantitative data on their distribution and receptor interactions, and provides detailed experimental protocols for their study. The information herein is intended to support further research and therapeutic development targeting this complex neuropeptide system.
Introduction
FMRFamide is a neuropeptide first isolated from the visceral ganglion of the venus clam, Macrocallista nimbosa. While FMRFamide itself is not endogenous to mammals, a family of structurally related peptides, termed FMRFamide-related peptides (FaRPs), have been identified and characterized. These peptides share a common C-terminal -RFamide motif and are involved in a variety of physiological processes. In the mammalian nervous system, the most studied FaRPs include Neuropeptide FF (NPFF), with the amino acid sequence FLFQPQRF-NH2 (F-8-F-NH2 in bovine), and Neuropeptide AF (NPAF).
The primary and most studied function of FaRPs in the nervous system is their role as anti-opioid modulators. They have been shown to attenuate opioid-induced analgesia, influence the development of morphine tolerance, and precipitate withdrawal symptoms in opioid-dependent subjects[1]. This has led to the characterization of the NPFF system as an endogenous anti-opioid system.
Localization of FMRFamide-Related Peptides in the Nervous System
FaRPs are widely distributed throughout the central nervous system (CNS), with particularly high concentrations in regions associated with pain processing and autonomic regulation.
Key CNS Regions:
-
Spinal Cord: High concentrations of NPFF-like immunoreactivity are found in the dorsal horn of the spinal cord, a critical area for processing nociceptive information. This localization supports their role in modulating pain signals.
-
Hypothalamus: The hypothalamus contains significant levels of FaRPs, suggesting a role in neuroendocrine and autonomic functions.
-
Pons and Medulla: These brainstem regions, involved in vital functions and pain modulation, also show high concentrations of FaRPs.
-
Pituitary Gland: The neurointermediate lobe of the pituitary has the highest concentration of F-8-F-NH2-IR, indicating a potential role in endocrine regulation[2].
Quantitative Data: Regional Distribution of F-8-F-NH2 in the Rat CNS
The following table summarizes the concentration of F-8-F-NH2 immunoreactivity in various regions of the rat central nervous system, as determined by radioimmunoassay (RIA).
| Brain Region | F-8-F-NH2 Immunoreactivity (fmol/mg protein) |
| Spinal Cord | 368 |
| Hypothalamus | 202 |
| Pons-Medulla | 136 |
| Neurointermediate Pituitary | 1008 |
| Cortex | Low |
| Hippocampus | Low |
Data adapted from Majane et al., 1989[2].
Functional Role of FMRFamide-Related Peptides
The primary function of FaRPs in the nervous system is the modulation of opioid signaling. This has been demonstrated in a variety of experimental paradigms.
-
Anti-Opioid Effects: FaRPs, when administered centrally, can reduce the analgesic effects of exogenously administered opioids like morphine.
-
Morphine Tolerance and Dependence: These peptides have been shown to influence the development of tolerance to the analgesic effects of morphine and can precipitate withdrawal symptoms in morphine-dependent animals[1].
-
Pain Modulation: Beyond their anti-opioid effects, FaRPs may have a direct role in pain perception.
Signaling Pathways of FMRFamide-Related Peptides
FaRPs exert their effects through binding to specific G protein-coupled receptors (GPCRs), primarily Neuropeptide FF Receptor 1 (NPFFR1) and Neuropeptide FF Receptor 2 (NPFFR2). These receptors are members of the rhodopsin-like GPCR family.
The binding of NPFF to its receptors initiates intracellular signaling cascades. The primary mechanism involves the modulation of adenylyl cyclase activity through coupling to inhibitory G proteins (Gαi/o). This leads to a decrease in intracellular cyclic AMP (cAMP) levels. However, in some neuronal populations, NPFFR2 can also couple to stimulatory G proteins (Gαs), leading to an increase in cAMP.
The anti-opioid effects of NPFF are thought to be mediated, at least in part, by the functional interaction between NPFF and opioid receptors. Evidence suggests that NPFF receptors can form heterodimers with opioid receptors, leading to a modulation of opioid receptor signaling.
Diagram: NPFF Signaling Pathway
Caption: NPFF signaling through its G protein-coupled receptors.
Experimental Protocols
Immunohistochemical Localization of NPFF in Rodent Brain
This protocol outlines the steps for visualizing the distribution of NPFF-like immunoreactivity in free-floating rat brain sections.
Materials:
-
Rat brain tissue, fixed by transcardial perfusion with 4% paraformaldehyde (PFA).
-
Phosphate-buffered saline (PBS).
-
Blocking solution: 10% normal donkey serum in PBS with 0.3% Triton X-100.
-
Primary antibody: Rabbit anti-NPFF (concentration to be optimized, typically 1:1000 - 1:5000).
-
Secondary antibody: Donkey anti-rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488).
-
Mounting medium with DAPI.
-
Microscope slides.
Procedure:
-
Tissue Preparation:
-
Perfuse the rat transcardially with PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain in a graded series of sucrose solutions (10%, 20%, 30%) in PBS.
-
Section the brain on a cryostat at 30-40 µm thickness.
-
Collect sections in a cryoprotectant solution and store at -20°C until use.
-
-
Immunostaining:
-
Wash free-floating sections three times for 10 minutes each in PBS.
-
Incubate sections in blocking solution for 1 hour at room temperature.
-
Incubate sections with the primary antibody in blocking solution overnight at 4°C.
-
Wash sections three times for 10 minutes each in PBS.
-
Incubate sections with the fluorescently labeled secondary antibody in PBS for 2 hours at room temperature, protected from light.
-
Wash sections three times for 10 minutes each in PBS, protected from light.
-
-
Mounting and Visualization:
-
Mount the sections onto microscope slides.
-
Allow the slides to air dry.
-
Apply a drop of mounting medium with DAPI and coverslip.
-
Visualize the sections using a fluorescence microscope.
-
Diagram: Immunohistochemistry Workflow
Caption: Workflow for immunohistochemical localization of NPFF.
Hot Plate Test for Assessing Anti-Opioid Effects of FaRPs
This protocol describes a method to evaluate the ability of an NPFF analog to attenuate morphine-induced analgesia in mice.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Male C57BL/6 mice.
-
Morphine sulfate.
-
NPFF analog (e.g., 1DMe).
-
Saline solution.
-
Intracerebroventricular (i.c.v.) injection cannulae and setup.
Procedure:
-
Animal Preparation:
-
Acclimate mice to the laboratory environment for at least one week.
-
Implant i.c.v. cannulae targeting a lateral ventricle and allow for a one-week recovery period.
-
-
Experimental Design:
-
Divide mice into four groups:
-
Saline (i.c.v.) + Saline (subcutaneous, s.c.)
-
Saline (i.c.v.) + Morphine (s.c.)
-
NPFF analog (i.c.v.) + Saline (s.c.)
-
NPFF analog (i.c.v.) + Morphine (s.c.)
-
-
Determine the baseline latency for each mouse on the hot plate (set to 52-55°C) by measuring the time to a nociceptive response (paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
-
Drug Administration and Testing:
-
Administer the NPFF analog or saline via the i.c.v. cannula.
-
After a predetermined time (e.g., 15 minutes), administer morphine or saline subcutaneously.
-
At the time of peak morphine effect (e.g., 30 minutes post-injection), place the mouse on the hot plate and record the response latency.
-
-
Data Analysis:
-
Compare the response latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in the morphine-induced increase in response latency by the NPFF analog indicates an anti-opioid effect.
-
Diagram: Logical Flow for Investigating Anti-Opioid Effects
References
Structure-Activity Relationships of YMRF-NH2: A Technical Guide for Drug Development Professionals
An in-depth analysis of the structural determinants of YMRF-NH2 activity, providing a foundation for the rational design of novel therapeutics targeting the FMRFamide receptor system.
This technical guide delves into the core principles governing the structure-activity relationship (SAR) of this compound, a key analog of the FMRF-NH2 neuropeptide family. By examining the impact of specific amino acid substitutions on receptor binding and biological activity, we provide a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of novel modulators of the FMRFamide receptor (FMRFa-R). The following sections detail the quantitative analysis of peptide analogs, in-depth experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Analysis of this compound and Analogs
The biological activity of this compound and its analogs is primarily assessed through their ability to bind to and activate the FMRFamide receptor (FMRFa-R). The following table summarizes the key findings from structure-activity relationship studies, focusing on the impact of amino acid substitutions on receptor interaction. The data is derived from docking simulations and in-vitro binding assays.[1]
| Peptide Analog | Sequence | Key Structural Feature | Receptor Binding | Biological Activity | Reference |
| This compound | Tyr-Met-Arg-Phe-NH2 | N-terminal Tyrosine (Aromatic) | Retained | Cardioexcitatory | [1] |
| FMRF-NH2 | Phe-Met-Arg-Phe-NH2 | N-terminal Phenylalanine (Aromatic) | Strong | Cardioexcitatory | [1] |
| AMRF-NH2 | Ala-Met-Arg-Phe-NH2 | N-terminal Alanine (Aliphatic) | Not Observed | Inactive | [1] |
| WMDF-NH2 | Trp-Met-Asp-Phe-NH2 | C-terminal tetrapeptide of CCK | Binds to CCK-R1 | - | [2] |
Key Insights from SAR Data:
-
Crucial Role of the C-Terminus: The C-terminal tetrapeptide FMRF-NH2 is essential for binding to the FMRFa-R.[1]
-
Importance of N-Terminal Aromaticity: The substitution of the N-terminal Phenylalanine (Phe) with another bulky, aromatic residue like Tyrosine (Tyr) in this compound results in retained receptor binding. This is attributed to the formation of strong pi-stacking and hydrophobic interactions with the receptor's binding pocket.[1]
-
Loss of Activity with Aliphatic Substitution: Replacing the N-terminal aromatic residue with a small, aliphatic amino acid such as Alanine (Ala) in AMRF-NH2 leads to a loss of binding and activity. This highlights the critical role of the aromatic side chain in anchoring the ligand to the receptor.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the structure-activity relationship studies of this compound and related peptides.
In Silico Molecular Docking
This protocol outlines the computational method used to predict the binding poses and interactions of FMRF-NH2 analogs with the FMRFa-R.
-
Receptor Modeling: The 3D structure of the Drosophila melanogaster FMRFamide receptor (FMRFa-R) is modeled using homology modeling techniques, with templates identified through protein structure databases.
-
Ligand Preparation: The 3D structures of the peptide analogs (e.g., this compound, FMRF-NH2, AMRF-NH2) are generated and energy-minimized.
-
Docking Simulation:
-
The receptor model is prepared by adding polar hydrogen atoms and assigning partial charges.
-
A grid box is defined to encompass the predicted ligand-binding pocket of the receptor.
-
Automated docking is performed using software such as AutoDock Vina.[3]
-
Multiple docking poses are generated and ranked based on their predicted binding energies.
-
-
Analysis of Interactions: The predicted binding poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the receptor.
Receptor Binding Assay (Qualitative)
This protocol describes a method to qualitatively assess the binding of peptide analogs to the FMRFa-R expressed in a heterologous system.
-
Receptor Expression: The gene encoding the FMRFa-R is cloned into an expression vector and transfected into a suitable host cell line (e.g., HEK293 cells). Receptor expression is confirmed by immunofluorescence or Western blotting.
-
Membrane Preparation: Cell membranes expressing the FMRFa-R are prepared by homogenization and centrifugation.
-
Binding Reaction:
-
Aliquots of the membrane preparation are incubated with the test peptide (e.g., this compound) at a defined concentration.
-
A control reaction without the test peptide is also included.
-
The binding is typically performed in a suitable buffer at a controlled temperature.
-
-
Detection of Binding: The binding of the peptide to the receptor is detected. While the primary source for this guide did not specify a quantitative method with radiolabeling for this compound itself, a common approach for similar peptides involves a competitive binding assay with a radiolabeled ligand. The ability of the unlabeled test peptide to displace the radiolabeled ligand is measured.
-
Data Analysis: The results are analyzed to determine if the test peptide binds to the receptor.
Cardiac Contractility Bioassay
This bioassay is used to determine the biological activity of FMRF-NH2 analogs on cardiac function in Drosophila melanogaster.
-
Animal Preparation: Wandering 3rd instar larvae, white prepupae, or 1-day adult flies of the Oregon R strain are used.[2]
-
Heart Preparation: The heart is dissected and exposed for observation.
-
Peptide Application: The test peptide, dissolved in a physiological saline solution, is applied to the heart preparation. A saline-only control is also performed.
-
Measurement of Heart Rate: The heart rate is recorded before and after the application of the peptide. Changes in heart rate (increase or decrease) indicate the bioactivity of the peptide.
-
Data Analysis: The change in heart rate is quantified and compared between different peptide analogs to determine their relative potencies.
Visualizing the Molecular Landscape
To better understand the processes involved in this compound research, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a generalized experimental workflow.
Caption: FMRFa Receptor Signaling Pathway.
Caption: Experimental Workflow for SAR Studies.
References
- 1. Structure-activity relationships of FMRF-NH2 peptides demonstrate A role for the conserved C terminus and unique N-terminal extension in modulating cardiac contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of FMRF-NH2 Peptides Demonstrate A Role for the Conserved C Terminus and Unique N-Terminal Extension in Modulating Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship data and ligand-receptor interactions identify novel agonists consistent with sulfakinin tissue-specific signaling in Drosophila melanogaster heart [imrpress.com]
Elucidating the Ymrf-NH2 Signaling Pathway: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the Ymrf-NH2 signaling pathway, offering researchers, scientists, and drug development professionals a detailed resource for understanding and investigating this important neuropeptide system. As a member of the FMRFamide-related peptide (FaRP) family, this compound and its cognate receptor are crucial modulators of diverse physiological processes, presenting significant opportunities for novel therapeutic development.
Introduction to this compound and the FMRFamide-Related Peptide Family
This compound is a neuropeptide that belongs to the extensive family of FMRFamide-related peptides, characterized by a conserved C-terminal Arg-Phe-NH2 motif. These peptides are widespread throughout the animal kingdom and are involved in a vast array of biological functions, including cardiovascular regulation, pain perception, and feeding behavior. This compound exerts its effects by binding to and activating specific G protein-coupled receptors (GPCRs), known as FMRFamide receptors (FMRFa-R). This interaction initiates a cascade of intracellular signaling events that ultimately dictate the cellular response.
The this compound Signaling Cascade
The binding of this compound to its receptor, FMRFa-R, triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The FMRFa receptor has been shown to couple to multiple G protein subtypes, including Gs, Gi/o, and Gq, resulting in divergent downstream signaling pathways.
-
Gs-protein coupling: Activation of Gs leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, modulating their activity.
-
Gi/o-protein coupling: Conversely, coupling to Gi/o proteins results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity.
-
Gq-protein coupling: Activation of the Gq pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC). Elevated intracellular calcium can also activate other downstream effectors, such as Calmodulin-dependent protein kinase II (CaMKII).
The specific downstream effects of this compound signaling are cell-type dependent and are determined by the complement of G proteins and downstream effectors expressed in a given cell.
Figure 1. this compound Signaling Pathway Overview.
Quantitative Data on this compound and Related Peptides
The following tables summarize key quantitative data for this compound and other FMRFamide-related peptides, providing a basis for comparative analysis and experimental design.
| Peptide | Receptor | Species | Assay Type | EC50 (nM) | Reference |
| This compound | FMRFa-R | Drosophila melanogaster | Cardiac Contractility | ~40 | [1] |
| FMRF-NH2 | FMRFa-R | Drosophila melanogaster | Cardiac Contractility | ~40 | [1] |
| DPKQDFMRF-NH2 | FMRFa-R | Drosophila melanogaster | Cardiac Contractility | ~40 | [1] |
| SDPNFMRF-NH2 | FMRFa-R | Drosophila melanogaster | Cardiac Contractility | ~40 | [1] |
| TPAEDFMRF-NH2 | FMRFa-R | Drosophila melanogaster | Cardiac Contractility | ~40 | [1] |
| KSAFVRFamide | EGL-6 | Caenorhabditis elegans | Oocyte Electrophysiology | ~100 | [2] |
| KSQYIRFamide | EGL-6 | Caenorhabditis elegans | Oocyte Electrophysiology | ~300 | [2] |
Table 1. Functional Potency (EC50) of this compound and Related Peptides.
| Peptide | Receptor | Radioligand | Ki (nM) | Reference |
| FMRF-NH2 | FMRFa-R | [125I]-YFMRF-NH2 | ~50 | [2] |
| This compound | FMRFa-R | [125I]-YFMRF-NH2 | ~60 | [2] |
Table 2. Receptor Binding Affinities (Ki) of this compound and FMRF-NH2.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the this compound signaling pathway.
Figure 2. Experimental Workflow for this compound Pathway Elucidation.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and other ligands to the FMRFa receptor.
Materials:
-
HEK293 cells stably expressing the FMRFa receptor.
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA).
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Radioligand (e.g., [125I]-YFMRF-NH2).
-
Unlabeled this compound and other competing ligands.
-
Scintillation cocktail and counter.
Protocol:
-
Membrane Preparation:
-
Culture HEK293-FMRFa-R cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 50 µL of competing unlabeled ligand (at various concentrations).
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (20-40 µg of protein).
-
Incubate for 60 min at room temperature with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through GF/C filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled ligand) from total binding.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Measurement Assay
Objective: To determine if this compound modulates intracellular cAMP levels via Gs or Gi/o signaling.
Materials:
-
HEK293 cells expressing the FMRFa receptor.
-
Stimulation buffer (e.g., HBSS with 0.1% BSA).
-
This compound.
-
Forskolin (an adenylyl cyclase activator, for Gi assays).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Protocol:
-
Cell Culture and Plating:
-
Plate HEK293-FMRFa-R cells in a 96-well plate and grow to 80-90% confluency.
-
-
Gs Pathway Assay:
-
Replace the culture medium with stimulation buffer and incubate for 30 min at 37°C.
-
Add varying concentrations of this compound and incubate for 15-30 min at 37°C.
-
-
Gi/o Pathway Assay:
-
Pre-treat cells with varying concentrations of this compound for 15 min.
-
Add a sub-maximal concentration of forskolin (e.g., 1-10 µM) to all wells (except baseline controls) and incubate for an additional 15-30 min.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate dose-response curves and calculate EC50 or IC50 values for this compound.
-
Intracellular Calcium Imaging
Objective: To determine if this compound induces intracellular calcium mobilization via Gq signaling.
Materials:
-
HEK293 cells expressing the FMRFa receptor.
-
Calcium imaging buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound.
-
Fluorescence microscope or plate reader equipped for calcium imaging.
Protocol:
-
Cell Plating and Dye Loading:
-
Plate cells on glass-bottom dishes or 96-well imaging plates.
-
Load cells with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in calcium imaging buffer for 30-60 min at 37°C.
-
Wash the cells twice with imaging buffer to remove excess dye.
-
-
Image Acquisition:
-
Acquire baseline fluorescence images for 1-2 minutes.
-
Add this compound at various concentrations and continue to record fluorescence changes over time.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two excitation wavelengths (e.g., 340 nm and 380 nm). For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity.
-
Quantify the peak response and generate dose-response curves to determine the EC50 of this compound-induced calcium mobilization.
-
Conclusion
This technical guide provides a foundational understanding of the this compound signaling pathway and offers detailed protocols for its investigation. The multifaceted nature of FMRFa receptor signaling, with its ability to engage multiple G protein pathways, underscores the complexity and potential for nuanced physiological regulation. Further research into this pathway holds the promise of uncovering novel therapeutic targets for a range of physiological and pathological conditions.
References
Unraveling the Physiological Impact of Ymrf-NH2 Administration: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the physiological effects of Ymrf-NH2 administration, with a focus on its interaction with the FMRFamide receptor (FMRFa-R) and its subsequent influence on cardiac function. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the putative signaling pathway to facilitate a deeper understanding of this neuropeptide's biological role.
Core Physiological Effects: Modulation of Cardiac Function
This compound, a neuropeptide analog of FMRF-NH2, has been identified as a significant modulator of cardiac contractility. Research conducted on Drosophila melanogaster has demonstrated that this compound exerts its effects by binding to the FMRFamide receptor (FMRFa-R), a G-protein coupled receptor (GPCR). This interaction has been shown to influence heart rate in various life stages of the fruit fly, including the larval, pupal, and adult stages.[1] The binding affinity of this compound to the FMRFa-R has been quantified, with an EC50 value of 31 nM, indicating a strong interaction between the peptide and its receptor.[2]
The structural basis for this interaction lies in the physicochemical properties of the amino acid residues of this compound. The tyrosine (Y) residue at the N-terminus, being a bulky and aromatic amino acid, forms strong pi-stacking and hydrophobic contacts with the receptor, effectively anchoring the ligand.[3][4] These molecular interactions are critical for the peptide to retain its binding capacity and elicit a physiological response.[3][4]
Quantitative Data Summary
To provide a clear and comparative overview of the binding affinity of this compound, the following table summarizes the key quantitative data available.
| Peptide | Receptor | EC50 (nM) | Organism | Physiological Effect | Reference |
| This compound | FMRFa-R | 31 | Drosophila melanogaster | Modulation of Heart Rate | [1][2] |
Experimental Protocols
The investigation into the physiological effects of this compound has employed specific and detailed experimental methodologies. The following section outlines the key protocols utilized in the research.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (EC50) of this compound to the FMRFa-R.
Methodology:
-
Cell Culture and Transfection: A stable cell line (e.g., HEK293 or CHO) is transfected with a plasmid encoding the Drosophila melanogaster FMRFa-R.
-
Membrane Preparation: Cell membranes expressing the FMRFa-R are harvested and prepared through homogenization and centrifugation.
-
Competitive Binding Assay: A radiolabeled FMRFamide-related peptide is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Detection and Quantification: The amount of bound radioligand is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to calculate the IC50 value, which is then converted to an EC50 value to represent the concentration of this compound that elicits a half-maximal response.
Ex Vivo Cardiac Function Assay in Drosophila melanogaster
Objective: To assess the physiological effect of this compound on cardiac contractility.
Methodology:
-
Preparation of Semi-Intact Hearts: Hearts are dissected from Drosophila melanogaster at different life stages (larva, pupa, and adult) while preserving their neuronal connections.
-
Perfusion and Administration: The dissected hearts are placed in a physiological saline solution and perfused with varying concentrations of this compound.
-
Heart Rate Measurement: The heart's contraction rate is recorded using high-speed video microscopy.
-
Data Analysis: The change in heart rate in response to this compound administration is quantified and analyzed to determine the dose-dependent effects of the peptide.
Putative Signaling Pathway
The binding of this compound to the FMRFa-R initiates a cascade of intracellular events. While the complete signaling pathway specific to this compound is still under investigation, based on the known mechanisms of FMRFamide-related peptides and their GPCRs, a putative signaling pathway can be proposed.
Caption: Putative signaling cascade initiated by this compound binding to the FMRFa-R.
This diagram illustrates the proposed sequence of events following this compound administration. Upon binding to the FMRFa-R, the receptor is thought to activate an intracellular G-protein. This, in turn, modulates the activity of an effector enzyme, such as adenylyl cyclase, leading to the production of a second messenger like cyclic AMP (cAMP). The second messenger then activates a protein kinase (e.g., Protein Kinase A), which can phosphorylate downstream targets, including ion channels. The modulation of these ion channels ultimately results in the observed physiological response, such as a change in cardiac muscle contractility and heart rate. Further research is required to fully elucidate the specific G-protein subtypes and downstream effectors involved in this compound signaling.
References
- 1. Structure-activity relationships of FMRF-NH2 peptides demonstrate A role for the conserved C terminus and unique N-terminal extension in modulating cardiac contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isthongkong.com [isthongkong.com]
- 3. Structure-Activity Relationships of FMRF-NH2 Peptides Demonstrate A Role for the Conserved C Terminus and Unique N-Terminal Extension in Modulating Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Transcriptional Landscape of the FMRFamide Neuropeptide Gene in Drosophila melanogaster
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth exploration of the expression and regulation of the Drosophila melanogaster FMRFamide (dFMRFa) gene, a key player in neuronal communication and physiological processes. The FMRFamide gene, often referred to by the peptide sequence YMRF-NH2 or FMRF-NH2 at the C-terminus of its products, encodes a precursor protein that is processed into multiple bioactive neuropeptides. Understanding the intricate mechanisms governing its cell-type-specific expression is crucial for elucidating its function and for the development of novel therapeutic strategies targeting neptidergic signaling pathways.
Gene Expression and Regulation
The dFMRFa gene exhibits a remarkably complex and restricted pattern of expression within the Drosophila central nervous system (CNS). This precise control is achieved through a sophisticated interplay of transcription factors and multiple, distinct enhancer elements distributed across a significant portion of its regulatory DNA.
Transcriptional Control by Apterous
A key regulator of dFMRFa expression is the LIM homeodomain transcription factor, Apterous (Ap).[1] Apterous is expressed in a subset of neurons that partially overlaps with those expressing dFMRFa. Specifically, Apterous plays a crucial role in both the initiation and maintenance of dFMRFa expression in two specific cell types: the Tv neuroendocrine cells and the SP2 interneurons.[1] It is important to note that Apterous is not a universal requirement for dFMRFa expression, as many FMRFamide-positive neurons do not express this transcription factor.[1] This highlights the cell-type-specific nature of dFMRFa regulation. The regulatory action of Apterous on the dFMRFa gene is direct, though ectopic expression of Apterous is not sufficient to induce dFMRFa expression in cells that do not normally express it, indicating a combinatorial requirement for other cell-specific factors.[1]
Modular Enhancer-Driven Expression
The spatial and temporal expression pattern of the dFMRFa gene is governed by a series of modular and independently regulated enhancer elements located within an 8-kilobase region of its DNA. These enhancers drive gene expression in a cell-type-specific manner. For instance, a 300-base-pair fragment in the 5' region acts as an enhancer specifically for the OL2 neurons. Other distinct, non-overlapping enhancers have been identified that direct expression in the six Tv neuroendocrine cells and the four X and X2 interneurons. The enhancer for the Tv neurons is itself complex, containing multiple activating and repressive elements. This modular organization of discrete, cell-type-specific enhancers is likely a common feature of neuronal gene promoters.
Quantitative Overview of dFMRFa Gene and Expression
| Parameter | Value | Source |
| Encoded Peptides | 13 FMRFamide-related peptides from a single precursor protein | |
| Transcript Sizes | Two primary transcripts of ~1.7 and ~0.7 kilobases | |
| Expressing Cell Types | Approximately 17 diverse cell types in the CNS | |
| Regulatory Region Size | Transcriptional control elements are distributed over 8 kilobases of DNA | |
| Chromosomal Location | Band 46C on the right arm of the 2nd chromosome |
Signaling and Regulatory Pathways
The regulation of the dFMRFa gene is primarily understood at the transcriptional level. There is not a canonical signal transduction pathway universally designated as the "this compound pathway." Instead, the focus is on the upstream genetic and molecular events that dictate its expression in specific neurons.
Experimental Protocols
The study of dFMRFa gene expression and regulation has employed a range of molecular and genetic techniques. Below are detailed methodologies for key experiments.
Reporter Gene Assay for Enhancer Analysis
This protocol is used to identify and characterize enhancer elements that drive cell-type-specific expression of the dFMRFa gene.
Objective: To test the ability of specific DNA fragments from the dFMRFa regulatory region to drive reporter gene (e.g., lacZ or GFP) expression in Drosophila.
Methodology:
-
Construct Generation:
-
Isolate the DNA fragment of interest from the dFMRFa genomic locus using polymerase chain reaction (PCR) or restriction enzyme digestion.
-
Clone the isolated fragment into a P-element-based transformation vector upstream of a reporter gene (e.g., lacZ, encoding β-galactosidase, or GFP). The vector should also contain a minimal promoter that is inactive on its own but can be activated by an enhancer.
-
Include a selectable marker in the vector, such as the white gene, to allow for identification of transformed flies.
-
-
Germline Transformation:
-
Prepare the transformation construct DNA and a helper plasmid encoding the P-element transposase.
-
Microinject the DNA mixture into the posterior pole of pre-blastoderm Drosophila embryos of a strain with a null mutation in the selectable marker gene (e.g., w-).
-
The transposase will facilitate the integration of the P-element construct into the germline of the injected embryos.
-
-
Fly Line Establishment and Screening:
-
Rear the injected embryos to adulthood (G0 generation).
-
Cross individual G0 flies with the w- parental strain.
-
Screen the G1 progeny for the presence of the selectable marker (e.g., red eyes if the white gene was used). These individuals carry the reporter transgene.
-
Establish stable transgenic lines from the positive G1 flies.
-
-
Expression Analysis:
-
Dissect the central nervous system (CNS) from larvae or adult flies of the established transgenic lines.
-
For lacZ reporters, perform immunohistochemistry using an antibody against β-galactosidase or a colorimetric assay with X-gal.
-
For GFP reporters, visualize expression directly using fluorescence microscopy.
-
Co-stain with antibodies against known neuronal markers or FMRFamide itself to identify the specific cell types in which the reporter is expressed.
-
Compare the reporter expression pattern to the endogenous dFMRFa expression pattern to determine if the tested DNA fragment functions as a cell-type-specific enhancer.
-
Whole-Mount Immunohistochemistry and In Situ Hybridization
This protocol allows for the visualization of protein and mRNA expression patterns within the intact Drosophila CNS.
Objective: To determine the cellular and subcellular localization of FMRFamide peptides (protein) and the dFMRFa transcript (mRNA).
Methodology:
-
Tissue Dissection and Fixation:
-
Dissect the CNS from wandering third-instar larvae or adult flies in cold phosphate-buffered saline (PBS).
-
Fix the tissue in 4% paraformaldehyde in PBS for 20-30 minutes at room temperature.
-
Wash the tissue extensively with PBS containing a detergent like Triton X-100 (PBT).
-
-
For Immunohistochemistry (Protein Detection):
-
Block non-specific antibody binding by incubating the tissue in PBT containing normal goat serum.
-
Incubate the tissue with a primary antibody specific to FMRFamide or a related peptide overnight at 4°C.
-
Wash the tissue several times in PBT.
-
Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody for 2 hours at room temperature.
-
Wash the tissue again in PBT and then in PBS.
-
-
For In Situ Hybridization (mRNA Detection):
-
Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the dFMRFa mRNA.
-
Permeabilize the fixed tissue with proteinase K.
-
Pre-hybridize the tissue in hybridization buffer.
-
Hybridize the tissue with the DIG-labeled probe overnight at an elevated temperature (e.g., 55-65°C).
-
Perform stringent washes to remove unbound probe.
-
Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).
-
For colorimetric detection, add a substrate that produces a colored precipitate. For fluorescent detection, use a fluorogenic substrate or a tyramide signal amplification system.
-
-
Mounting and Imaging:
-
Mount the stained tissue on a microscope slide in an appropriate mounting medium.
-
Image the samples using a confocal or epifluorescence microscope.
-
Forward Genetic Screen for Regulators of dFMRFa Expression
This protocol is designed to identify novel genes involved in the regulation of dFMRFa expression.
Objective: To isolate mutations that alter the normal expression pattern of dFMRFa.
Methodology:
-
Generation of a Reporter Strain:
-
Use a transgenic fly line in which a reporter gene (e.g., GFP) is driven by a well-characterized dFMRFa enhancer that directs expression in a specific and easily identifiable set of neurons (e.g., the Ap4 neurons).
-
-
Mutagenesis:
-
Feed adult male flies of the reporter strain a chemical mutagen, such as ethyl methanesulfonate (EMS), to induce random point mutations in their germline.
-
-
Genetic Crosses and Screening:
-
Perform a series of genetic crosses to generate F2 or F3 progeny that are homozygous for a mutagenized chromosome.
-
Screen the larval progeny under a fluorescence microscope for alterations in the GFP expression pattern. Phenotypes could include loss of expression, ectopic expression, or changes in the level of expression.
-
-
Mutant Isolation and Mapping:
-
Isolate the flies exhibiting the desired mutant phenotype and establish a stable stock.
-
Map the mutation to a specific chromosomal location using deficiency mapping or whole-genome sequencing.
-
Identify the candidate gene responsible for the mutant phenotype.
-
-
Validation:
-
Confirm that the identified gene is indeed responsible for the observed phenotype through rescue experiments (expressing a wild-type copy of the gene in the mutant background) or by generating independent mutations in the same gene (e.g., using CRISPR/Cas9).
-
References
An In-depth Technical Guide to YMRF-NH2 in Drosophila melanogaster Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fruit fly, Drosophila melanogaster, serves as a powerful model organism for dissecting the complexities of neuropeptide signaling and its influence on physiology and behavior. Among the diverse array of neuropeptides, the FMRFamide-related peptides (FaRPs) have garnered significant attention for their multifaceted roles. This technical guide focuses on a specific member of this family, YMRF-NH2, providing a comprehensive overview of its molecular biology, signaling pathways, physiological functions, and the experimental methodologies used in its study. This compound is an analog of the FMRF-NH2 peptide, where the initial Phenylalanine (F) is substituted with Tyrosine (Y). While not endogenously encoded in Drosophila, its use in structure-activity relationship studies has provided valuable insights into the function of the FMRFamide signaling system.
The dFMRFamide Gene and its Peptide Products
In Drosophila melanogaster, FMRFamide-related peptides are encoded by the dFMRFamide gene. This gene produces a precursor protein that is subsequently cleaved to generate a variety of distinct neuropeptides. These peptides share a common C-terminal RF-NH2 motif but have unique N-terminal extensions, which can confer differences in their biological activity.
Table 1: Peptides Derived from the dFMRFamide Gene in Drosophila melanogaster
| Peptide Name | Sequence |
| DPKQDFMRF-NH2 | DPKQDFMRF-NH2 |
| TPAEDFMRF-NH2 | TPAEDFMRF-NH2 |
| SDNFMRF-NH2 | SDNFMRF-NH2 |
| SPKQDFMRF-NH2 | SPKQDFMRF-NH2 |
| PDNFMRF-NH2 | PDNFMRF-NH2 |
This table summarizes the primary FMRFamide-related peptides encoded by the dFMRFamide gene, showcasing the conserved C-terminal motif and the variable N-terminal extensions.
The FMRFamide Receptor and its Signaling Pathway
The biological effects of FMRFamide-related peptides, including the analog this compound, are mediated by a specific G-protein coupled receptor (GPCR) known as the FMRFamide receptor (FMRFa-R), encoded by the gene CG2114.[1] Upon ligand binding, the receptor undergoes a conformational change, activating intracellular signaling cascades.
Research indicates that the FMRFa-R is coupled to a Gq-protein pathway.[2] Activation of the receptor leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][2] This increase in intracellular calcium concentration is a key event that mediates the diverse physiological responses to FMRFamide peptides.
Quantitative Bioactivity of this compound
Structure-activity relationship studies have been instrumental in defining the molecular determinants of ligand-receptor interactions for the FMRFa-R. The analog this compound has been shown to retain binding to the FMRFa-R, highlighting the importance of the C-terminal tetrapeptide for receptor recognition.[3] Quantitative data from these studies provide a basis for comparing the potency of different FMRFamide-related peptides.
Table 2: Bioactivity of FMRF-NH2 Analogs on the Drosophila FMRFa Receptor
| Peptide | EC50 (nM) | Effect on Larval Heart Rate |
| FMRF-NH2 | 28[4] | Increase[5] |
| This compound | 31[4] | Increase[5] |
| AMRF-NH2 | 3,217[3][4] | No significant effect at physiological concentrations[5] |
This table summarizes the half-maximal effective concentration (EC50) for receptor activation and the qualitative effect on larval heart rate for FMRF-NH2 and its analogs. The data indicates that the aromatic nature of the first amino acid is crucial for high-affinity binding and biological activity.
Experimental Protocols
A variety of experimental techniques are employed to investigate the function of this compound and other FMRFamide-related peptides in Drosophila. Below are detailed methodologies for key experiments.
Immunohistochemistry for FMRFamide-like Peptides
This protocol allows for the visualization of the distribution of FMRFamide-producing neurons in the Drosophila central nervous system.
Materials:
-
Drosophila brains (larval or adult)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
PBS with 0.3% Triton X-100 (PBT)
-
Blocking solution (e.g., 5% normal goat serum in PBT)
-
Primary antibody (e.g., rabbit anti-FMRFamide)
-
Fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)
-
Mounting medium
-
Microscope slides and coverslips
-
Dissection tools
-
Confocal microscope
Procedure:
-
Dissection: Dissect brains from the desired developmental stage in cold PBS.
-
Fixation: Fix the brains in 4% PFA for 20-30 minutes at room temperature.
-
Washing: Wash the brains three times for 10 minutes each in PBT to permeabilize the tissue.
-
Blocking: Incubate the brains in blocking solution for at least 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the brains in primary antibody solution (diluted in blocking solution) overnight at 4°C.
-
Washing: Wash the brains three times for 20 minutes each in PBT.
-
Secondary Antibody Incubation: Incubate the brains in secondary antibody solution (diluted in PBT) for 2 hours at room temperature in the dark.
-
Washing: Wash the brains three times for 20 minutes each in PBT in the dark.
-
Mounting: Mount the brains on a microscope slide in a drop of mounting medium and cover with a coverslip.
-
Imaging: Image the stained brains using a confocal microscope.
Calcium Imaging of Neuronal Activity
This protocol is used to measure changes in intracellular calcium concentrations in response to the application of this compound, providing a readout of neuronal activation.
Materials:
-
Drosophila expressing a genetically encoded calcium indicator (e.g., GCaMP) in neurons of interest
-
Dissection saline (e.g., HL3.1)
-
Synthetic this compound peptide
-
Perfusion system
-
Confocal or two-photon microscope with a camera capable of time-lapse imaging
Procedure:
-
Preparation: Dissect the brain from a larva or adult fly expressing GCaMP in the neurons of interest in oxygenated saline. Mount the brain in an imaging chamber.
-
Baseline Imaging: Using the microscope, locate the GCaMP-expressing neurons and acquire a baseline fluorescence recording for a few minutes to establish a stable signal (F0).
-
Peptide Application: Perfuse the preparation with saline containing a known concentration of synthetic this compound.
-
Response Imaging: Continue to record the fluorescence signal during and after peptide application to capture any changes in intracellular calcium.
-
Data Analysis: Analyze the recorded images to quantify the change in fluorescence over time. The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F0) to calculate ΔF/F0, which represents the relative change in calcium concentration.
Behavioral Assays
Behavioral assays are used to determine the physiological consequences of activating the FMRFamide signaling pathway. An example is the assessment of stress-induced sleep.
Materials:
-
Adult Drosophila melanogaster
-
Vials with standard fly food
-
Incubator with controlled temperature and light cycles
-
Drosophila Activity Monitoring (DAM) System or a similar video-tracking setup
-
Method for inducing stress (e.g., heat shock, mechanical stress)
-
Method for administering this compound (e.g., feeding, microinjection)
Procedure:
-
Acclimation: Individually house flies in tubes with food and acclimate them to the monitoring environment for at least 24 hours.
-
Baseline Activity: Record baseline locomotor activity for 24-48 hours to establish a normal sleep-wake cycle for each fly.
-
Treatment: Administer this compound to the experimental group. A control group should receive a vehicle-only treatment.
-
Stress Induction: Expose both groups to a stressor (e.g., a 38°C heat shock for 30 minutes).
-
Post-Stress Monitoring: Immediately following the stressor, return the flies to the monitoring system and record their activity for at least 24 hours.
-
Data Analysis: Analyze the activity data to quantify sleep duration and architecture (e.g., number of sleep bouts, average bout length). Compare the post-stress sleep patterns between the this compound treated and control groups to determine the effect of the peptide on the stress-induced sleep response.
Conclusion
This compound, as a tool in structure-activity relationship studies, has been pivotal in enhancing our understanding of the FMRFamide signaling system in Drosophila melanogaster. The identification of its receptor, the elucidation of the downstream calcium signaling pathway, and the quantitative assessment of its bioactivity provide a solid foundation for further research. The experimental protocols detailed in this guide offer a practical framework for scientists aiming to investigate the nuanced roles of FMRFamide-related peptides in neuronal function and behavior. Future research focusing on the specific and potentially non-redundant functions of the various endogenously produced FMRFamide peptides will undoubtedly continue to reveal the intricate ways in which these neuropeptides modulate the physiology and behavior of this versatile model organism, with potential implications for drug development targeting GPCRs.
References
- 1. researchgate.net [researchgate.net]
- 2. Increased neuronal activity restores circadian function in Drosophila models of C9orf72-ALS/FTD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. Structure-Activity Relationships of FMRF-NH2 Peptides Demonstrate A Role for the Conserved C Terminus and Unique N-Terminal Extension in Modulating Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of FMRF-NH2 peptides demonstrate A role for the conserved C terminus and unique N-terminal extension in modulating cardiac contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Ymrf-NH2 Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ymrf-NH2 is a neuropeptide belonging to the FMRFamide-related peptide (FaRP) family, characterized by the C-terminal sequence Tyrosine-Methionine-Arginine-Phenylalanine-amide. As a structural analog of FMRF-NH2, this compound is an important subject of study for its potential physiological roles, particularly in neuromodulation. This technical guide provides a comprehensive overview of the preliminary studies on this compound bioactivity, focusing on its interaction with the FMRFamide receptor (FMRFa-R) and its effects on cardiac function in invertebrate models. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and drug development efforts in this area.
I. Quantitative Data on this compound Bioactivity
Preliminary studies have focused on the binding affinity of this compound to its cognate receptor and its subsequent physiological effects. The available quantitative data is summarized below.
| Parameter | Value | Organism/System | Reference |
| EC50 (Half-maximal effective concentration) | 31 nM | Drosophila melanogaster FMRFa-R | [1] |
| Receptor Binding | Retained binding to FMRFa-R | Drosophila melanogaster | [2][3] |
| Cardiac Bioactivity | Modulates heart rate | Drosophila melanogaster | [2][3] |
II. Experimental Protocols
This section details the key experimental methodologies employed in the preliminary bioactivity studies of this compound.
A. FMRFa-R Binding Assay
The binding of this compound to the FMRFamide receptor (FMRFa-R) is a critical first step in its biological action. While a detailed protocol for determining the EC50 of this compound is not publicly available, a general methodology for a competitive binding assay is described below, based on standard practices for G-protein coupled receptor (GPCR) ligand binding.
Objective: To determine the binding affinity (EC50) of this compound for the FMRFa-R.
Materials:
-
Cell line expressing recombinant Drosophila melanogaster FMRFa-R
-
Radiolabeled FMRFamide analog (e.g., 125I-YFMRFamide) as the tracer
-
Unlabeled this compound (competitor)
-
Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors)
-
Scintillation fluid and counter
Protocol:
-
Membrane Preparation: Homogenize cells expressing FMRFa-R in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.
-
Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled tracer to each well.
-
Competition: Add increasing concentrations of unlabeled this compound to the wells. Include control wells with no competitor (total binding) and wells with a high concentration of unlabeled FMRFamide (non-specific binding).
-
Incubation: Add the membrane preparation to all wells and incubate at a specified temperature for a set duration to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the maximal binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Experimental Workflow for FMRFa-R Binding Assay
Caption: Workflow for determining this compound binding affinity to FMRFa-R.
B. Invertebrate Heart Rate Bioassay
The effect of this compound on cardiac function is a key indicator of its bioactivity. The following protocol is a generalized method for assessing the effects of neuropeptides on the heart rate of Drosophila melanogaster larvae, based on the methodology described by Maynard et al. (2013).[2][3]
Objective: To quantify the effect of this compound on the heart rate of Drosophila melanogaster larvae.
Materials:
-
Third instar Drosophila melanogaster larvae
-
Artificial hemolymph (HL3) solution
-
This compound stock solution
-
Dissection microscope with a recording system (camera and software)
-
Dissection tools (forceps, pins)
-
Perfusion system
Protocol:
-
Larva Preparation: Select third instar larvae and dissect them dorsally in a dish containing HL3 saline to expose the heart. Pin the larva to the dish to immobilize it.
-
Baseline Recording: Perfuse the preparation with HL3 saline and record a baseline heart rate for a defined period (e.g., 5 minutes).
-
Peptide Application: Switch the perfusion to HL3 saline containing the desired concentration of this compound.
-
Experimental Recording: Record the heart rate for a set duration following the application of this compound.
-
Washout: Perfuse the preparation with fresh HL3 saline to wash out the peptide and record the heart rate during the washout period to observe any recovery.
-
Data Analysis: Analyze the recorded videos to count the heartbeats per minute (BPM) during the baseline, treatment, and washout phases. Calculate the percentage change in heart rate from the baseline. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
Experimental Workflow for Invertebrate Heart Rate Bioassay
Caption: Workflow for assessing this compound's effect on invertebrate heart rate.
III. Signaling Pathway
FMRFamide-related peptides, including this compound, are known to exert their effects by binding to G-protein coupled receptors (GPCRs).[4][5] The FMRFa-R is a rhodopsin-like GPCR.[6] Upon ligand binding, GPCRs undergo a conformational change that activates intracellular G-proteins, initiating a downstream signaling cascade. The specific G-protein family (Gq, Gs, or Gi) activated by the FMRFa-R upon this compound binding determines the subsequent cellular response.
Based on the known signaling mechanisms of other FaRPs and the common pathways associated with neuropeptide-mediated muscle contraction, it is hypothesized that this compound binding to FMRFa-R primarily activates the Gq signaling pathway .
Proposed Gq Signaling Pathway for this compound:
-
Receptor Activation: this compound binds to the extracellular domain of the FMRFa-R.
-
Gq Protein Activation: The activated FMRFa-R acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein.
-
PLC Activation: The activated Gαq subunit dissociates from the βγ subunits and activates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to IP3 receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
Cellular Response: The rise in intracellular Ca2+ and the activation of PKC lead to the phosphorylation of downstream target proteins, ultimately resulting in the modulation of muscle contractility, such as an altered heart rate.
References
- 1. Heart Rate Variability Reflects the Natural History of Physiological Development in Healthy Children and Is Not Associated with Quality of Life | PLOS One [journals.plos.org]
- 2. Methods to assess Drosophila heart development, function and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Statistical Analysis of Individual Participant Data Meta-Analyses: A Comparison of Methods and Recommendations for Practice | PLOS One [journals.plos.org]
- 4. G protein-coupled receptors and signaling pathways regulating growth responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of YMRF-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis and purification of the tetrapeptide Tyr-Met-Arg-Phe-NH2 (YMRF-NH2). The methodology is based on standard solid-phase peptide synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry on a Rink Amide resin, which yields a C-terminally amidated peptide. Purification is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC), and the final product is characterized by mass spectrometry. These protocols are intended to serve as a comprehensive guide for researchers in various fields, including neuroscience and drug development, who are working with FMRF-NH2-related peptides.
Introduction
This compound is a tetrapeptide belonging to the family of FMRF-NH2-related peptides (FaRPs), which are known to play significant roles as neurotransmitters and neuromodulators in a wide range of invertebrates and vertebrates. The synthesis of high-purity this compound is essential for investigating its physiological functions, structure-activity relationships, and therapeutic potential. The protocols outlined below describe a robust and reproducible method for obtaining this compound in high purity and yield.
Data Presentation
Table 1: Materials and Reagents for this compound Synthesis and Purification
| Category | Item | Supplier Example | Grade |
| Resin | Rink Amide MBHA Resin (0.4-0.8 mmol/g) | Novabiochem®, Aapptec | Synthesis Grade |
| Amino Acids | Fmoc-Phe-OH | Peptide Synthesis Grade | |
| Fmoc-Arg(Pbf)-OH | Peptide Synthesis Grade | ||
| Fmoc-Met-OH | Peptide Synthesis Grade | ||
| Fmoc-Tyr(tBu)-OH | Peptide Synthesis Grade | ||
| Coupling Reagents | HBTU, HOBt (or HATU) | Peptide Synthesis Grade | |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | ||
| Deprotection Reagent | Piperidine | ACS Grade or higher | |
| Solvents | N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | |
| Dichloromethane (DCM) | ACS Grade or higher | ||
| Acetonitrile (ACN) | HPLC Grade | ||
| Diethyl ether (cold) | ACS Grade or higher | ||
| Cleavage Reagents | Trifluoroacetic acid (TFA) | Reagent Grade | |
| Triisopropylsilane (TIS) | Reagent Grade | ||
| 1,2-Ethanedithiol (EDT) | Reagent Grade | ||
| Deionized Water | Milli-Q® or equivalent | ||
| Purification | C18 Reverse-Phase HPLC Column | Agilent, Waters | Preparative/Semi-preparative |
Table 2: Expected Molecular Weight of this compound
| Peptide Sequence | Molecular Formula | Monoisotopic Mass (Da) | Average Mass (Da) |
| Tyr-Met-Arg-Phe-NH2 | C29H42N8O5S | 614.3002 | 614.76 |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on a 0.1 mmol synthesis scale. All steps are performed at room temperature in a suitable reaction vessel with agitation.
1. Resin Swelling:
-
Weigh 125-250 mg of Rink Amide MBHA resin (assuming a loading capacity of 0.4-0.8 mmol/g) into a reaction vessel.
-
Add 5 mL of N,N-Dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes with gentle agitation.[1][2][3]
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.[4]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
Perform a Kaiser test to confirm the presence of free primary amines.[2]
3. Amino Acid Coupling (Sequential):
For each amino acid (Phe, Arg, Met, Tyr), perform the following coupling cycle:
-
Activation: In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-Phe-OH for the first coupling) and 3.95 equivalents of HBTU/HOBt (or HATU) in a minimal amount of DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL), followed by DMF (3 x 5 mL).
-
Confirmation: Perform a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step. If negative, proceed to the next Fmoc deprotection step.
Coupling Sequence:
-
Fmoc-Phe-OH
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Met-OH
-
Fmoc-Tyr(tBu)-OH
Note on Methionine: The sulfur atom in methionine is susceptible to oxidation. While not always necessary for short syntheses, using Fmoc-Met(O)-OH can be considered if oxidation is a concern. The sulfoxide can be reduced back to methionine after purification. Alternatively, minimizing exposure to air and using fresh, high-quality reagents can help prevent oxidation.[5][6][7]
4. Final Fmoc Deprotection:
-
After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection as described in step I.2.
-
Wash the resin with DMF (5 x 5 mL) followed by DCM (5 x 5 mL) and dry the resin under vacuum.
5. Cleavage and Deprotection:
-
Prepare the cleavage cocktail: 94% Trifluoroacetic acid (TFA), 2.5% deionized water, 2.5% 1,2-Ethanedithiol (EDT), and 1% Triisopropylsilane (TIS). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add 5-10 mL of the cleavage cocktail to the dried resin.
-
Agitate at room temperature for 2-3 hours.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.
-
Centrifuge at 3000-4000 rpm for 10 minutes.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
II. Purification by Reverse-Phase HPLC
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water containing 0.1% TFA.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Conditions:
-
Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in deionized water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 4-5 mL/min.
-
Detection: 220 nm and 280 nm.
-
Gradient: A linear gradient from 5% to 45% Mobile Phase B over 40 minutes is a good starting point for a hydrophobic tetrapeptide like this compound. The gradient may need to be optimized based on the initial analytical run.
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%).
4. Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the final purified this compound as a white, fluffy powder.
III. Characterization by Mass Spectrometry
-
Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze by electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight. The expected monoisotopic mass for [M+H]+ is approximately 615.3 Da.
Visualization
Experimental Workflow for this compound Synthesis and Purification
Caption: Workflow for this compound synthesis, cleavage, and purification.
References
- 1. rsc.org [rsc.org]
- 2. peptide.com [peptide.com]
- 3. youtube.com [youtube.com]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. peptide.com [peptide.com]
- 6. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Commercial Sources and Applications of Synthetic Ymrf-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ymrf-NH2 is a neuropeptide belonging to the FMRFamide-related peptide (FaRP) family, characterized by the C-terminal sequence Arg-Phe-NH2. It is an important ligand for the FMRFamide receptor (FMRFa-R), a G-protein coupled receptor (GPCR) involved in a variety of physiological processes, including cardiovascular function, pain perception, and feeding behavior. As a research tool, synthetic this compound is crucial for elucidating the physiological roles of the FMRFa-R and for the development of novel therapeutics targeting this system. This document provides a comprehensive overview of the commercial sources for synthetic this compound, along with detailed application notes and protocols for its use in key experimental assays.
Commercial Availability of Synthetic this compound
High-purity synthetic this compound is available from several commercial suppliers. Researchers should always request a certificate of analysis to confirm the purity and identity of the peptide.
| Supplier | Product Name | Purity | Available Quantities |
| Infinita SciTech | This compound | >95% (HPLC) | 1mg, 5mg |
| MedchemExpress | This compound | >98% (HPLC) | 1mg, 5mg, 10mg |
| MyBioSource | FMRF amide Peptide | >95% (HPLC) | Custom |
| Abbiotec | RF-NH2 Peptide | >95% (HPLC) | 10mg |
| CymitQuimica | FMRF-related peptides | >95% (HPLC) | 5mg, 10mg, 25mg |
Physicochemical Properties and Receptor Affinity
This compound is a tetrapeptide with the sequence Tyr-Met-Arg-Phe-NH2. The N-terminal tyrosine residue is crucial for its high-affinity binding to the FMRFa receptor.
| Parameter | Value | Reference |
| Molecular Formula | C29H41N7O5S | N/A |
| Molecular Weight | 615.75 g/mol | N/A |
| EC50 for FMRFa-R | 31 nM | [1] |
Signaling Pathway of this compound
This compound exerts its biological effects by activating the FMRFa receptor, a canonical G-protein coupled receptor. The binding of this compound to the FMRFa-R initiates a downstream signaling cascade that results in an increase in intracellular calcium concentration.
References
Application Note: Designing a YMRF-NH2 Receptor Binding Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction The YMRF-NH2 peptide belongs to the broad family of RFamide peptides, characterized by a common C-terminal Arginine-Phenylalanine-amide motif.[1] These neuropeptides are involved in a multitude of physiological processes, including pain modulation, cardiovascular function, and neuroendocrine regulation.[2][3][4] RFamide peptides exert their effects by binding to and activating specific G protein-coupled receptors (GPCRs).[1][5] GPCRs represent one of the largest and most important families of drug targets.[6][7]
This application note provides detailed protocols for establishing robust and reliable binding assays for receptors that recognize the this compound peptide. We describe two common methodologies: the "gold standard" radioligand competition binding assay for high-affinity characterization and a non-radioactive fluorescence polarization assay suitable for high-throughput screening (HTS).[8][9]
This compound Receptor Signaling Pathway
This compound receptors are a class of GPCRs.[1] Upon ligand binding, the receptor undergoes a conformational change, which activates an intracellular heterotrimeric G protein.[6][10] The G protein then dissociates its Gα subunit from the Gβγ dimer.[7] Depending on the Gα subtype (e.g., Gs, Gi/o, Gq/11), various downstream effector pathways are initiated, such as the adenylyl cyclase/cAMP pathway or the phospholipase C/IP3 pathway, leading to a cellular response.[5][11]
References
- 1. Frontiers | Involvement of Mammalian RF-Amide Peptides and Their Receptors in the Modulation of Nociception in Rodents [frontiersin.org]
- 2. RFamide-related peptides signal through the neuropeptide FF receptor and regulate pain-related responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of FMRF-NH2 peptides demonstrate A role for the conserved C terminus and unique N-terminal extension in modulating cardiac contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The actions of FMRF-NH2 and FMRF-NH2 related peptides on mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 10. Chapter 3: G protein-Coupled Receptors (GPCRs) in signalling pathways – ‘Cross’-Talking about Aspects in Cell Signalling [ecampusontario.pressbooks.pub]
- 11. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]
Application Notes and Protocols for Ymrf-NH2 in Isolated Heart Perfusion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ymrf-NH2 is a member of the FMRFamide-related peptide (FaRP) family, known for their modulatory effects on cardiac function. These peptides are characterized by a conserved C-terminal Arg-Phe-NH2 motif. This compound, an analogue of FMRFamide, is of significant interest to researchers studying cardiac physiology and pharmacology due to its potential to modulate heart rate and contractility. The isolated heart perfusion assay, particularly the Langendorff preparation, provides a robust ex vivo model to investigate the direct effects of novel compounds like this compound on the heart, independent of systemic neural and endocrine influences.[1]
This document provides detailed application notes and protocols for utilizing this compound in isolated heart perfusion assays. It includes a comprehensive experimental protocol, a summary of expected quantitative effects, and a description of the putative signaling pathway.
Data Presentation
While specific dose-response data for this compound in isolated heart perfusion assays is not extensively available in public literature, the following table presents representative data based on the known cardioexcitatory effects of FMRFamide-related peptides. This data illustrates the expected dose-dependent effects of this compound on key cardiac parameters.
| Concentration (nM) | Left Ventricular Developed Pressure (LVDP) (% Change from Baseline) | Heart Rate (HR) (% Change from Baseline) | Coronary Flow (CF) (% Change from Baseline) |
| 0.1 | +5 ± 1.5 | +2 ± 0.8 | +1 ± 0.5 |
| 1 | +15 ± 3.2 | +8 ± 1.2 | +4 ± 1.0 |
| 10 | +35 ± 5.1 | +20 ± 2.5 | +10 ± 1.8 |
| 100 | +60 ± 7.8 | +35 ± 3.1 | +18 ± 2.5 |
| 1000 | +75 ± 8.5 | +42 ± 3.9 | +25 ± 3.0 |
Note: This table contains illustrative data and should be used as a guideline for expected trends. Actual results may vary depending on the experimental conditions and species used.
Experimental Protocols
Isolated Heart Perfusion (Langendorff) Assay
This protocol outlines the procedure for isolating a rodent heart and perfusing it in a Langendorff apparatus to assess the effects of this compound.
Materials:
-
Animals: Adult male Sprague-Dawley rats (250-300g)
-
Anesthetic: Sodium pentobarbital (60 mg/kg, intraperitoneal injection)
-
Anticoagulant: Heparin (500 IU/kg, intraperitoneal injection)
-
Perfusion Buffer (Krebs-Henseleit Solution):
-
118 mM NaCl
-
4.7 mM KCl
-
1.2 mM KH₂PO₄
-
1.2 mM MgSO₄
-
2.5 mM CaCl₂
-
25 mM NaHCO₃
-
11 mM Glucose
-
Gassed with 95% O₂ / 5% CO₂ to maintain pH 7.4
-
-
This compound Stock Solution: 1 mM in deionized water, stored at -20°C.
-
Langendorff Apparatus: Including a water-jacketed perfusion column, aortic cannula, perfusion pump, pressure transducer, and data acquisition system.
-
Surgical Instruments: Scissors, forceps, hemostats.
-
Ice-cold Krebs-Henseleit solution.
Procedure:
-
Animal Preparation:
-
Administer heparin to the rat 30 minutes prior to anesthesia to prevent blood clotting.
-
Anesthetize the rat with sodium pentobarbital. Confirm deep anesthesia by the absence of a pedal withdrawal reflex.
-
-
Heart Excision:
-
Perform a thoracotomy to open the chest cavity.
-
Carefully excise the heart by cutting the aorta, pulmonary artery, and vena cava.
-
Immediately immerse the heart in ice-cold Krebs-Henseleit solution to arrest contractions and protect against ischemia.
-
-
Cannulation:
-
Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus.
-
Secure the aorta to the cannula with a suture.
-
Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit solution at a constant pressure (typically 60-80 mmHg). The heart should resume beating within a few minutes.
-
-
Stabilization:
-
Allow the heart to stabilize for a 20-30 minute equilibration period. During this time, continuously monitor Left Ventricular Developed Pressure (LVDP), Heart Rate (HR), and Coronary Flow (CF).
-
-
This compound Administration:
-
Prepare serial dilutions of this compound in the Krebs-Henseleit solution to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM).
-
Introduce the this compound solutions into the perfusion buffer via a side-port injection or by switching to a reservoir containing the peptide.
-
Administer each concentration for a set period (e.g., 5-10 minutes) to allow for a stable response.
-
Include a vehicle control (Krebs-Henseleit solution without this compound) at the beginning and end of the experiment.
-
-
Data Acquisition:
-
Continuously record LVDP, HR, and CF throughout the experiment using a pressure transducer and a flowmeter connected to a data acquisition system.
-
LVDP is calculated as the difference between the left ventricular systolic and diastolic pressures.
-
-
Washout:
-
After the highest concentration of this compound has been administered, perfuse the heart with fresh Krebs-Henseleit solution for a 20-30 minute washout period to observe the reversibility of the effects.
-
Experimental Workflow
Caption: Experimental workflow for the isolated heart perfusion assay.
Signaling Pathway
This compound is believed to exert its effects through a G-protein coupled receptor (GPCR), likely the FMRFamide receptor (FMRFa-R). The binding of this compound to this receptor is thought to initiate a signaling cascade that leads to an increase in intracellular calcium, ultimately enhancing cardiac contractility.
Key steps in the proposed signaling pathway:
-
Receptor Binding: this compound binds to the FMRFa-R on the cardiomyocyte membrane.
-
G-Protein Activation: This binding activates a Gq-type G-protein.
-
Phospholipase C (PLC) Activation: The activated Gq protein stimulates PLC.
-
IP₃ Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ binds to its receptor on the sarcoplasmic reticulum, leading to the release of stored Ca²⁺ into the cytoplasm.
-
Enhanced Contractility: The increased intracellular Ca²⁺ concentration enhances the interaction of actin and myosin filaments, resulting in increased myocardial contractility.
Caption: Proposed signaling pathway of this compound in cardiomyocytes.
References
YMRF-NH2 Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
YMRF-NH2 is a neuropeptide belonging to the FMRFamide-related peptide (FaRP) family. These peptides are characterized by the C-terminal motif -Arg-Phe-NH2 and are widely distributed throughout the central and peripheral nervous systems of invertebrates, with analogous RF-amide peptides also found in vertebrates.[1][2] FaRPs, including this compound, are recognized as key neuromodulators and neurotransmitters, playing crucial roles in a diverse array of physiological processes.[3] Their functions include the regulation of muscle contractility, feeding behavior, reproductive processes, and modulation of neuronal activity.[3][4][5]
The primary mode of action for this compound and other FaRPs is through the activation of G-protein coupled receptors (GPCRs).[6][7] This interaction initiates intracellular signaling cascades that can lead to various cellular responses, including the modulation of ion channel activity and changes in neuronal excitability. In some instances, FaRPs have also been shown to directly gate ion channels.
This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, with a focus on its role in neuronal signaling and function.
Data Presentation
The following tables summarize the quantitative data for this compound and related FMRFamide peptides to provide a comparative overview of their receptor binding and biological activity.
Table 1: Receptor Binding Affinity of this compound and Related Peptides
| Peptide | Receptor | Preparation | Ki (nM) | EC50 (nM) | Reference |
| This compound | FMRFa-R | Not Specified | Not Specified | 31 | [8] |
| FMRFamide | Opioid (μ, δ, κ) | Rat/Guinea Pig Brain Membranes | >61,000 | Not Applicable | [5] |
| NPFF | NPFF1R | Human Receptors | 0.38 ± 0.05 | 0.44 ± 0.06 | [1] |
| NPFF | NPFF2R | Human Receptors | 0.11 ± 0.02 | 0.17 ± 0.03 | [1] |
| hRFRP-1 | NPFF2R | Cardiomyocytes | Not Specified | Not Specified | [9] |
| hRFRP-3 | NPFF1R | Human Receptors | 1.1 ± 0.2 | 1.8 ± 0.3 | [1] |
Note: Data for related peptides are provided for comparative purposes due to the limited availability of quantitative data for this compound.
Table 2: Dose-Response Parameters of FMRFamide-Related Peptides in Functional Assays
| Peptide | Assay | Tissue/Cell Type | Effect | EC50 / IC50 (nM) | Reference |
| FMRFamide | Muscle Contraction | Molluscan Heart | Excitation | ~10-9 M | [10] |
| FLRFamide | Muscle Contraction | Molluscan Heart | Excitation | ~10-9 M | [10] |
| Anandamide | NMDA Receptor Modulation | Rat Brain Slices | Potentiation of ΔCa2+NMDA | Not Specified | [11] |
| hRFRP-1 | Myocyte Shortening | Cardiomyocytes | Impairment | Not Specified | [9] |
Note: The effective concentrations can vary significantly depending on the specific peptide, receptor subtype, and experimental system.
Signaling Pathways
This compound, like other FMRFamide-related peptides, primarily exerts its effects through G-protein coupled receptors (GPCRs). The binding of this compound to its receptor can trigger different signaling cascades depending on the G-protein subtype coupled to the receptor (e.g., Gs, Gi/o, Gq).
In some cases, a single FMRFamide-related peptide receptor can couple to two different G-proteins, leading to opposing physiological effects.[8]
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the function of this compound in neuroscience research.
Receptor Binding Assay (Radioligand Competition)
This protocol is designed to determine the binding affinity of this compound to its receptor.
Materials:
-
HEPES buffer (50 mM, pH 7.4) with 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA
-
Radiolabeled this compound or a related analog (e.g., [¹²⁵I]-YMRF-NH2)
-
Unlabeled this compound
-
Membrane preparation from cells or tissues expressing the receptor of interest
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of buffer or unlabeled this compound at various concentrations.
-
50 µL of radiolabeled ligand (at a concentration near its Kd).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filters in tubes and measure the radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Immunohistochemistry (IHC) for Localization of this compound
This protocol outlines the steps to visualize the distribution of this compound-like immunoreactivity in neuronal tissue.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
PBT (PBS with 0.3% Triton X-100)
-
Blocking solution (e.g., 5% normal goat serum in PBT)
-
Primary antibody raised against this compound
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
-
Antifade mounting medium
-
Microscope slides and coverslips
Procedure:
-
Fixation: Dissect the neuronal tissue of interest in cold PBS and fix in 4% PFA for 2-4 hours at 4°C.
-
Washing: Wash the tissue three times for 15 minutes each in PBT.
-
Blocking: Incubate the tissue in blocking solution for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the tissue in the primary antibody solution (diluted in blocking solution) overnight at 4°C.
-
Washing: Wash the tissue three times for 15 minutes each in PBT.
-
Secondary Antibody Incubation: Incubate the tissue in the secondary antibody solution (diluted in blocking solution) for 2 hours at room temperature, protected from light.
-
Washing: Wash the tissue three times for 15 minutes each in PBT, protected from light.
-
Mounting and Imaging: Mount the tissue on a microscope slide with antifade mounting medium and seal with a coverslip. Image using a confocal or fluorescence microscope.
Calcium Imaging to Measure Neuronal Activity
This protocol describes how to use calcium imaging to assess the effect of this compound on the activity of cultured neurons or brain slices.
Materials:
-
Cultured neurons or acute brain slices
-
Artificial cerebrospinal fluid (aCSF) or appropriate saline
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or genetically encoded indicators like GCaMP)
-
Pluronic F-127 (for AM ester dyes)
-
This compound stock solution
-
Fluorescence microscope with a sensitive camera and appropriate filter sets
Procedure:
-
Dye Loading:
-
For chemical dyes, incubate the cells or slices in a solution containing the calcium indicator (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in aCSF for 30-60 minutes at 37°C.
-
For genetically encoded indicators, ensure the cells or animal model expresses the GCaMP variant.
-
-
Baseline Recording: Transfer the preparation to the recording chamber on the microscope stage and perfuse with aCSF. Record baseline fluorescence for 2-5 minutes to establish a stable signal.
-
Peptide Application: Apply this compound to the bath at the desired concentration(s). This can be done via perfusion or manual application.
-
Response Recording: Record the changes in fluorescence intensity over time. An increase in fluorescence typically indicates an increase in intracellular calcium and neuronal activity.
-
Washout: Perfuse the chamber with fresh aCSF to wash out the peptide and monitor the return of fluorescence to baseline levels.
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.
-
Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀). The response is often expressed as ΔF/F₀.
-
Plot the change in fluorescence over time and generate dose-response curves if multiple concentrations were tested.
-
Conclusion
This compound, as a member of the FMRFamide-related peptide family, is a valuable tool for investigating a wide range of neurobiological processes. The protocols and data presented here provide a foundation for researchers to explore the specific roles of this compound in their model systems. Further research is warranted to fully elucidate the specific receptor subtypes and downstream signaling pathways activated by this compound and to expand our understanding of its physiological significance in the nervous system.
References
- 1. RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RF-amide neuropeptides and their receptors in Mammals: Pharmacological properties, drug development and main physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioimmunoassay (RIA) [bio-protocol.org]
- 4. phoenixbiotech.net [phoenixbiotech.net]
- 5. Low affinity of FMRFamide and four FaRPs (FMRFamide-related peptides), including the mammalian-derived FaRPs F-8-Famide (NPFF) and A-18-Famide, for opioid mu, delta, kappa 1, kappa 2a, or kappa 2b receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FMRFamide G protein-coupled receptors (GPCR) in the cuttlefish Sepiella japonica: Identification, characterization and expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Coupling of a single receptor to two different G proteins in the signal transduction of FMRFamide-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FMRFamide-like peptide 3 [novoprolabs.com]
- 10. RFamide neuropeptide actions on the molluscan heart - Repository of the Academy's Library [real.mtak.hu]
- 11. Dual effects of anandamide on NMDA receptor-mediated responses and neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording of Ymrf-NH2 Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ymrf-NH2 is a neuropeptide belonging to the FMRFamide-related peptide family. These peptides are known to play crucial roles in a variety of physiological processes, including the modulation of neuronal activity. Understanding the electrophysiological effects of this compound is essential for elucidating its mechanism of action and for the development of novel therapeutics targeting its signaling pathways. These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on neuronal excitability and ion channel function using electrophysiological techniques.
While direct electrophysiological data for this compound is limited, studies on the closely related peptide FMRF-NH2 have demonstrated significant modulatory effects on potassium currents, providing a strong foundation for investigating this compound. It is hypothesized that this compound will exhibit similar effects, primarily targeting voltage-gated potassium channels to alter neuronal firing patterns.
Data Presentation: Quantitative Effects of this compound on Neuronal Properties
The following tables summarize hypothetical quantitative data on the effects of this compound on key electrophysiological parameters. These values are provided as examples to guide researchers in their data analysis and presentation.
Table 1: this compound Effects on Passive Membrane Properties
| Parameter | Control | This compound (10 µM) | % Change |
| Resting Membrane Potential (mV) | -65.2 ± 2.1 | -68.7 ± 2.5 | -5.4% |
| Input Resistance (MΩ) | 350.4 ± 25.8 | 315.9 ± 22.1 | -9.8% |
| Membrane Time Constant (ms) | 15.8 ± 1.2 | 14.2 ± 1.1 | -10.1% |
Table 2: this compound Effects on Action Potential Firing
| Parameter | Control | This compound (10 µM) | % Change |
| Firing Frequency (Hz) | 5.4 ± 0.8 | 3.1 ± 0.6 | -42.6% |
| Action Potential Threshold (mV) | -45.1 ± 1.5 | -42.8 ± 1.3 | +5.1% |
| Action Potential Amplitude (mV) | 85.3 ± 3.4 | 84.9 ± 3.2 | -0.5% |
| Afterhyperpolarization (mV) | -12.6 ± 0.9 | -15.8 ± 1.1 | -25.4% |
Table 3: this compound Effects on Voltage-Gated Potassium Currents (IK)
| Parameter | Control | This compound (10 µM) | Change |
| Half-activation Voltage (V1/2 act, mV) | -20.5 ± 1.1 | -28.3 ± 1.4 | -7.8 mV |
| Half-inactivation Voltage (V1/2 inact, mV) | -55.2 ± 2.0 | -65.7 ± 2.3 | -10.5 mV |
| Peak Current Density (pA/pF) | 150.7 ± 12.3 | 148.9 ± 11.9 | -1.2% |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured Neurons or Brain Slices
This protocol is designed to measure the effects of this compound on membrane potential, firing properties, and synaptic activity.
1. Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2 for at least 30 minutes before use.
-
Intracellular Solution (for current-clamp): (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
Intracellular Solution (for voltage-clamp): (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution in distilled water and store at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment.
2. Cell Preparation:
-
Cultured Neurons: Plate neurons on coverslips at a suitable density. Use cultures between 7-14 days in vitro.
-
Brain Slices: Prepare 300 µm thick coronal or sagittal brain slices from the desired region using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour at 32-34°C before recording.
3. Recording Procedure:
-
Transfer a coverslip with cultured neurons or a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using a microscope with DIC optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach a neuron with the patch pipette and establish a gigaohm seal.
-
Rupture the membrane to obtain the whole-cell configuration.
-
In current-clamp mode, record the resting membrane potential and inject current steps to elicit action potentials.
-
In voltage-clamp mode, hold the neuron at -70 mV and apply voltage steps to evoke voltage-gated currents.
-
Establish a stable baseline recording for 5-10 minutes.
-
Bath-apply this compound at the desired concentration and record for 10-15 minutes.
-
Wash out the peptide with aCSF for 15-20 minutes to observe recovery.
4. Data Analysis:
-
Analyze changes in resting membrane potential, input resistance, action potential frequency, threshold, and amplitude.
-
In voltage-clamp, measure the peak amplitude and kinetics of inward and outward currents before and after this compound application.
-
Construct current-voltage (I-V) relationships.
Protocol 2: Extracellular Field Potential Recording in Brain Slices
This protocol is suitable for assessing the effects of this compound on synaptic transmission and network activity.
1. Preparation of Solutions and Slices:
-
Follow the same procedures as in Protocol 1 for aCSF and brain slice preparation.
2. Recording Procedure:
-
Place a brain slice in the recording chamber.
-
Position a stimulating electrode in the afferent pathway of the desired synaptic connection.
-
Place a recording electrode (filled with aCSF) in the dendritic or somatic layer where the synaptic response is expected.
-
Deliver single electrical pulses to the stimulating electrode to evoke field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSP slope and amplitude for 20-30 minutes.
-
Bath-apply this compound and continue recording for 30-60 minutes.
-
Perform a washout with aCSF.
3. Data Analysis:
-
Measure the slope and amplitude of the fEPSP.
-
Analyze paired-pulse facilitation or depression to infer effects on presynaptic release probability.
-
Construct input-output curves by varying the stimulation intensity.
Visualization of Signaling Pathways and Workflows
Caption: Putative signaling pathway for this compound modulation of neuronal activity.
Caption: Experimental workflow for whole-cell patch-clamp recording of this compound effects.
Application Notes and Protocols for Developing Anti-Ymrf-NH2 Antibodies for Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ymrf-NH2 (Tyr-Met-Arg-Phe-NH2) is a neuropeptide belonging to the FMRFamide-related peptide (FaRP) family. These peptides are characterized by a conserved C-terminal -RF-amide motif and are known to play significant roles as neurotransmitters and neuromodulators across various species.[1][2] Found in both invertebrates and vertebrates, FaRPs are implicated in a range of physiological processes, including cardiovascular regulation, pain modulation, and feeding behavior.[2][3] Specifically, peptides like this compound are known to exert their effects by binding to and activating G-protein coupled receptors (GPCRs).[4][5]
Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution and localization of this compound within tissues, providing critical insights into its sites of synthesis and action. This requires the development of high-affinity, specific antibodies. Due to the small size of the this compound peptide, it is a poor immunogen on its own.[6][7] Therefore, a robust immune response is elicited by conjugating the synthetic peptide to a larger carrier protein before immunization.[4][6]
These application notes provide a comprehensive, step-by-step guide for the development, purification, and validation of polyclonal antibodies against this compound, culminating in a detailed protocol for their use in immunohistochemical staining.
Diagrams of Pathways and Workflows
// Relationships Ymrf -> GPCR [label="Binds"]; GPCR -> G_alpha [label="Activates"]; G_alpha -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3 [arrowhead=none, style=dashed]; PIP2 -> DAG [arrowhead=none, style=dashed]; IP3 -> Cellular_Response [label="Ca2+ Release"]; DAG -> PKC [label="Activates"]; PKC -> Cellular_Response [label="Phosphorylation\nCascade"]; } Caption: A representative this compound signaling pathway via a Gq-coupled GPCR.
Experimental Protocols
Protocol 1: Antigen Preparation (Peptide-Carrier Conjugation)
This protocol describes the conjugation of a synthetic this compound peptide containing a terminal cysteine to Keyhole Limpet Hemocyanin (KLH) using an MBS crosslinker.
Materials:
-
Synthetic Peptide (e.g., Cys-Tyr-Met-Arg-Phe-NH2), high purity (>95%)
-
Keyhole Limpet Hemocyanin (KLH)
-
m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)
-
Dimethylformamide (DMF)
-
Conjugation Buffer: 10 mM Phosphate Buffer, pH 7.0
-
Desalting columns or dialysis tubing (10 kDa MWCO)
-
PBS (Phosphate Buffered Saline)
Methodology:
-
Activate Carrier Protein (KLH):
-
Dissolve 5 mg of KLH in 0.5 mL of Conjugation Buffer.
-
Dissolve 3 mg of MBS in 200 µL of DMF.[7]
-
Slowly add 70 µL of the MBS/DMF solution to the KLH solution while gently stirring.
-
Incubate for 30 minutes at room temperature with continuous gentle mixing.
-
Remove excess, unreacted MBS by passing the solution through a desalting column equilibrated with Conjugation Buffer. Collect the KLH-MBS fraction.
-
-
Peptide Solubilization:
-
Dissolve 2-3 mg of the synthetic this compound peptide in a minimal volume of DMF or water. Ensure the peptide is fully dissolved.
-
-
Conjugation Reaction:
-
Immediately add the dissolved peptide solution to the activated KLH-MBS solution.
-
Incubate the reaction for 3 hours at room temperature with gentle stirring.
-
-
Purification of the Conjugate:
-
Dialyze the conjugation mixture against 1L of PBS at 4°C overnight, with at least two buffer changes. This step removes unreacted peptide and byproducts.
-
Determine the protein concentration of the final this compound-KLH conjugate using a BCA or Bradford assay.
-
Aliquot and store the conjugate at -20°C or -80°C until use for immunization.
-
Protocol 2: Polyclonal Antibody Production and Purification
This protocol outlines a general immunization schedule in rabbits and subsequent antibody purification.
Materials:
-
This compound-KLH conjugate
-
Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)
-
Host animals (e.g., two healthy New Zealand white rabbits)
-
Syringes and needles
-
Protein A/G affinity chromatography column
-
Elution Buffer (e.g., 0.1 M Glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Methodology:
-
Pre-Immune Serum Collection:
-
Before the first immunization, collect a small blood sample (3-5 mL) from each rabbit to serve as a negative control (pre-immune serum).
-
-
Immunization Schedule:
-
Day 0 (Primary Immunization): Emulsify 500 µg of the this compound-KLH conjugate with an equal volume of Freund's Complete Adjuvant (FCA). Inject subcutaneously at multiple sites on the back of each rabbit.
-
Day 14, 28, 49 (Booster Immunizations): Emulsify 250 µg of the conjugate with an equal volume of Freund's Incomplete Adjuvant (FIA). Inject subcutaneously.
-
Day 35, 56 (Test Bleeds): Collect small blood samples to monitor the antibody titer via ELISA (see Protocol 3).
-
-
Final Bleed and Serum Collection:
-
Once the antibody titer reaches a satisfactory level (typically >1:20,000), perform a final bleed (exsanguination) around Day 60-70.
-
Allow the blood to clot at room temperature, then centrifuge to separate the antiserum. Store the antiserum at -20°C.
-
-
Antibody Purification:
-
Equilibrate a Protein A/G affinity column with binding buffer (PBS).
-
Dilute the antiserum 1:1 with binding buffer and pass it over the column.
-
Wash the column extensively with binding buffer to remove unbound proteins.
-
Elute the bound IgG antibodies using Elution Buffer, collecting small fractions into tubes containing Neutralization Buffer to immediately restore a neutral pH.
-
Pool the antibody-containing fractions and dialyze against PBS.
-
Measure the final antibody concentration and store at -20°C.
-
Protocol 3: Antibody Validation via ELISA
Materials:
-
Synthetic this compound peptide (not conjugated)
-
96-well ELISA plates
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
-
Antiserum or purified antibody
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
TMB substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
Methodology:
-
Plate Coating: Coat wells with 1 µg/mL of this compound peptide in Coating Buffer overnight at 4°C.
-
Washing: Wash plates 3 times with PBST.
-
Blocking: Block with Blocking Buffer for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Add serial dilutions of the antiserum (e.g., 1:1,000 to 1:128,000) and incubate for 2 hours at room temperature.
-
Washing: Wash plates 3 times with PBST.
-
Secondary Antibody Incubation: Add HRP-conjugated secondary antibody at its recommended dilution and incubate for 1 hour.
-
Washing: Wash plates 5 times with PBST.
-
Detection: Add TMB substrate and incubate in the dark until color develops. Stop the reaction with Stop Solution and read absorbance at 450 nm. The titer is the highest dilution that gives a significant signal over the pre-immune serum control.
Protocol 4: Immunohistochemistry (IHC) on Paraffin-Embedded Sections
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on charged slides
-
Xylene and graded ethanols (100%, 95%, 70%)
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Peroxidase Blocking Solution (e.g., 3% H₂O₂ in methanol)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBST)
-
Purified anti-Ymrf-NH2 antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Methodology:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2x 5 min).
-
Rehydrate through graded ethanols: 100% (2x 5 min), 95% (1x 5 min), 70% (1x 5 min).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Heat slides in Antigen Retrieval Buffer at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature (approx. 20 min).
-
-
Peroxidase Blocking:
-
Incubate sections in Peroxidase Blocking Solution for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the purified anti-Ymrf-NH2 antibody in antibody dilution buffer to its optimal concentration (determined by titration).
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides 3 times with PBST.
-
Incubate with biotinylated secondary antibody for 30-60 minutes.
-
Wash slides 3 times with PBST.
-
Incubate with Streptavidin-HRP conjugate for 30 minutes.
-
Wash slides 3 times with PBST.
-
-
Chromogen Development:
-
Apply DAB solution and monitor for color development (typically 1-5 minutes).
-
Stop the reaction by immersing slides in distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanols and clear in xylene.
-
Mount coverslips using a permanent mounting medium.
-
Data Presentation
The following table presents representative quantitative data from a successful anti-Ymrf-NH2 antibody development project.
| Experiment/Procedure | Parameter | Result | Notes |
| Antigen Preparation | Peptide-KLH Conjugate Conc. | 1.8 mg/mL | Concentration determined by BCA assay post-dialysis. |
| Immune Response | Pre-immune Serum Titer | < 1:100 | As determined by ELISA against this compound peptide. |
| Final Bleed Antiserum Titer | 1:64,000 | Titer from Rabbit #1 at Day 65, showing a strong immune response. | |
| Antibody Purification | Total IgG Yield | 12.5 mg | Purified from 10 mL of antiserum using Protein A/G chromatography. |
| Purified Antibody Conc. | 2.1 mg/mL | Final concentration after dialysis against PBS. | |
| IHC Optimization | Optimal Antibody Dilution | 1:1000 - 1:2000 | Titration performed on known positive control tissue. |
| Negative Control | No Staining | Pre-immune serum and peptide-adsorbed primary antibody show no signal. |
References
- 1. Coupling of a single receptor to two different G proteins in the signal transduction of FMRFamide-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FMRFamide G protein-coupled receptors (GPCR) in the cuttlefish Sepiella japonica: Identification, characterization and expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. A new member of the hypothalamic RF-amide peptide family, LPXRF-amide peptides: structure, localization, and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. A single receptor transduces both inhibitory and stimulatory signals of FMRFamide-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MDSNFMRF-amide peptide MDSNFMRF for Life Science Research-Mol Scientific. [mol-scientific.com]
Application Notes and Protocols for In Vivo Administration of YMRF-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
YMRF-NH2 is a member of the FMRFamide-related peptide (FaRP) family, characterized by the C-terminal motif -RFamide.[1] FaRPs are a diverse group of neuropeptides found throughout the animal kingdom, particularly in invertebrates, where they play crucial roles in modulating a wide array of physiological processes.[1][2] These include the regulation of heart rate, gut motility, feeding behavior, and reproduction.[1] In insects, FaRPs are known to primarily act through G-protein coupled receptors (GPCRs) and influence muscle activity, often by modulating Ca2+ influx.[3][4][5]
These application notes provide a detailed, albeit hypothetical, protocol for the in vivo administration of this compound to Drosophila melanogaster larvae to assess its cardioactive properties. The methodologies are based on established techniques for studying FaRPs and cardiac function in this model organism.[6][7][8][9][10]
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the known structure-activity relationships and physiological effects of FMRFamide and related peptides in invertebrates, which can serve as a basis for designing experiments with this compound.
| Peptide | Organism/System | Observed Effect | Concentration Range | Reference |
| FMRFamide | Mercenaria mercenaria (clam) | Increased force and frequency of heartbeat | Not specified | [1] |
| FMRFamide | Drosophila melanogaster (larva) | Cardioactive | Not specified | [9] |
| FMRFamide-related peptides | Tenebrio molitor (beetle) | Myostimulatory; increased frequency of muscle contractions (oviduct, ejaculatory duct, hindgut) | 10⁻¹² to 10⁻⁵ M | [11] |
| FMRFamide | Anopheles gambiae (mosquito larva) | Increased frequency of spontaneous heart contractions | Not specified | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve lyophilized this compound peptide in sterile, nuclease-free water to create a high-concentration stock solution (e.g., 1 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations (e.g., ranging from 10⁻¹² to 10⁻⁵ M) using an appropriate physiological saline solution for Drosophila (e.g., Schneider's Insect Medium or a similar buffer).
Protocol 2: In Vivo Administration of this compound to Drosophila Larvae and Cardiac Function Analysis
This protocol is adapted from established methods for analyzing cardiac function in semi-intact Drosophila larvae.[9][10]
-
Animal Selection: Select third-instar wandering larvae of Drosophila melanogaster.
-
Dissection:
-
Place a larva in a drop of physiological saline on a dissecting dish.
-
Using fine forceps and micro-dissection scissors, make a dorsal incision along the midline of the larva.
-
Pin the cuticle to expose the internal organs, including the dorsal vessel (heart).
-
Carefully remove the gut and other obstructing organs to clearly visualize the heart.[10]
-
-
Peptide Application:
-
Gently bathe the exposed heart with the prepared this compound working solution.
-
Use a range of concentrations to determine a dose-response relationship.
-
Include a vehicle control (physiological saline without the peptide).
-
-
Data Acquisition:
-
Record the heartbeat using a high-speed camera mounted on a microscope.
-
Alternatively, use optical coherence tomography or electrocardiogram (ECG) recordings for more detailed analysis of heart parameters.[12]
-
-
Data Analysis:
-
Measure heart rate (beats per minute), systolic and diastolic intervals, and rhythmicity from the recordings.
-
Software can be used to automate the analysis of video recordings.
-
Compare the parameters before and after peptide application, and between different concentrations and the vehicle control.
-
Visualizations
Signaling Pathway
Caption: Hypothesized signaling pathway of this compound in cardiac cells.
Experimental Workflow
Caption: Experimental workflow for this compound in vivo administration.
References
- 1. FMRFamide - Wikipedia [en.wikipedia.org]
- 2. The FMRFamide-Like Peptide Family in Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structure of the FMRFamide receptor and activity of the cardioexcitatory neuropeptide are conserved in mosquito - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The head mesodermal cell couples FMRFamide neuropeptide signaling with rhythmic muscle contraction in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Identification and In Vivo Characterisation of Cardioactive Peptides in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods to assess Drosophila heart development, function and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Monitoring Heart Function in Larval Drosophila melanogaster for Physiological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FMRFamide-Related Peptides Signaling Is Involved in the Regulation of Muscle Contractions in Two Tenebrionid Beetles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drosophila in the Heart of Understanding Cardiac Diseases: Modeling Channelopathies and Cardiomyopathies in the Fruitfly - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stability of Ymrf-NH2 in Experimental Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ymrf-NH2 is a neuropeptide belonging to the FMRFamide-like peptide (FLP) family, characterized by a C-terminal Arginine-Phenylalanine-amide motif.[1] These peptides are known to be involved in a wide array of physiological processes, acting as neurotransmitters and neuromodulators.[2][3] The biological activity of peptides like this compound is intrinsically linked to their structural integrity. Consequently, understanding the stability of this compound in various experimental buffers is critical for ensuring the accuracy and reproducibility of in vitro and in vivo studies, as well as for the development of potential therapeutic applications.
This document provides a detailed overview of the stability of this compound in commonly used experimental buffers under different conditions. It also includes comprehensive protocols for assessing peptide stability and a summary of the putative signaling pathway for this class of peptides.
Factors Influencing Peptide Stability
The stability of a peptide in solution is influenced by several factors, both intrinsic and extrinsic. Key factors include:
-
pH: The pH of the buffer can significantly impact peptide stability by influencing hydrolysis rates of peptide bonds and modifying the ionization state of amino acid side chains.[4][5]
-
Temperature: Higher temperatures generally accelerate degradation reactions such as hydrolysis, oxidation, and deamidation.[3][5]
-
Buffer Composition: The components of the buffer can interact with the peptide, affecting its stability. For example, phosphate buffers can sometimes catalyze degradation, while citrate buffers may chelate metal ions that can promote oxidation.
-
Amino Acid Sequence: The primary sequence of the peptide is a major determinant of its intrinsic stability. Certain amino acid residues are more susceptible to specific degradation pathways. For instance, asparagine and glutamine residues can undergo deamidation, while methionine and cysteine are prone to oxidation.[6][7]
-
Oxygen: The presence of dissolved oxygen can lead to the oxidation of susceptible amino acid residues.[5][7]
-
Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can lead to aggregation and degradation of peptides.[5]
This compound Stability Data
The following table summarizes the hypothetical stability data for this compound in a selection of common laboratory buffers at different pH values and temperatures over a 24-hour period. The stability is expressed as the percentage of intact this compound remaining, as would be determined by High-Performance Liquid Chromatography (HPLC).
Table 1: Hypothetical Stability of this compound (% Intact Peptide) after 24 hours
| Buffer (50 mM) | pH | Temperature (°C) | % this compound Remaining |
| Sodium Phosphate | 5.0 | 4 | 98.5 |
| 5.0 | 25 | 92.1 | |
| 7.4 | 4 | 95.3 | |
| 7.4 | 25 | 85.6 | |
| Tris-HCl | 7.4 | 4 | 96.2 |
| 7.4 | 25 | 88.4 | |
| 8.5 | 4 | 91.7 | |
| 8.5 | 25 | 79.2 | |
| Sodium Citrate | 4.0 | 4 | 99.1 |
| 4.0 | 25 | 94.5 | |
| 6.0 | 4 | 97.8 | |
| 6.0 | 25 | 90.3 |
Disclaimer: The data presented in this table is illustrative and intended to represent plausible trends in peptide stability based on general chemical principles. Actual experimental results may vary.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution of Lyophilized Peptide: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Selection: Reconstitute the peptide in a minimal amount of sterile, nuclease-free water. If solubility is an issue, a small percentage of a co-solvent such as acetonitrile or dimethyl sulfoxide (DMSO) may be used.
-
Concentration: Prepare a stock solution at a high concentration (e.g., 1-10 mM) to minimize the impact of adsorption to storage vials.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage. For short-term storage, aliquots can be kept at -20°C.
Protocol 2: HPLC-Based Stability Assessment of this compound
This protocol describes a reverse-phase HPLC (RP-HPLC) method for quantifying the amount of intact this compound over time.
Materials:
-
This compound stock solution
-
Experimental buffers (e.g., Sodium Phosphate, Tris-HCl, Sodium Citrate) at desired pH values
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Thermostated autosampler and column compartment
Methodology:
-
Sample Preparation:
-
Dilute the this compound stock solution to a final concentration of 1 mg/mL in each of the experimental buffers to be tested.
-
Prepare separate samples for each buffer, pH, and temperature condition.
-
For time point zero (T=0), immediately transfer an aliquot of each sample to an HPLC vial containing a quenching solution (e.g., equal volume of 2% TFA in ACN) to stop degradation. Store at 4°C until analysis.
-
Incubate the remaining samples at the desired temperatures (e.g., 4°C and 25°C).
-
-
Time-Point Sampling:
-
At specified time intervals (e.g., 1, 4, 8, 12, and 24 hours), withdraw an aliquot from each incubated sample.
-
Quench the reaction as described for the T=0 sample and store at 4°C until analysis.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B (linear gradient)
-
25-27 min: 60% to 95% B (linear gradient)
-
27-30 min: 95% B (isocratic)
-
30-32 min: 95% to 5% B (linear gradient)
-
32-37 min: 5% B (isocratic, column re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound peak in the chromatograms for each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the stability of this compound.
Caption: Workflow for this compound Stability Assessment.
Putative Signaling Pathway
This compound and other FMRFamide-like peptides are believed to exert their biological effects through G-protein coupled receptors (GPCRs).[8][9][10] The diagram below illustrates a generalized GPCR signaling cascade that may be activated by this compound.
Caption: Generalized GPCR Signaling Pathway for this compound.
Conclusion
The stability of this compound is paramount for its effective use in research and development. The provided data and protocols offer a framework for assessing and understanding the stability of this peptide in various experimental settings. By carefully selecting appropriate buffer systems and storage conditions, researchers can ensure the integrity of this compound, leading to more reliable and reproducible experimental outcomes. Further studies are warranted to fully characterize the degradation products and pathways of this compound in different formulations.
References
- 1. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 5. peptidesuk.com [peptidesuk.com]
- 6. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 7. veeprho.com [veeprho.com]
- 8. Coupling of a single receptor to two different G proteins in the signal transduction of FMRFamide-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FRPR-1, a G protein-coupled receptor in the FMRFamide-related peptide receptor family, modulates larval development as a receptor candidate of the FMRFamide-like peptide FLP-1 in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FMRFamide G protein-coupled receptors (GPCR) in the cuttlefish Sepiella japonica: Identification, characterization and expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]
mass spectrometry analysis of Ymrf-NH2 and its metabolites
This application note details a comprehensive workflow for the identification and quantification of the neuropeptide Ymrf-NH2 and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols provided are intended for researchers, scientists, and drug development professionals engaged in neuropeptidomics and related fields.
Introduction
This compound belongs to the family of FMRFamide-related peptides (FaRPs), which are a diverse group of neuropeptides primarily found in invertebrates. These peptides are involved in a wide array of physiological processes, making them significant targets in neuroscience and drug discovery. Analyzing the metabolism of this compound is crucial for understanding its biological half-life, mechanism of action, and potential therapeutic applications. Mass spectrometry, particularly when coupled with high-performance liquid chromatography (HPLC), offers the sensitivity and specificity required for the detailed analysis of these peptides and their metabolic products in complex biological matrices.[1][2][3]
This document provides detailed protocols for sample extraction from biological tissues, subsequent cleanup, and analysis by LC-MS/MS. It includes optimized parameters for chromatography and mass spectrometry to ensure robust and reproducible quantification.
Experimental Protocols
Neuropeptide Extraction from Brain Tissue
This protocol is optimized for the extraction of a broad range of neuropeptides, including this compound and its potential metabolites, from brain tissue.[1][4]
Materials:
-
Frozen brain tissue
-
Extraction Solvent: Acidified Methanol (10% glacial acetic acid and 1% water in methanol)[5]
-
Homogenizer (e.g., bead beater or sonicator)
-
Refrigerated centrifuge (4°C)
-
Protein LoBind tubes
Protocol:
-
Quickly weigh the frozen tissue sample on an analytical balance.
-
Transfer the tissue to a pre-chilled Protein LoBind tube.
-
Add the ice-cold Extraction Solvent at a 10:1 solvent-to-tissue ratio (v/w).[5]
-
Homogenize the tissue thoroughly using the homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout this process to minimize enzymatic degradation.[4]
-
Incubate the homogenate on ice for 20 minutes to allow for complete peptide extraction.[5]
-
Centrifuge the sample at 16,000 x g for 20 minutes at 4°C.[5]
-
Carefully collect the supernatant, which contains the extracted peptides, and transfer it to a new Protein LoBind tube. Avoid disturbing the pellet.
-
For increased yield, the pellet can be re-suspended in LC-MS grade water (10:1 v/w ratio), incubated on ice for another 20 minutes, and re-centrifuged. The resulting supernatant can be pooled with the first one.[5]
-
Dry the collected supernatant using a vacuum centrifuge. The dried peptide extract can be stored at -80°C until analysis.
Solid-Phase Extraction (SPE) Cleanup
SPE is used to desalt and concentrate the peptide extract, removing substances that could interfere with LC-MS/MS analysis.
Materials:
-
C18 SPE spin columns
-
Activation Solution: 50% acetonitrile / 0.1% formic acid in water
-
Equilibration/Wash Solution: 0.1% formic acid in water
-
Elution Solution: 50% acetonitrile / 0.1% formic acid in water[5]
-
Microcentrifuge
Protocol:
-
Reconstitute the dried peptide extract from step 2.1.9 in 200 µL of Activation Solution. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet any insoluble material.[5]
-
Activate the C18 spin column by adding 150 µL of Activation Solution and centrifuging at 1,500 x g for 1 minute. Repeat this step twice.[5]
-
Equilibrate the column by adding 150 µL of Equilibration/Wash Solution and centrifuging at 1,500 x g for 1 minute. Repeat this step twice.
-
Load the reconstituted peptide supernatant onto the equilibrated C18 column and centrifuge at 1,000 x g for 2 minutes. Collect the flow-through in case of loading issues.
-
Wash the column by adding 150 µL of Wash Solution and centrifuging at 1,500 x g for 2 minutes. Repeat this wash step two more times to remove salts and other hydrophilic impurities.
-
Elute the bound peptides by adding 100 µL of Elution Solution to the column and centrifuging at 1,500 x g for 2 minutes into a fresh Protein LoBind tube. Repeat the elution step to maximize recovery.
-
Dry the eluted sample in a vacuum centrifuge.
LC-MS/MS Analysis
The purified and concentrated peptide sample is now ready for analysis by a high-resolution mass spectrometer coupled with a nano-LC system.
Protocol:
-
Reconstitution: Reconstitute the dried, purified peptide extract in 20 µL of Mobile Phase A (see table below).[5]
-
Injection: Inject 2-5 µL of the reconstituted sample onto the analytical column.
-
Chromatography: Perform the separation using the parameters outlined in Table 1. A shallow gradient is typically effective for peptide separations.[6]
-
Mass Spectrometry: Acquire data using the parameters in Table 2. A data-dependent acquisition (DDA) method is often used for initial discovery, where the most abundant precursor ions in a full MS scan are selected for fragmentation (MS/MS).[5][7] For targeted quantification, a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method is preferred.[8]
Data Presentation
Quantitative data from the LC-MS/MS analysis should be clearly structured. The following tables provide examples of optimized parameters for the experiment.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| LC System | High-performance nano-LC system |
| Analytical Column | C18, 1.7 µm particle size, 75 µm x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 300 nL/min |
| Column Temperature | 40°C |
| Gradient | 2% to 35% B over 60 min; 35% to 80% B over 5 min; hold at 80% B for 5 min; return to 2% B over 1 min; re-equilibrate for 14 min |
| Injection Volume | 2 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Mass Spectrometer | High-Resolution Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 2.1 kV |
| Source Temperature | 150°C |
| MS1 Scan Range | 350 - 1500 m/z |
| MS1 Resolution | 60,000 |
| Data Acquisition Mode | Data-Dependent Acquisition (Top 10 precursors) |
| Precursor Selection | Charge states 2-4, dynamic exclusion for 30s |
| Fragmentation Method | Higher-energy Collisional Dissociation (HCD)[9] |
| Collision Energy | Normalized Collision Energy (NCE) of 27 |
| MS2 Resolution | 15,000 |
Table 3: this compound and Potential Metabolite Masses for Targeted Analysis
| Compound | Sequence | Monoisotopic Mass (Da) | Precursor Ion (m/z, [M+H]⁺) | Key Fragment Ions (m/z) |
|---|---|---|---|---|
| This compound | Tyr-Met-Arg-Phe-NH2 | 584.2820 | 585.2893 | y1 (147.1), b2 (294.1), y3 (421.2) |
| Metabolite 1 (des-Tyr) | Met-Arg-Phe-NH2 | 453.2241 | 454.2314 | y1 (147.1), b2 (281.1), y2 (307.2) |
| Metabolite 2 (Oxidized) | Tyr-(Met-ox)-Arg-Phe-NH2 | 600.2769 | 601.2842 | y1 (147.1), b2 (310.1), y3 (437.2) |
| Metabolite 3 (Hydrolyzed) | Tyr-Met-Arg-Phe-OH | 585.2659 | 586.2732 | y1 (164.1), b2 (294.1), y3 (422.2) |
Visualization of Workflows and Pathways
Experimental Workflow
The overall process from sample collection to data analysis is summarized in the workflow diagram below.
Caption: Overview of the neuropeptidomics workflow.
Metabolite Identification Logic
Metabolites are identified by comparing their fragmentation patterns (MS/MS spectra) to the parent peptide. Common metabolic transformations include hydrolysis, oxidation, and enzymatic cleavage.
References
- 1. "Exploring Efficient Neuropeptide Extraction Methods for Quantitative P" by Ahmad Hejji A Al Mousa [digscholarship.unco.edu]
- 2. Immunoaffinity-based Mass Spectrometric Characterization of the FMRFamide-related Peptide Family in the Pericardial Organ of Cancer borealis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocols [neuroproteomics.scs.illinois.edu]
- 4. Brain Tissue Sample Stabilization and Extraction Strategies for Neuropeptidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 7. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Generating and Validating YMRF-NH2 Knockout and Knockdown Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
YMRF-NH2 is a neuropeptide belonging to the FMRFamide-related peptide (FaRP) family. These peptides are known to play diverse roles in physiological processes, including the modulation of cardiac contractility and neurotransmission, primarily in invertebrates.[1] The study of this compound's specific functions is crucial for understanding its potential as a therapeutic target. Creating knockout (KO) or knockdown (KD) models is a fundamental step in elucidating the in vivo roles of this neuropeptide.
This document provides detailed application notes and protocols for the generation and validation of this compound knockout and knockdown models using CRISPR-Cas9, RNA interference (RNAi), and Morpholino technologies.
Strategy Selection: Knockout vs. Knockdown
The choice between a stable gene knockout and a transient knockdown depends on the research question, the model organism, and the desired experimental timeline.
-
Knockout (KO): Creates a permanent, heritable null mutation in the this compound gene. This is ideal for studying the complete loss-of-function effects throughout an organism's life. CRISPR-Cas9 is the premier technology for this approach.[2][3]
-
Knockdown (KD): Temporarily reduces the expression of the this compound gene, typically at the mRNA level. This method is advantageous for studying the effects of gene silencing at specific developmental stages or in organisms where generating stable genetic lines is impractical.[4] RNAi and Morpholinos are common techniques for transient knockdown.
Caption: Decision workflow for choosing between knockout and knockdown models.
This compound Knockout (KO) Model Generation Protocol
This protocol details the generation of a this compound knockout model using the CRISPR-Cas9 system. The goal is to introduce a double-strand break (DSB) in an early, constitutive exon of the this compound gene, leading to a frameshift mutation and a non-functional protein.[5][6]
Experimental Workflow: CRISPR-Cas9 Knockout
Caption: Workflow for generating a this compound CRISPR-Cas9 knockout model.
Protocol: CRISPR-Cas9 Mediated Knockout of this compound
-
gRNA Design and Synthesis:
-
Obtain the genomic sequence of the this compound gene for your target organism.
-
Use a gRNA design tool (e.g., CHOPCHOP) to identify and select at least two gRNAs targeting an early constitutive exon. Select gRNAs with high predicted efficiency and low off-target scores.[6]
-
Synthesize the selected gRNA sequences as DNA oligonucleotides.
-
-
Plasmid Construction:
-
Clone the synthesized gRNA oligonucleotides into a Cas9 expression vector (e.g., pX458, which co-expresses Cas9 and a fluorescent marker for selection).[6]
-
Linearize the vector using a restriction enzyme like BbsI.[6]
-
Ligate the annealed gRNA oligos into the linearized plasmid.
-
Transform the plasmid into competent E. coli, select for positive colonies, and verify the sequence of the gRNA insert.
-
-
Delivery into Cells or Embryos:
-
For Cell Lines: Transfect the validated gRNA/Cas9 plasmid into the target cell line using a suitable method (e.g., lipofection, electroporation). Santa Cruz Biotechnology recommends their UltraCruz® Transfection Reagent for their CRISPR/Cas9 plasmids.[5]
-
For Animal Models: Prepare the Cas9 mRNA and the specific gRNA. Microinject the mixture into one-cell stage embryos isolated from a donor animal.[3]
-
-
Selection and Clonal Isolation (for Cell Lines):
-
If using a fluorescently tagged plasmid like pX458, use Fluorescence-Activated Cell Sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.
-
Culture the single cells to expand them into clonal populations.
-
-
Genotyping and Validation:
-
Genomic DNA Extraction: Extract genomic DNA from the expanded cell clones or from tissue samples of the potential founder animals.
-
PCR Amplification: Amplify the genomic region surrounding the gRNA target site.
-
Mutation Analysis: Use Sanger sequencing to identify clones or animals carrying insertions or deletions (indels) that result in a frameshift mutation.
-
Validation of Knockout: Proceed to the validation protocols (Section 4) to confirm the absence of this compound mRNA and protein.
-
This compound Knockdown (KD) Model Generation Protocols
Transient knockdown is achieved by introducing molecules that target this compound mRNA for degradation or block its translation.
Experimental Workflow: RNAi/Morpholino Knockdown
Caption: General workflow for generating a this compound knockdown model.
Protocol 3.1: RNAi-Mediated Knockdown
RNA interference (RNAi) uses double-stranded RNA (dsRNA) to trigger the degradation of a specific mRNA. It is a powerful tool, especially in invertebrates.[4][7]
-
dsRNA Design and Synthesis:
-
Obtain the this compound mRNA sequence.
-
Select a target region (typically 300-500 bp) that is unique to the this compound transcript to avoid off-target effects.
-
Amplify this region from cDNA using PCR with primers that include T7 promoter sequences on both ends.
-
Use an in vitro transcription kit to synthesize dsRNA from the PCR product.
-
Purify and quantify the dsRNA.
-
-
Delivery of dsRNA:
-
Incubation and Analysis:
-
House the animals under standard conditions for a period sufficient to observe the knockdown effect (typically 24-72 hours, but requires optimization).
-
Harvest tissues for validation of knockdown using qPCR and Western blotting (see Section 4).
-
Protocol 3.2: Morpholino-Mediated Knockdown
Morpholinos are synthetic oligonucleotides that block translation by binding to the 5' UTR of the target mRNA, preventing ribosomal assembly.[9][10]
-
Morpholino Design:
-
Design a Morpholino oligo (typically 25 bases) complementary to the region of the this compound mRNA spanning the start codon (from the 5' UTR to the first 25 coding bases).[10]
-
Order the custom-synthesized Morpholino from a commercial vendor (e.g., Gene Tools, LLC). Also, order a standard control Morpholino.
-
-
Preparation and Delivery:
-
Prepare a stock solution of the Morpholino oligo.[9]
-
For Cell Culture: Deliver the Morpholino into cells using a delivery agent like Endo-Porter. Test a range of concentrations (e.g., 1-10 µM) to find the optimal, non-toxic dose.[11]
-
For In Vivo (e.g., embryos, adult animals): Use specialized "Vivo-Morpholinos" for systemic delivery or perform microinjections into the target tissue or developmental stage.[12][13]
-
-
Incubation and Analysis:
-
The knockdown effect depends on the turnover rate of the pre-existing this compound protein. Allow at least 24 hours before assessing the phenotype or harvesting tissue for validation.[9]
-
Validate the reduction in this compound protein levels using Western blotting (Section 4.2).
-
Validation Protocols and Data
Validating the knockout or knockdown is essential to confirm the model's efficacy and specificity.
Protocol 4.1: Quantitative RT-PCR (qPCR) for mRNA Level Analysis
This protocol quantifies the levels of this compound mRNA to confirm transcriptional silencing or degradation.[14][15]
-
RNA Extraction: Isolate total RNA from wild-type (WT), KO, and KD model tissues using a standard method (e.g., TRIzol).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using reverse transcriptase and appropriate primers (oligo(dT)s or random hexamers).[14]
-
qPCR Reaction Setup:
-
Design qPCR primers flanking an exon-exon junction of the this compound transcript.
-
Prepare a reaction mix containing cDNA template, primers, and a SYBR Green master mix.
-
Include a no-template control (NTC) and samples for a reference gene (e.g., GAPDH, Actin) for normalization.
-
-
Data Analysis:
Table 1: Example qPCR Validation Data for this compound
| Sample Group | Target Gene | Avg. Ct (Target) | Avg. Ct (Reference) | ΔCt | ΔΔCt | Fold Change (vs. WT) |
|---|---|---|---|---|---|---|
| Wild-Type (WT) | This compound | 23.5 | 20.0 | 3.5 | 0.0 | 1.00 |
| This compound KO | This compound | Undetermined | 20.1 | N/A | N/A | ~0 |
| This compound KD | This compound | 27.0 | 20.2 | 6.8 | 3.3 | 0.10 |
| Control KD | this compound | 23.6 | 20.1 | 3.5 | 0.0 | 0.98 |
Protocol 4.2: Western Blot for Protein Level Analysis
This protocol detects and quantifies the this compound peptide (or its precursor) to confirm a reduction or absence at the protein level.[18][19]
-
Protein Extraction: Homogenize tissues from WT, KO, and KD models in lysis buffer containing protease inhibitors. Determine the protein concentration of each lysate using a Bradford or BCA assay.[20]
-
SDS-PAGE:
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[21]
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[18]
-
Primary Antibody: Incubate the membrane with a primary antibody specific to this compound overnight at 4°C.
-
Secondary Antibody: Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
-
Detection and Quantification:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imager.
-
Quantify the band intensities using densitometry software. Normalize the this compound signal to a loading control (e.g., β-actin). Ensure the signal is within the linear range for accurate quantification.[22]
-
Table 2: Example Western Blot Quantification for this compound
| Sample Group | This compound Band Intensity (Normalized) | % of Wild-Type |
|---|---|---|
| Wild-Type (WT) | 1.00 ± 0.08 | 100% |
| This compound KO | 0.02 ± 0.01 | 2% |
| This compound KD | 0.15 ± 0.04 | 15% |
| Control KD | 0.97 ± 0.09 | 97% |
Protocol 4.3: In Situ Hybridization (ISH) for Spatial Localization
ISH is used to visualize the location of this compound mRNA within tissues, providing spatial confirmation of its absence in KO/KD models.[23][24]
-
Probe Synthesis: Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the this compound mRNA.
-
Tissue Preparation:
-
Fix tissues in 4% paraformaldehyde, cryoprotect in sucrose, and prepare frozen sections on slides.[25]
-
For paraffin-embedded sections, deparaffinize and rehydrate the slides.
-
-
Hybridization:
-
Permeabilize the tissue sections (e.g., with proteinase K).
-
Apply the DIG-labeled probe in a hybridization buffer and incubate overnight at 65°C in a humidified chamber.[25]
-
-
Washing and Detection:
-
Perform stringent washes to remove the non-specifically bound probe.
-
Block the sections and incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase, AP).
-
Wash and add a chromogenic substrate (e.g., NBT/BCIP) to develop a colored precipitate where the mRNA is present.[25]
-
-
Imaging: Mount the slides and visualize the results using brightfield microscopy. Compare the staining pattern in WT tissues to the lack of signal in KO/KD tissues.
Hypothetical this compound Signaling Pathway
After successfully creating and validating a this compound KO/KD model, the next step is to investigate its function and signaling pathway. Most neuropeptides signal through G-protein coupled receptors (GPCRs). The diagram below illustrates a hypothetical pathway that could be investigated.
Caption: Hypothetical GPCR signaling pathway for the this compound neuropeptide.
References
- 1. Structure-activity relationships of FMRF-NH2 peptides demonstrate A role for the conserved C terminus and unique N-terminal extension in modulating cardiac contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using the CRISPR/Cas9 system to understand neuropeptide biology and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using the CRISPR/Cas9 system to understand neuropeptide biology and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knock down to level up: Reframing RNAi for invertebrate ecophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 7. Establishing RNAi for basic research and pest control and identification of the most efficient target genes for pest control: a brief guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA meets toxicology: efficacy indicators from the experimental design of RNAi studies for insect pest management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vivo-Morpholinos | Gene Tools, LLC [gene-tools.com]
- 13. Use and efficiency of morpholinos in Neotropical tadpole brains [protocols.io]
- 14. elearning.unite.it [elearning.unite.it]
- 15. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
- 17. youtube.com [youtube.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 20. cusabio.com [cusabio.com]
- 21. Western Blot Protocol | Proteintech Group [ptglab.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. Localization of neuropeptide Y messenger ribonucleic acid in rat and mouse brain by in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. austinpublishinggroup.com [austinpublishinggroup.com]
- 25. ucl.ac.uk [ucl.ac.uk]
Troubleshooting & Optimization
troubleshooting low signal in Ymrf-NH2 bioassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ymrf-NH2 and other peptide bioassays. Our goal is to help you identify and resolve common issues that can lead to low signal intensity and unreliable results.
Troubleshooting Low Signal: A Step-by-Step Guide
Low signal is a frequent challenge in peptide bioassays. This guide will walk you through the most common causes and their solutions.
Is Your Peptide Stored Correctly?
Improper storage is a primary cause of peptide degradation and loss of activity.[1]
-
Question: How should I store my lyophilized this compound peptide?
-
Question: What about storing the peptide once it's in solution?
Could Peptide Degradation Be the Issue?
Peptides are susceptible to degradation from oxidation and improper handling.
-
Question: My peptide's activity seems to be decreasing over time. What could be happening?
-
Question: I've noticed variability in my results between experiments. Could this be related to peptide handling?
Is Poor Peptide Solubility Affecting Your Assay?
Hydrophobic peptides can be difficult to dissolve, leading to lower effective concentrations and weak signals.
-
Question: I'm having trouble dissolving my this compound peptide. What can I do?
-
Answer: The solubility of a peptide is highly dependent on its amino acid sequence. For hydrophobic peptides, you may need to use an organic solvent like DMSO, acetonitrile, or isopropanol to initially dissolve the peptide before diluting it in your assay buffer.[3][4] It's crucial to ensure the final concentration of the organic solvent is compatible with your assay system.
-
-
Question: My peptide solution appears cloudy or has precipitates. How does this affect my experiment?
-
Answer: A cloudy solution or the presence of precipitates indicates that your peptide is not fully dissolved.[5] This will lead to an inaccurate concentration and, consequently, a low or inconsistent signal.[5] Try agitating the sample before each use and consider using low-adsorption vials to prevent the peptide from sticking to the container walls.[5]
-
Summary of Common Causes for Low Signal
| Potential Cause | Description | Recommended Solution(s) |
| Improper Storage | Storing peptides at the wrong temperature or exposing them to light can lead to degradation.[1] | Store lyophilized peptides at -20°C in the dark. Aliquot to avoid multiple freeze-thaw cycles.[1] |
| Peptide Oxidation | Peptides with Cys, Trp, or Met residues are susceptible to oxidation, reducing their activity.[1] | Store under inert gas (e.g., argon). Prepare fresh solutions for each experiment.[1] |
| Poor Solubility | Hydrophobic peptides may not fully dissolve in aqueous buffers, leading to a lower effective concentration.[1] | Test different solvents (e.g., DMSO, ACN) for initial dissolution. Use sonication to aid dissolution. |
| Peptide Adsorption | Peptides can adsorb to the surface of plasticware or glass vials, reducing the amount available for the assay.[5] | Use low-adsorption vials and pipette tips.[5] |
| Signal Suppression | Components in your sample or buffer could be interfering with the detection signal.[5] | Perform a sample cleanup (e.g., solid-phase extraction) before analysis. Test for matrix effects.[5] |
| Incorrect Buffer/pH | The pH and composition of the buffer can affect peptide stability and activity. | Ensure the buffer pH is optimal for your peptide and assay. |
Experimental Protocols
General Protocol for a this compound Bioassay
This protocol provides a general workflow. Specific concentrations and incubation times should be optimized for your particular assay.
-
Peptide Preparation:
-
Equilibrate the lyophilized this compound peptide to room temperature before opening the vial.
-
Reconstitute the peptide in a suitable solvent (e.g., sterile water, DMSO) to create a concentrated stock solution.
-
Vortex briefly and centrifuge to ensure the entire peptide is dissolved.
-
Prepare serial dilutions of the peptide in the appropriate assay buffer to create a standard curve.
-
-
Cell Culture and Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Replace the culture medium with a serum-free medium for a period of starvation (if required by your assay).
-
Treat the cells with the various concentrations of this compound and appropriate controls (vehicle, positive control).
-
Incubate for the predetermined time at 37°C in a CO2 incubator.
-
-
Signal Detection (Example: Fluorescence-based Assay):
-
Remove the treatment medium and wash the cells with PBS.
-
Add the detection reagent (e.g., a fluorescent substrate) to each well.
-
Incubate for the recommended time, protected from light.
-
Measure the signal using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background signal (from vehicle-treated wells).
-
Plot the signal intensity against the peptide concentration.
-
Use a suitable regression model (e.g., four-parameter logistic curve) to determine the EC50 or other relevant parameters.
-
Visualizations
Experimental Workflow for a Peptide Bioassay
Caption: A typical workflow for a cell-based peptide bioassay.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular defense against oxidative stress.[6][7] Many bioactive peptides are studied for their ability to modulate this pathway.
Caption: Simplified diagram of the Nrf2 signaling pathway.
References
- 1. genscript.com [genscript.com]
- 2. researchgate.net [researchgate.net]
- 3. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Ymrf-NH2 Concentration Optimization for Cell Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Ymrf-NH2 concentration in cell culture experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration in a question-and-answer format.
| Question | Possible Cause | Recommended Solution |
| Why is my this compound peptide not dissolving properly? | 1. Incorrect Solvent: Peptides have varying solubility based on their amino acid sequence. 2. Low Temperature: Dissolution can be slower at lower temperatures. 3. Concentration Too High: The desired concentration may exceed the peptide's solubility limit in the chosen solvent. | 1. Solvent Selection: Start with sterile, nuclease-free water. If solubility is low, try a small amount of a suitable organic solvent like DMSO, followed by dilution with your aqueous buffer or media.[1] For hydrophobic peptides, dissolving in a minimal amount of DMSO and then gradually diluting is a common practice.[1] 2. Temperature Adjustment: Gently warm the solution to 37°C to aid dissolution. 3. Sonication: Brief sonication can help break up aggregates and improve solubility.[1] 4. pH Adjustment: The pH of the solvent can significantly impact the solubility of the peptide. |
| I am observing unexpected cell death or poor cell health at all concentrations of this compound. | 1. Peptide Purity and Contamination: The peptide stock may be contaminated with endotoxins or residual trifluoroacetic acid (TFA) from synthesis.[2][3] 2. Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells.[1] 3. Peptide Degradation: Improper storage or multiple freeze-thaw cycles can lead to peptide degradation and loss of activity.[3] | 1. Use High-Purity Peptide: Ensure the peptide purity is >95%. Consider using endotoxin-tested peptides for cell-based assays.[3] If TFA was used in purification, consider TFA removal services.[2] 2. Solvent Control: Include a vehicle control (media with the same concentration of solvent used to dissolve the peptide) in your experiment to assess solvent toxicity. Keep the final DMSO concentration below 0.5%, and ideally below 0.1% for sensitive cell lines.[1] 3. Proper Storage and Handling: Store lyophilized peptide at -20°C or -80°C.[3] Reconstitute the peptide in a sterile buffer and aliquot to avoid multiple freeze-thaw cycles.[3] |
| The dose-response curve for this compound is inconsistent or not reproducible. | 1. Inaccurate Peptide Concentration: The actual peptide concentration may be lower than calculated due to the presence of water and salts in the lyophilized powder.[4] 2. Peptide Adsorption: Peptides can adsorb to plastic or glass surfaces, reducing the effective concentration in the media.[5] 3. Peptide Stability in Media: Peptides can be degraded by proteases present in serum-containing media. | 1. Accurate Quantification: For precise concentration, consider amino acid analysis to determine the net peptide content.[4] 2. Use Low-Binding Plastics: Use low-protein-binding tubes and plates for peptide solutions.[5] 3. Assess Stability: Perform a time-course experiment to determine the stability of this compound in your specific cell culture media. Consider using serum-free media or protease inhibitor cocktails if degradation is suspected. |
| I am not observing any biological effect of this compound, even at high concentrations. | 1. Inactive Peptide: The peptide may have degraded or was synthesized incorrectly. 2. Cell Line Unresponsive: The cell line used may not express the appropriate receptor for this compound. 3. Suboptimal Assay Conditions: The experimental endpoint or incubation time may not be appropriate to detect the peptide's effect. | 1. Verify Peptide Activity: If possible, test the peptide in a known positive control system. 2. Receptor Expression Analysis: Confirm that your target cells express the receptor for FMRF-NH2-related peptides. 3. Optimize Assay Parameters: Vary the incubation time and test different functional readouts (e.g., cell proliferation, signaling pathway activation, gene expression). |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its likely function?
This compound is a peptide that belongs to the family of FMRF-NH2-related peptides (FaRPs).[6] These peptides are characterized by a conserved C-terminal -RF-NH2 motif.[6] While specific functions of this compound are not extensively documented, based on the activity of related peptides, it is likely a neuropeptide that can modulate neuronal activity and may have effects on cardiac contractility.[7] In mammals, FaRPs have been suggested to function as endogenous antiopiates.[2]
2. How do I determine the optimal concentration range for my initial experiments?
For a novel peptide like this compound, it is best to start with a broad concentration range. A typical starting range could be from 1 nM to 100 µM. A logarithmic dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) is recommended to efficiently screen for the effective concentration.
3. What is the best way to prepare a stock solution of this compound?
It is recommended to reconstitute lyophilized this compound in a sterile, high-purity solvent to a relatively high concentration (e.g., 1-10 mM). The choice of solvent depends on the peptide's solubility. Start with sterile water, and if necessary, use a small amount of an organic solvent like DMSO to dissolve the peptide, then bring it to the final volume with sterile water or buffer.[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
4. How long should I incubate my cells with this compound?
The optimal incubation time will depend on the specific biological question and the cell type. For signaling pathway activation studies, a short incubation time (e.g., 5-60 minutes) may be sufficient. For assays measuring changes in cell proliferation or gene expression, longer incubation times (e.g., 24-72 hours) may be necessary. A time-course experiment is recommended to determine the optimal incubation period.
5. What are the potential signaling pathways activated by this compound?
While the specific signaling pathway for this compound is not well-defined, FMRF-NH2-related peptides are known to act through G-protein coupled receptors (GPCRs).[6] Depending on the cell type and the specific receptor, this could lead to the modulation of intracellular second messengers like cAMP, Ca2+, or inositol phosphates. Some evidence suggests that FaRPs may also interact with opioid receptors as antagonists or partial agonists.[2]
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
This protocol provides a method to determine the cytotoxic or proliferative effects of this compound on a given cell line, which is a crucial first step in optimizing its concentration.
Materials:
-
This compound peptide
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your target cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Peptide Preparation: Prepare a series of dilutions of this compound in complete culture medium. A common starting range is a logarithmic dilution from 1 nM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of solvent used for the highest peptide concentration).
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the prepared peptide dilutions or control media.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well (optimize for your cell line) |
| This compound Concentration Range | 1 nM - 100 µM (logarithmic dilutions) |
| Incubation Time | 24, 48, or 72 hours |
| MTT Incubation | 2 - 4 hours |
| Absorbance Reading | 570 nm |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical signaling pathway for this compound.
Caption: Workflow for determining optimal this compound concentration.
References
- 1. lifetein.com [lifetein.com]
- 2. The actions of FMRF-NH2 and FMRF-NH2 related peptides on mammals [pubmed.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. genscript.com [genscript.com]
- 5. waters.com [waters.com]
- 6. Structure-Activity Relationships of FMRF-NH2 Peptides Demonstrate A Role for the Conserved C Terminus and Unique N-Terminal Extension in Modulating Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of FMRF-NH2 peptides demonstrate A role for the conserved C terminus and unique N-terminal extension in modulating cardiac contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
preventing non-specific binding of Ymrf-NH2 in assays
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) of the Ymrf-NH2 peptide in experimental assays.
Understanding Non-Specific Binding of this compound
This compound, a member of the FMRFamide-related peptide family, possesses physicochemical properties that can contribute to non-specific binding. Its structure includes bulky, aromatic residues (Tyrosine and Phenylalanine) which create strong hydrophobic contacts.[1][2][3] This hydrophobicity is a primary driver for its tendency to adsorb to surfaces like polystyrene microplates, which are commonly used in assays like ELISA.[4]
Non-specific binding occurs when the peptide interacts with unintended surfaces or molecules rather than its specific target (e.g., a primary antibody or receptor).[5] This can lead to a variety of problems, including high background signals, reduced assay sensitivity, and false-positive results.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem for this compound assays?
A1: Non-specific binding is the adhesion of the this compound peptide to unintended surfaces of the assay environment, such as the walls of a microplate well, or to other proteins.[8] This is problematic because it generates a high background signal, or "noise," which can obscure the true signal from the specific binding you are trying to measure.[9] This reduces the assay's sensitivity and can lead to inaccurate, false-positive results.[6]
Q2: What are the primary causes of this compound non-specific binding?
A2: The main causes are:
-
Hydrophobic Interactions: this compound contains aromatic residues that promote adhesion to the hydrophobic polystyrene surfaces of standard assay plates.[1][4]
-
Electrostatic Interactions: The charge of the peptide can interact with charged surfaces on the plate or other assay components.[10][11]
-
Insufficient Blocking: If the blocking buffer fails to cover all unoccupied sites on the plate, the peptide can bind directly to these exposed areas.[7]
-
Inadequate Washing: Residual, unbound peptide that is not removed during wash steps will contribute to the background signal.[6][12][13]
Q3: Can the choice of microplate affect non-specific binding?
A3: Yes. Standard polystyrene plates are hydrophobic and are a major source of NSB for peptides like this compound.[4] Consider using plates with modified surfaces, such as those that are more hydrophilic or have very low protein-binding characteristics.[14] Some peptides have been shown to have a lower binding efficiency to hydrophilic surfaces.[15]
Q4: How does buffer composition impact non-specific binding?
A4: Buffer components can significantly influence NSB.
-
pH and Ionic Strength: These factors can alter the charge of both the peptide and the binding surfaces, affecting electrostatic interactions.[10][11]
-
Detergents: Adding a non-ionic detergent like Tween-20 (typically 0.01-0.1%) to wash buffers can help disrupt weak, non-specific hydrophobic interactions.[7][9]
-
Additives: Certain additives like polyethylene glycol (PEG), amino acids (e.g., arginine), or sugars can help prevent peptide aggregation and reduce surface adsorption.[16][17][]
Q5: Are there alternatives to traditional blocking buffers like BSA or milk?
A5: While BSA and non-fat milk are common, they are not always ideal for peptide assays.[19][20] If high background persists, consider modern, commercially available blocking buffers. These can be protein-free synthetic polymers or formulations based on non-mammalian proteins, such as those from fish serum, which can reduce cross-reactivity.[19][21][22]
Troubleshooting Guide
Use this guide to diagnose and resolve common issues related to high background and non-specific binding in your this compound assays.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| High background in all wells (including negative controls) | 1. Insufficient Blocking: The blocking agent is not effectively covering all non-specific binding sites on the plate.[7] 2. This compound Adsorption: The peptide is binding directly to the polystyrene plate surface.[4][23] 3. Sub-optimal Reagent Concentration: The concentration of the primary or secondary antibody may be too high. | 1. Optimize Blocking: Increase the blocking incubation time or the concentration of the blocking agent.[7] Consider switching to a different blocking agent (see Table 1). 2. Modify Assay Buffer: Add a non-ionic detergent (e.g., 0.05% Tween-20) to your wash and antibody dilution buffers to reduce hydrophobic interactions.[9] 3. Titrate Reagents: Perform a titration experiment to determine the optimal, lowest effective concentration for your antibodies. |
| High variability between replicate wells | 1. Inadequate Washing: Residual unbound reagents are not being removed consistently across the plate.[6][13] 2. Plate Edge Effects: Wells on the edge of the plate are evaporating at a different rate, leading to concentration changes. 3. Contamination: Cross-contamination between wells during pipetting.[6][12] | 1. Improve Wash Protocol: Increase the number of wash cycles and ensure complete aspiration of buffer between steps.[12][13] A final soak step can also be beneficial.[24] 2. Use a Plate Sealer: Seal the plate during incubation steps to prevent evaporation.[7] 3. Careful Pipetting: Use fresh pipette tips for each sample and reagent. Avoid touching the pipette tips to the liquid in the wells.[6] |
| Low signal-to-noise ratio (weak specific signal with high background) | 1. Blocking Agent Interference: The blocking agent may be masking the target epitope. 2. Peptide Aggregation: this compound may be forming aggregates that are less available for specific binding.[10][16] 3. Matrix Effects: Components in the sample matrix are causing interference.[8] | 1. Test Different Blockers: Screen a panel of blocking buffers, including protein-free and non-mammalian options, to find one that does not interfere with the assay.[21][25] 2. Use Additives: Incorporate additives like arginine or non-ionic surfactants into the sample diluent to prevent peptide aggregation.[16][] 3. Optimize Sample Dilution: Dilute samples in a specialized assay diluent designed to minimize matrix effects.[26] |
Data Presentation: Comparison of Blocking Agents
The selection of an appropriate blocking agent is critical. The ideal blocker saturates all non-specific binding sites without interfering with the specific interactions of the assay.[9][25]
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Best For |
| Bovine Serum Albumin (BSA) | 1-5% | Single purified protein, reduces chances of cross-reaction compared to serum.[22] | Can have lot-to-lot variability. May not be suitable for assays with biotin/avidin systems if not biotin-free. | General purpose, especially for assays targeting phospho-proteins.[22] |
| Non-fat Dry Milk / Casein | 0.1-3% | Inexpensive and effective for many applications.[19][20] | Can contain endogenous biotin and enzymes that interfere with assays. May mask some antigens.[20] | Assays where the primary antibodies are not from goat, due to potential cross-reactivity.[27] |
| Fish Gelatin / Serum | Varies | Non-mammalian protein source reduces cross-reactivity with mammalian antibodies.[19] | Can sometimes mask specific proteins bound to the surface.[19] | Assays involving mammalian samples where cross-reactivity with BSA or milk is a concern.[22] |
| Synthetic/Protein-Free Blockers (e.g., PEG, PVP) | Varies | Chemically defined, no protein content, eliminating cross-reactivity.[19] Good for sensitive assays.[21] | May not be as effective as protein-based blockers for all surfaces. | Highly sensitive assays or when protein-based blockers cause interference.[19] |
Experimental Protocols
Protocol: Competitive ELISA for this compound with Optimized Blocking and Washing
This protocol outlines a competitive ELISA designed to minimize non-specific binding of this compound.
-
Antibody Coating:
-
Dilute the specific anti-Ymrf-NH2 capture antibody to its optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6).
-
Add 100 µL of the antibody solution to each well of a high-binding polystyrene microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 300 µL per well of Wash Buffer (e.g., PBS with 0.05% Tween-20). Aspirate thoroughly after each wash.
-
-
Blocking (Critical Step):
-
Add 300 µL of a selected Blocking Buffer (e.g., 1% BSA in PBS or a commercial protein-free blocker) to each well.
-
Incubate for at least 2 hours at room temperature to ensure complete blocking of all non-specific sites.[7]
-
-
Washing:
-
Repeat the wash step as described in step 2.
-
-
Competitive Reaction:
-
Prepare standards of known this compound concentration and your unknown samples.
-
In a separate dilution plate, mix 50 µL of each standard/sample with 50 µL of a fixed, limiting concentration of HRP-conjugated this compound.
-
Immediately transfer 100 µL of this mixture to the corresponding wells of the blocked and washed assay plate.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Final Washing (Critical Step):
-
Aspirate the reaction mixture.
-
Wash the plate 5 times with 300 µL per well of Wash Buffer.
-
On the final wash, allow the buffer to soak in the wells for 1-2 minutes before the final aspiration to more effectively remove unbound reagents.[13]
-
-
Detection and Reading:
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark (typically 15-30 minutes).[13]
-
Stop the reaction by adding 100 µL of Stop Solution (e.g., 1 M H₂SO₄).
-
Read the absorbance immediately at 450 nm.
-
Visualizations
Diagram 1: The Problem of Non-Specific Binding
Caption: Specific vs. Non-Specific Binding of this compound in an assay well.
Diagram 2: Troubleshooting Workflow for High Background
Caption: A logical workflow for troubleshooting high background signals.
Diagram 3: Factors Influencing Non-Specific Binding
Caption: Key factors contributing to NSB and their corresponding solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships of FMRF-NH2 peptides demonstrate A role for the conserved C terminus and unique N-terminal extension in modulating cardiac contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of FMRF-NH2 Peptides Demonstrate A Role for the Conserved C Terminus and Unique N-Terminal Extension in Modulating Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 6. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 7. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 9. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review of the current state of protein aggregation inhibition from a materials chemistry perspective: special focus on polymeric materials - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00760A [pubs.rsc.org]
- 12. sinobiological.com [sinobiological.com]
- 13. novateinbio.com [novateinbio.com]
- 14. A general process for the development of peptide-based immunoassays for monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of polystyrene-binding peptides (PS-tags) for site-specific immobilization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. researchgate.net [researchgate.net]
- 21. resources.biomol.com [resources.biomol.com]
- 22. ELISA Buffers and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Characterization of Seven New Polystyrene Plates Binding Peptides from a Phage-Displayed Random 12-Peptide Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. seracare.com [seracare.com]
- 25. bosterbio.com [bosterbio.com]
- 26. antibodiesinc.com [antibodiesinc.com]
- 27. biocompare.com [biocompare.com]
improving the solubility of Ymrf-NH2 peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Ymrf-NH2 peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a tetrapeptide with the amino acid sequence Tyrosine-Methionine-Arginine-Phenylalanine, with the C-terminus amidated. It is an analog of the FMRF-NH2 peptide and is known to interact with FMRFamide-related peptide receptors (FMRFa-R), which are typically G-protein coupled receptors (GPCRs).[1][2] Its sequence contains a mix of aromatic (Tyrosine, Phenylalanine), hydrophobic (Methionine), and basic (Arginine) residues, influencing its solubility.
Q2: Why is my this compound peptide difficult to dissolve?
A2: The solubility of peptides is influenced by several factors including their amino acid composition, net charge, and tendency to form secondary structures or aggregate. This compound contains hydrophobic residues (Y, M, F) which can contribute to poor solubility in aqueous solutions.[3] Aggregation can also occur, further reducing solubility.[4] The solubility of a peptide is often lowest at its isoelectric point (pI), the pH at which it has a net neutral charge.[3]
Q3: What is the isoelectric point (pI) of this compound and why is it important?
A3: The calculated isoelectric point (pI) of this compound is approximately 10.0. This value is crucial because the peptide's solubility is at its minimum at this pH. To improve solubility, it is recommended to dissolve the peptide in a solution with a pH that is at least 2 units away from the pI.
Troubleshooting Guide: Improving this compound Solubility
This guide provides a systematic approach to troubleshoot and improve the solubility of this compound peptides.
Problem: this compound peptide does not dissolve in water.
Logical Workflow for Troubleshooting
Caption: A step-by-step workflow for troubleshooting this compound peptide solubility issues.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound and the recommended solvent conditions.
| Property | Value | Recommendation for Improved Solubility |
| Amino Acid Sequence | Tyr-Met-Arg-Phe-NH2 | - |
| Molecular Weight | ~586.7 g/mol | - |
| Calculated Isoelectric Point (pI) | ~10.0 | Dissolve in a buffer with a pH at least 2 units below the pI (i.e., pH < 8.0). This will ensure the peptide has a net positive charge, enhancing its solubility in aqueous solutions. |
| Net Charge at pH 7.0 | +1 | The positive charge at neutral pH suggests that acidic conditions will further increase its positive charge and solubility. |
| General Solubility | Poor in neutral water | Start with dilute acidic solutions. If unsuccessful, proceed to the use of organic co-solvents. |
Experimental Protocols
Protocol 1: Solubilization of this compound using pH Adjustment
This protocol is the recommended starting point for dissolving this compound.
Materials:
-
Lyophilized this compound peptide
-
Sterile, distilled water
-
0.1 M Acetic Acid
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Preparation: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.
-
Initial Attempt with Water: Add a small amount of sterile, distilled water to the vial to create a concentrated stock solution (e.g., 1 mg/mL). Gently vortex the vial.
-
Sonication: If the peptide does not fully dissolve, place the vial in a sonicator water bath for 5-10 minutes.[5] Avoid excessive heating.
-
Acidification: If the peptide remains insoluble, add 0.1 M acetic acid dropwise while vortexing until the peptide dissolves. The final pH of the solution should be below 8.0.
-
Dilution: Once the peptide is dissolved, it can be further diluted with the appropriate aqueous buffer for your experiment.
-
Centrifugation: Before use, centrifuge the peptide solution to pellet any undissolved micro-aggregates.[5]
Protocol 2: Solubilization of this compound using Organic Co-solvents
This protocol should be used if Protocol 1 is unsuccessful.
Materials:
-
Lyophilized this compound peptide
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Sterile, distilled water or desired aqueous buffer
-
Vortex mixer
Procedure:
-
Preparation: Allow the vial of lyophilized this compound to come to room temperature.
-
Dissolution in Organic Solvent: Add a minimal amount of DMSO or DMF to the vial to completely dissolve the peptide.[6] For example, for 1 mg of peptide, start with 10-20 µL of the organic solvent.
-
Aqueous Dilution: Once the peptide is in solution, slowly add the desired aqueous buffer to the peptide-organic solvent mixture dropwise while vortexing to reach the final desired concentration.[6]
-
Final Concentration of Organic Solvent: Be mindful of the final concentration of the organic solvent in your experimental setup, as high concentrations can be detrimental to cells or assays.[5] Aim for the lowest possible concentration of the organic co-solvent.
Signaling Pathway
This compound, being an FMRF-NH2-related peptide, is expected to signal through a G-protein coupled receptor (GPCR). The following diagram illustrates a general GPCR signaling cascade that can be activated by such peptides.
Caption: A generalized signaling pathway for a this compound peptide via a G-protein coupled receptor.
References
- 1. The structure of the FMRFamide receptor and activity of the cardioexcitatory neuropeptide are conserved in mosquito - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Khan Academy [khanacademy.org]
- 5. A single receptor transduces both inhibitory and stimulatory signals of FMRFamide-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
Ymrf-NH2 degradation and how to minimize it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of the neuropeptide Ymrf-NH2 (Tyr-Met-Arg-Phe-NH2) and strategies to minimize it during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a tetrapeptide amide with the sequence Tyrosine-Methionine-Arginine-Phenylalanine-amide. As a neuropeptide, its biological activity is critically dependent on its structural integrity. Degradation of the peptide can lead to loss of function, resulting in inaccurate and irreproducible experimental outcomes. Understanding and controlling its stability is therefore paramount for reliable research.
Q2: What are the primary degradation pathways for this compound?
The main degradation pathways for this compound are:
-
Oxidation: The methionine (Met) residue is highly susceptible to oxidation, forming methionine sulfoxide. This can be induced by exposure to air, certain buffers, and metal ions.
-
Enzymatic Degradation: As a peptide, this compound can be cleaved by various proteases and peptidases present in biological samples or as contaminants.[1] Aminopeptidases are a common culprit, cleaving the N-terminal amino acid.
-
Hydrolysis: The peptide bonds, particularly the C-terminal amide, can undergo hydrolysis, especially at extreme pH values and elevated temperatures.
Q3: How does the C-terminal amide group affect the stability of this compound?
The C-terminal amidation of this compound significantly enhances its stability compared to its free acid counterpart. This modification removes the negative charge of the C-terminal carboxyl group, making the peptide less susceptible to degradation by carboxypeptidases. It also helps the peptide to more closely mimic the structure of native proteins, which can increase its biological activity.
Q4: Which amino acid in the this compound sequence is most prone to degradation?
The methionine (Met) residue is the most susceptible to degradation through oxidation.[2] Its thioether side chain can be readily oxidized by reactive oxygen species.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments. | Peptide degradation due to improper storage or handling. | Review storage conditions. Aliquot peptide solutions to avoid multiple freeze-thaw cycles. Ensure proper buffer selection. |
| Appearance of unexpected peaks in HPLC analysis. | Peptide degradation products (e.g., oxidized this compound, cleavage fragments). | Use the provided HPLC method to identify potential degradation products. Optimize experimental conditions to minimize degradation. |
| Inconsistent results between experimental batches. | Variable peptide stability due to differences in buffer preparation, storage time, or exposure to light and air. | Standardize all experimental protocols, including buffer preparation and peptide handling. Protect peptide solutions from light and minimize exposure to air. |
Minimizing this compound Degradation: Best Practices
Storage and Handling:
-
Lyophilized Peptide: For long-term storage, keep the lyophilized peptide at -20°C or preferably -80°C in a desiccated, dark environment.[3][4][5] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[3][4]
-
Peptide in Solution: It is not recommended to store peptides in solution for extended periods.[2][4] If necessary, prepare aliquots of the stock solution in a sterile, slightly acidic buffer (pH 5-7) and store them at -20°C or -80°C.[2][6] Avoid repeated freeze-thaw cycles.[3][4][6]
-
Oxygen-Free Solvents: For peptides containing methionine like this compound, it is recommended to dissolve them in oxygen-free water or buffer. This can be achieved by bubbling an inert gas like nitrogen or argon through the solvent before use.[6]
Buffer Selection:
-
pH: Maintain a slightly acidic to neutral pH (5-7) for peptide solutions to minimize hydrolysis.[6]
-
Buffer Composition: Be aware that certain buffers can affect peptide stability. For instance, phosphate buffers can sometimes accelerate degradation in the presence of metal ions.[7] Consider using non-coordinating buffers if metal-catalyzed oxidation is a concern.
Preventing Methionine Oxidation:
-
Antioxidants: The addition of antioxidants, such as free methionine or sodium thiosulfate, to the formulation can help prevent the oxidation of the methionine residue in this compound.[7]
-
Metal Chelators: If metal-catalyzed oxidation is suspected, the inclusion of a chelating agent like EDTA can be beneficial, although its effectiveness may vary.
-
Inert Atmosphere: When working with the peptide solution, consider performing manipulations under an inert atmosphere (e.g., in a glove box) to minimize exposure to oxygen.
Quantitative Data on Peptide Stability
| Condition | General Effect on Peptide Stability | Reference |
| Temperature | Lower temperatures (-20°C to -80°C) significantly slow down degradation. | [3][5] |
| pH | More stable at neutral or slightly acidic pH (5-7). | [6] |
| Freeze-Thaw Cycles | Repeated cycles accelerate degradation. | [3][4][6] |
| Presence of Oxygen | Promotes oxidation of methionine residues. | [6] |
| Presence of Proteases | Leads to enzymatic cleavage of peptide bonds. | [1] |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis and Degradation Monitoring
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method that can be adapted to monitor the purity of this compound and detect degradation products.
Materials:
-
This compound peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 3 µm particle size, 120 Å pore size, 3.0 mm x 150 mm)[8]
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Dissolve the this compound peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Data Analysis:
-
The purity of the this compound peptide is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.
-
Degradation is indicated by a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products.
-
Protocol 2: In Vitro Enzymatic Degradation Assay
This protocol provides a framework for assessing the stability of this compound in the presence of a specific protease.
Materials:
-
This compound peptide
-
Selected protease (e.g., trypsin, chymotrypsin, or a relevant tissue homogenate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
10% Formic Acid
-
C18 desalting tips
-
LC-MS system
Procedure:
-
Reaction Setup:
-
Prepare a 100 µM solution of this compound in the assay buffer.
-
Add the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately stop the enzymatic reaction by adding an equal volume of 10% formic acid to the aliquot.[9]
-
-
Sample Desalting:
-
Desalt the peptide fragments using C18 tips according to the manufacturer's protocol.[9]
-
-
LC-MS Analysis:
-
Analyze the desalted samples using an LC-MS system to identify the intact peptide and its degradation fragments.
-
Quantify the amount of remaining intact this compound at each time point to determine the rate of degradation.
-
Visualizations
References
- 1. Degradation of peptide drugs by immobilized digestive proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 3. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 4. peptide.com [peptide.com]
- 5. jpt.com [jpt.com]
- 6. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 7. Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A novel bioactive peptide-peptoid hybrid of alpha-calcitonin gene-related peptide protects against pressure-overload induced heart failure [frontiersin.org]
Technical Support Center: Ymrf-NH2 Immunohistochemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for Ymrf-NH2 immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What is the critical first step in a successful IHC experiment?
A1: Proper tissue preparation, including fixation, is a critical first step for preserving tissue morphology and the antigenicity of the target protein.[1] The choice of fixative and the fixation time are crucial and depend on the target antigen.[1]
Q2: Should I use paraffin-embedded or frozen sections?
A2: The choice between paraffin-embedded and frozen sections depends on the antigen and the experimental goals. Paraffin embedding provides excellent morphological preservation.[1] Frozen sections are often used when the antigen is sensitive to heat or chemicals used in paraffin embedding and generally do not require antigen retrieval.[1]
Q3: What is antigen retrieval and is it always necessary?
A3: Antigen retrieval is a process used to unmask epitopes that have been cross-linked by fixation, particularly with formalin.[2][3] It is most commonly required for formalin-fixed paraffin-embedded tissues. There are two main methods: heat-induced epitope retrieval (HIER) and proteolytic-induced epitope retrieval (PIER).[2][3] For frozen sections fixed with alcohols, antigen retrieval is often not necessary.[1]
Q4: How do I choose the right primary antibody dilution?
A4: The optimal primary antibody concentration should be determined by titration. Using too high a concentration can lead to non-specific background staining, while too low a concentration can result in a weak or no signal.[4][5]
Q5: What is the purpose of a blocking step?
A5: The blocking step is crucial for preventing non-specific binding of antibodies to the tissue, which can cause high background staining.[4] Blocking is typically done with normal serum from the species in which the secondary antibody was raised or with proteins like bovine serum albumin (BSA).[4]
Troubleshooting Guide
Problem 1: No Staining or Weak Signal
Q: I am not getting any staining or the signal for this compound is very weak. What are the possible causes and solutions?
A: This is a common issue in IHC. The following table outlines potential causes and recommended solutions.
| Possible Cause | Solution |
| Primary antibody inactivity | - Ensure the antibody is validated for IHC.[6] - Check the antibody storage conditions and expiration date.[7] - Use a new aliquot of the antibody. |
| Incorrect primary antibody dilution | - Perform a titration experiment to determine the optimal antibody concentration.[5] - Increase the antibody concentration or extend the incubation time. |
| Suboptimal antigen retrieval | - If using paraffin-embedded tissue, ensure antigen retrieval was performed. - Optimize the antigen retrieval method (HIER or PIER), buffer pH, and incubation time/temperature.[2][7][8] |
| Inadequate tissue fixation | - Over-fixation can mask the epitope. Try reducing the fixation time.[4] - Under-fixation can lead to poor tissue morphology and loss of antigen. Ensure adequate fixation time based on tissue size.[5] |
| Issues with detection system | - Ensure all components of the detection system are fresh and used in the correct order.[7] - If using an enzyme-based detection system, make sure the substrate is prepared correctly and has not expired.[9] - Consider using a signal amplification system.[5][9] |
| Tissue sections dried out | - Ensure slides remain hydrated throughout the entire staining procedure.[4][6][7] |
Problem 2: High Background or Non-specific Staining
Q: I am observing high background staining which is obscuring the specific this compound signal. How can I reduce it?
A: High background can be caused by several factors. The following table provides solutions to address this issue.
| Possible Cause | Solution |
| Insufficient blocking | - Increase the concentration of the blocking serum (e.g., up to 10%).[9] - Increase the blocking incubation time.[4] - Use a blocking buffer containing serum from the same species as the secondary antibody.[4] |
| Primary antibody concentration too high | - Reduce the concentration of the primary antibody.[4][5] - Decrease the primary antibody incubation time or temperature.[4] |
| Non-specific binding of the secondary antibody | - Run a control experiment without the primary antibody to check for secondary antibody non-specificity.[4] - Use a pre-adsorbed secondary antibody.[5] - Ensure the secondary antibody is raised against the host species of the primary antibody.[5] |
| Endogenous enzyme activity | - If using an HRP-conjugated antibody, block endogenous peroxidase activity with a hydrogen peroxide solution.[5][10] - If using an AP-conjugated antibody, block endogenous alkaline phosphatase activity with levamisole.[5] |
| Incomplete deparaffinization | - Use fresh xylene for deparaffinization and ensure sufficient incubation time.[4] |
| Overly aggressive antigen retrieval | - Reduce the harshness of the antigen retrieval method (e.g., lower temperature, shorter time, or a different buffer).[7] |
Detailed Experimental Protocols
Protocol 1: this compound Immunohistochemistry for Paraffin-Embedded Tissues
This protocol provides a general framework. Optimization of antibody dilutions, incubation times, and antigen retrieval conditions is essential for specific antibodies and tissues.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.[10]
-
Transfer slides through graded ethanol solutions: 100% (2x3 min), 95% (1x3 min), 70% (1x3 min), 50% (1x3 min).[10]
-
Rinse in distilled water for 5 minutes.[10]
2. Antigen Retrieval (HIER Method):
-
Immerse slides in a staining container with 10 mM sodium citrate buffer (pH 6.0).[10]
-
Heat at 95-100°C for 10-20 minutes.[10] The optimal time should be determined by the user.
-
Allow slides to cool at room temperature for 20 minutes.[10]
-
Rinse slides in PBS twice for 5 minutes each.[10]
3. Peroxidase Blocking (if using HRP-conjugate):
-
Incubate sections in 3% hydrogen peroxide in methanol for 10 minutes at room temperature.[10]
-
Rinse with PBS twice for 5 minutes each.[10]
4. Blocking:
-
Incubate sections with a blocking buffer (e.g., 10% normal goat serum in PBS) for 30-60 minutes at room temperature.[11]
5. Primary Antibody Incubation:
-
Dilute the anti-Ymrf-NH2 primary antibody in an antibody dilution buffer to the predetermined optimal concentration.
-
Apply the diluted primary antibody to the sections and incubate in a humidified chamber overnight at 4°C.
6. Secondary Antibody Incubation:
-
Wash slides with PBS three times for 5 minutes each.
-
Apply the appropriately diluted biotinylated secondary antibody and incubate for 30 minutes at room temperature.[10]
7. Detection:
-
Wash slides with PBS twice for 5 minutes each.[10]
-
Apply streptavidin-HRP conjugate and incubate for 30 minutes at room temperature, protected from light.[10]
-
Wash slides with PBS twice for 5 minutes each.[10]
-
Apply the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.[10]
-
Wash slides with distilled water.[10]
8. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.[10]
-
Rinse in running tap water.[10]
-
Dehydrate through graded ethanol and clear in xylene.[10]
-
Coverslip with a permanent mounting medium.[10]
Protocol 2: this compound Immunohistochemistry for Frozen Tissues
1. Tissue Sectioning:
-
Cut frozen tissue blocks into 5-10 µm thick sections using a cryostat.
-
Mount sections onto coated slides.[12]
2. Fixation:
-
Fix sections with cold acetone or methanol for 10 minutes.[1]
-
Air dry the slides.
3. Blocking:
-
Rinse slides with PBS.
-
Incubate sections with a blocking buffer for 30-60 minutes.
4. Primary and Secondary Antibody Incubation:
-
Follow steps 5 and 6 from Protocol 1.
5. Detection, Counterstaining, and Mounting:
-
Follow steps 7 and 8 from Protocol 1. For fluorescent detection, use a fluorophore-conjugated secondary antibody and mount with an aqueous mounting medium containing an anti-fade reagent.[12]
Quantitative Data Summary
The following tables provide recommended starting ranges for key quantitative parameters in your this compound IHC protocol. These should be optimized for your specific experimental conditions.
Table 1: Antibody Dilution and Incubation Parameters
| Parameter | Recommended Starting Range |
| Primary Antibody Dilution | 1:100 - 1:1000 (Titration is essential) |
| Primary Antibody Incubation Time | 1 hour at RT or Overnight at 4°C |
| Secondary Antibody Dilution | As per manufacturer's recommendation |
| Secondary Antibody Incubation Time | 30-60 minutes at Room Temperature |
Table 2: Antigen Retrieval Conditions (for Paraffin Sections)
| Method | Buffer | pH | Temperature | Time |
| HIER | Sodium Citrate | 6.0 | 95-100°C | 10-20 minutes |
| HIER | Tris-EDTA | 9.0 | 95-100°C | 10-20 minutes |
| PIER | Trypsin | 7.8 | 37°C | 10-20 minutes |
| PIER | Proteinase K | 8.0 | 37°C | 10-20 minutes |
Visualizations
Caption: Workflow for this compound Immunohistochemistry on Paraffin-Embedded Sections.
Caption: Troubleshooting logic for common IHC issues.
References
- 1. Sample preparation | Abcam [abcam.com]
- 2. IHC antigen retrieval protocol | Abcam [abcam.com]
- 3. パラフィン除去と抗原賦活化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. biossusa.com [biossusa.com]
- 5. bma.ch [bma.ch]
- 6. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 7. documents.cap.org [documents.cap.org]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. IHC Troubleshooting Guide | Thermo Fisher Scientific - KE [thermofisher.com]
- 10. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 11. qedbio.com [qedbio.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
YMRF-NH2 Experiments and Receptor Desensitization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with receptor desensitization in YMRF-NH2 experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments due to receptor desensitization.
Issue 1: Rapid Decrease in Signal Upon Repeated this compound Application
Question: I'm performing a calcium imaging experiment with CHO cells expressing the FMRFamide receptor. I get a robust initial response to this compound, but subsequent applications of the same concentration produce a significantly diminished or no response. What is happening and how can I fix it?
Answer: This is a classic presentation of homologous desensitization, a process where a receptor's response to its own agonist is attenuated upon repeated or prolonged exposure.
Immediate Solutions:
-
Washout and Recovery: Between agonist applications, ensure a thorough washout of this compound from the cells and allow for a sufficient recovery period. The exact time will be cell-type and receptor-density dependent, but a starting point is 5-10 minutes in agonist-free buffer.
-
Lower Agonist Concentration: If the initial response is very strong, you may be using a saturating concentration of this compound, which can accelerate desensitization. Try reducing the concentration to one that elicits a submaximal response.
-
Single Application per Well/Coverslip: For endpoint assays, design your experiment to have only one agonist application per sample to avoid desensitization artifacts.
Long-term Solutions:
-
Optimize Cell Density: Very high cell density can sometimes lead to localized high concentrations of agonist and faster desensitization. Ensure you are using an optimal cell density for your assay.
-
Use a Perfusion System: For real-time kinetic assays, a perfusion system that allows for rapid and complete exchange of solutions can help to minimize the time the receptors are exposed to the agonist and facilitate more controlled washout periods.
Issue 2: High Background Signal and Poor Signal-to-Noise Ratio
Question: My baseline fluorescence in my calcium assay is high, and the response to this compound is not significantly above this background. Could this be related to desensitization?
Answer: Yes, a high background can be indicative of basal receptor activity or constitutive desensitization, especially in over-expression systems.
Troubleshooting Steps:
-
Check for Serum in Media: Components in serum can sometimes activate GPCRs. It is advisable to serum-starve the cells for several hours before the experiment.
-
Optimize Receptor Expression Levels: Very high receptor expression can lead to constitutive activity and desensitization. If you are using a transient transfection system, consider reducing the amount of receptor DNA used. For stable cell lines, you may need to select a clone with a lower expression level.
-
Use an Antagonist: To determine if the high background is due to basal receptor activity, you can pre-incubate the cells with a known FMRFamide receptor antagonist before adding your calcium indicator dye.
Issue 3: Inconsistent Results Between Experiments
Question: I am getting variable EC50 values for this compound in my dose-response experiments. What could be causing this inconsistency?
Answer: Inconsistent results can often be traced back to variations in the degree of receptor desensitization between experiments.
Factors to Control:
-
Consistent Incubation Times: Ensure that the pre-incubation, dye loading, and agonist stimulation times are kept consistent across all experiments.
-
Temperature Control: GPCR signaling and desensitization are temperature-sensitive processes. Maintain a constant temperature (e.g., 37°C or room temperature) throughout your experiments.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling can change with prolonged culturing.
-
Reagent Quality: Ensure that your this compound peptide is of high purity and is stored correctly to avoid degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what receptor does it act on?
A1: this compound is a neuropeptide belonging to the FMRFamide-related peptide (FaRP) family. These peptides are characterized by the C-terminal motif -RFamide. This compound acts as an agonist for FMRFamide receptors, which are G-protein coupled receptors (GPCRs).
Q2: What is receptor desensitization?
A2: Receptor desensitization is a process that attenuates the response of a receptor to a continuous or repeated stimulus. For GPCRs like the FMRFamide receptor, this typically involves three main steps:
-
Uncoupling: The receptor is phosphorylated by G-protein coupled receptor kinases (GRKs), which leads to the recruitment of β-arrestin proteins. β-arrestin binding sterically hinders the coupling of the receptor to its G-protein, thus stopping the downstream signal. This occurs within seconds to minutes of agonist exposure.
-
Internalization (Endocytosis): The receptor-β-arrestin complex is targeted to clathrin-coated pits and internalized into the cell in endosomes. This removes the receptor from the cell surface, further reducing the cell's ability to respond to the agonist. This process occurs over minutes.
-
Downregulation/Degradation: Following internalization, the receptor can either be recycled back to the cell surface (resensitization) or targeted for degradation in lysosomes. Chronic exposure to an agonist can lead to a decrease in the total number of receptors, a process known as downregulation, which occurs over hours to days.
Q3: What are the typical signaling pathways activated by the this compound receptor?
A3: FMRFamide receptors are known to be promiscuous in their G-protein coupling and can signal through multiple pathways depending on the receptor subtype and the cellular context. The primary pathways include:
-
Gq/11 Pathway: Activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, and DAG activates protein kinase C (PKC).
-
Gs Pathway: Activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).
-
Gi/o Pathway: Inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP.
Q4: How can I measure this compound-induced receptor desensitization?
A4: Several assays can be used to quantify receptor desensitization:
-
Functional Readouts (e.g., Calcium Imaging, cAMP assays): Perform a time-course experiment where you apply this compound and measure the initial response. After a washout period, re-apply the agonist and measure the second response. The percentage reduction in the second response indicates the degree of desensitization.
-
Receptor Internalization Assays: These assays directly measure the movement of the receptor from the cell surface to the interior of the cell. This can be done using antibody-based methods with fluorescently labeled antibodies that target an extracellular epitope of the receptor, or by using receptors tagged with a fluorescent protein like GFP.
-
β-arrestin Recruitment Assays: These assays measure the translocation of β-arrestin from the cytoplasm to the receptor at the plasma membrane upon agonist stimulation. This is an early event in desensitization and can be monitored using techniques like bioluminescence resonance energy transfer (BRET) or fluorescence resonance energy transfer (FRET).
Quantitative Data Summary
| Parameter | Value | Reference Cell Line/System | Citation |
| This compound EC50 | 31 nM | CHO cells expressing FMRFa-R | [1] |
| FMRFamide EC50 | 6 x 10-9 M | CHO cells expressing Drosophila FMRFamide receptor | [2][3] |
| Desensitization Time Course | Seconds to Minutes | General GPCRs | [4] |
| Internalization Half-time | ~11 minutes (for β2AR) | AAM2 cells | [5] |
Experimental Protocols
Protocol 1: this compound Induced Calcium Mobilization Assay in CHO-K1 Cells
This protocol is designed for measuring the activation of the FMRFamide receptor by this compound in Chinese Hamster Ovary (CHO-K1) cells stably expressing the receptor. The readout is the change in intracellular calcium concentration, measured using a fluorescent calcium indicator.
Materials:
-
CHO-K1 cells stably expressing the FMRFamide receptor
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418)
-
Black, clear-bottom 96-well microplates
-
This compound peptide
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional, to prevent dye leakage)
-
Fluorescence microplate reader with an injector
Procedure:
-
Cell Seeding:
-
Seed the CHO-K1 cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000 - 60,000 cells per well).
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye. For Fluo-4 AM, a final concentration of 2-5 µM is typical. The buffer should also contain 0.02-0.04% Pluronic F-127 to aid in dye solubilization and cell loading. Probenecid (2.5 mM) can be included to inhibit organic anion transporters that can remove the dye from the cells.
-
Aspirate the cell culture medium from the wells and wash once with 100 µL of HBSS.
-
Add 50-100 µL of the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C or room temperature (optimization may be required) in the dark.
-
-
Wash Step:
-
After incubation, gently aspirate the loading buffer and wash the cells 2-3 times with 100 µL of HBSS to remove extracellular dye.
-
Add 100 µL of HBSS to each well for the assay.
-
-
Agonist Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare a dilution series of this compound in HBSS at a concentration that is 5-10 times the final desired concentration in the well.
-
-
Measurement:
-
Place the 96-well plate into the fluorescence microplate reader.
-
Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for your chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Use the instrument's injector to add the this compound solution to the wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent signal decay.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence after agonist addition (F) to the initial baseline fluorescence (F0), i.e., F/F0 or ΔF/F0 = (F - F0)/F0.
-
Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Signaling Pathways of the FMRFamide Receptor
Caption: FMRFamide receptor signaling pathways.
Experimental Workflow for a Calcium Imaging Assay
Caption: Calcium imaging experimental workflow.
Logical Flowchart for Troubleshooting Signal Loss
Caption: Troubleshooting signal loss flowchart.
References
- 1. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. G protein-coupled receptors and signaling pathways regulating growth responses - PubMed [pubmed.ncbi.nlm.nih.gov]
YMRF-NH2 Receptor Binding Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YMRF-NH2 receptor binding studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered in this compound receptor binding assays?
A1: The most frequent challenges in this compound receptor binding assays, which are applicable to many peptide receptor binding studies, include:
-
High Non-specific Binding: This occurs when the radioligand binds to components other than the target receptor, such as the filter membrane, lipids, or other proteins.[1][2] High non-specific binding can mask the specific binding signal, leading to inaccurate determination of receptor affinity and density.
-
Low Specific Binding/Signal: A weak or undetectable signal can result from various factors, including low receptor expression in the chosen tissue or cell line, degradation of the peptide ligand or receptor, or suboptimal assay conditions.
-
Poor Reproducibility and High Variability: Inconsistent results between experiments or within the same experiment can be caused by variations in reagent preparation, pipetting errors, temperature fluctuations, and inconsistent incubation times.[3]
-
Ligand Degradation: Peptides like this compound are susceptible to degradation by proteases present in the tissue or cell preparations. This can lead to a decrease in the concentration of the active ligand and affect binding results.
-
Ligand Adsorption: Peptides can adsorb to plasticware, such as pipette tips and microplates, leading to a lower effective concentration of the ligand in the assay.[4]
Q2: How can I reduce high non-specific binding in my this compound binding assay?
A2: Several strategies can be employed to minimize non-specific binding:
-
Optimize Blocking Agents: Pre-treating filters and blocking non-specific sites on the cell membranes with agents like bovine serum albumin (BSA) or polyethyleneimine (PEI) can significantly reduce non-specific binding.[4]
-
Adjust Buffer Composition:
-
pH: The pH of the binding buffer can influence the charge of the ligand and receptor, affecting non-specific interactions. It's crucial to optimize the pH of your buffer.[5][6]
-
Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in the buffer can help to disrupt electrostatic interactions that contribute to non-specific binding.[5][6]
-
-
Washing Steps: Increase the volume and/or number of washes with ice-cold buffer after incubation to more effectively remove unbound and non-specifically bound radioligand.
-
Choice of Unlabeled Ligand for Defining Non-specific Binding: Use a high concentration (typically 100- to 1000-fold excess over the radioligand Kd) of an unlabeled ligand that is structurally distinct from the radioligand but binds to the same receptor to define non-specific binding.[7]
-
Use of Protease Inhibitors: Including a cocktail of protease inhibitors in your membrane preparation and binding buffers can prevent the degradation of the this compound peptide and the receptor.[4]
Q3: What are the key parameters to optimize for a successful this compound receptor binding assay?
A3: Optimization of the following parameters is critical for obtaining reliable and reproducible data:
-
Receptor Source and Concentration: The choice of tissue or cells expressing the this compound receptor is fundamental. The concentration of the receptor preparation should be optimized to ensure that the specific binding is a significant portion of the total radioligand added (ideally less than 10% of the total radioligand should be bound to avoid ligand depletion).[7]
-
Radioligand Concentration: For saturation binding experiments, a range of radioligand concentrations, typically spanning from 0.1 to 10 times the expected dissociation constant (Kd), should be used.[7] For competition assays, a single concentration of radioligand, usually at or below its Kd, is recommended.[7]
-
Incubation Time and Temperature: The incubation time should be sufficient to reach binding equilibrium. This should be determined experimentally by performing a time-course experiment. The temperature should be kept constant throughout the experiments to ensure reproducibility.[3]
-
Buffer Composition: As mentioned previously, pH and ionic strength are critical. The buffer should also be compatible with the receptor and ligand, maintaining their stability and activity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Non-specific Binding | Inadequate blocking of non-specific sites. | Use blocking agents like BSA or pre-treat filters with PEI.[4] |
| Suboptimal buffer conditions (pH, ionic strength). | Optimize buffer pH and increase salt concentration (e.g., NaCl).[5][6] | |
| Insufficient washing. | Increase the volume and number of washes with ice-cold buffer. | |
| Radioligand sticking to filters. | Test different types of filter plates. Pre-soaking filters in buffer or a blocking agent can help. | |
| Low Specific Binding Signal | Low receptor density in the chosen tissue/cell line. | Use a cell line known to overexpress the this compound receptor or use a larger amount of membrane preparation. |
| Degraded radioligand or receptor. | Use fresh, high-quality radioligand and include protease inhibitors in all buffers.[4] Store membrane preparations at -80°C. | |
| Assay conditions not at equilibrium. | Determine the optimal incubation time by performing a time-course experiment. | |
| Incorrect radioligand concentration. | Ensure the radioligand concentration is appropriate for the assay type (saturation vs. competition). | |
| High Data Variability | Inconsistent pipetting or reagent preparation. | Use calibrated pipettes and prepare master mixes of reagents to reduce variability. |
| Temperature fluctuations during incubation. | Use a temperature-controlled incubator or water bath.[3] | |
| Inconsistent washing procedure. | Standardize the washing protocol, ensuring consistent volume and duration for all samples. | |
| Cell health and passage number (for cell-based assays). | Use cells at a consistent passage number and ensure they are healthy and viable before the experiment. |
Quantitative Data Summary
The following tables provide example quantitative data from FMRF-NH2 receptor binding studies, a closely related peptide family to this compound. This data can serve as a reference for expected binding affinities and receptor densities.
Table 1: Saturation Binding Parameters for FMRFamide Receptor
| Ligand | Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [125I]this compound (hypothetical) | Rat Brain Membranes | 5.2 | 150 | - |
| [125I]FMRF-NH2 | Snail Brain Membranes | 1.8 | 210 | Fictional Example |
Table 2: Competition Binding Parameters for FMRFamide-Related Peptides
| Unlabeled Ligand | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| This compound | [125I]FMRF-NH2 | HEK293 cells expressing human RFRP-1 receptor | 8.7 | Fictional Example |
| FMRF-NH2 | [125I]FMRF-NH2 | HEK293 cells expressing human RFRP-1 receptor | 12.3 | Fictional Example |
| Neuropeptide FF | [125I]FMRF-NH2 | HEK293 cells expressing human RFRP-1 receptor | 25.1 | Fictional Example |
Experimental Protocols
Membrane Preparation from Cultured Mammalian Cells
This protocol describes the preparation of crude cell membranes from cultured mammalian cells overexpressing the this compound receptor.
-
Cell Culture and Harvesting:
-
Culture cells to confluency in appropriate growth medium.
-
Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.
-
-
Membrane Isolation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in a small volume of binding buffer.
-
-
Protein Quantification and Storage:
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
-
Saturation Radioligand Binding Assay
This protocol is for determining the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radiolabeled this compound analog.
-
Assay Setup:
-
In a 96-well plate, add increasing concentrations of the radiolabeled this compound ligand to duplicate wells.
-
To determine non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled this compound to a parallel set of duplicate wells for each radioligand concentration.
-
Add the membrane preparation (e.g., 20-50 µg of protein) to each well.
-
The final assay volume should be consistent across all wells (e.g., 200 µL).
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester.
-
Quickly wash the filters three to five times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.
-
Plot the specific binding versus the radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.[8]
-
Competition Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of unlabeled competitor compounds for the this compound receptor.
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the radiolabeled this compound ligand (typically at or below its Kd) to all wells.
-
Add increasing concentrations of the unlabeled competitor compound to triplicate wells.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled this compound).
-
Add the membrane preparation to each well.
-
-
Incubation, Termination, and Quantification:
-
Follow the same procedures as described for the saturation binding assay (steps 2-4).
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Receptor Signaling Pathway
This compound and other RF-amide peptides are known to bind to G-protein coupled receptors (GPCRs). Depending on the receptor subtype and the cell type, these receptors can couple to different G-proteins, primarily Gi/o or Gq/11, leading to distinct downstream signaling cascades.[1]
Caption: Generalized signaling pathways for this compound receptors.
Experimental Workflow for a Radioligand Binding Assay
The following diagram illustrates the general workflow for performing a radioligand binding assay, from membrane preparation to data analysis.
Caption: Workflow for a typical radioligand binding assay.
Troubleshooting Logic for High Non-specific Binding
This diagram outlines a logical approach to troubleshooting the common issue of high non-specific binding.
References
- 1. RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential | Semantic Scholar [semanticscholar.org]
- 3. Low affinity of FMRFamide and four FaRPs (FMRFamide-related peptides), including the mammalian-derived FaRPs F-8-Famide (NPFF) and A-18-Famide, for opioid mu, delta, kappa 1, kappa 2a, or kappa 2b receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Involvement of Mammalian RF-Amide Peptides and Their Receptors in the Modulation of Nociception in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Relationships between the FMRFamide-related peptides and other peptide families - PubMed [pubmed.ncbi.nlm.nih.gov]
how to control for off-target effects of Ymrf-NH2
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing YMRF-NH2, a member of the FMRFamide-related peptide (FaRP) family. The resources below offer troubleshooting strategies and frequently asked questions to help control for potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mechanism of action?
This compound is a neuropeptide belonging to the FMRFamide-related peptide (FaRP) family, characterized by a C-terminal Arg-Phe-NH2 motif.[1] These peptides are known to act as signaling molecules in a variety of physiological processes, particularly in invertebrates.[1][2] The primary mechanism of action for FaRPs involves binding to and activating G-protein coupled receptors (GPCRs), which can lead to downstream signaling cascades involving second messengers like cAMP or intracellular calcium.[1][3] In Drosophila melanogaster, for instance, FMRFamide signaling has been implicated in processes such as stress-induced sleep and the modulation of muscle contraction.[3][4]
Q2: I'm observing effects in my experiment that don't align with the known function of the intended this compound receptor. What could be the cause?
This could be due to off-target effects. This compound may be interacting with other receptors or cellular components. The FMRFamide family of peptides is diverse, and while they share a conserved C-terminus, variations in the N-terminus can alter receptor specificity.[3] It's possible that at the concentration you are using, this compound is binding to receptors of other FaRPs or even unrelated GPCRs. In mammals, FMRFamide-related peptides have been shown to interact with opioid receptors, although with weak affinity.[5]
Q3: How can I confirm that the observed phenotype is a direct result of this compound's interaction with its intended target?
To confirm on-target activity, a multi-pronged approach is recommended. This includes using a combination of genetic and pharmacological controls. For example, if you are working with a model organism where the target receptor can be knocked out or knocked down (e.g., using RNAi), the effect of this compound should be abolished or significantly reduced in the mutant/knockdown background. Additionally, using a scrambled peptide control with a similar amino acid composition but a different sequence is crucial to rule out non-specific peptide effects.
Q4: What are some common off-target effects of FMRFamide-related peptides?
Based on the literature for FMRFamide and related peptides, potential off-target effects could include:
-
Cardiovascular changes: FMRFamide was first identified for its cardioexcitatory effects in mollusks and has been shown to affect heart rate in other species.[1][5][6]
-
Neuromodulatory effects: FaRPs can act as neuromodulators, influencing synaptic transmission and behavior.[3][5]
-
Gastrointestinal motility alterations: In some species, these peptides can affect gut motility.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability between experimental replicates. | 1. Peptide degradation. 2. Non-specific binding to labware. 3. Inconsistent peptide concentration. | 1. Prepare fresh peptide solutions for each experiment. Store stock solutions at -80°C in small aliquots. 2. Use low-retention plasticware. 3. Verify peptide concentration using a quantitative method like a BCA assay. |
| Observed effect is not abolished in the receptor knockout/knockdown model. | 1. Off-target binding to another receptor. 2. The peptide is inducing a general cellular stress response. | 1. Perform a screen with a panel of related GPCRs to identify potential off-target receptors. 2. Include a scrambled peptide control. 3. Use a structurally distinct agonist for the target receptor to see if it phenocopies the effect of this compound. |
| The scrambled peptide control shows a similar effect to this compound. | 1. The observed effect is due to the physicochemical properties of the peptide (e.g., charge, hydrophobicity) rather than a specific receptor interaction. 2. Contamination of peptide stocks. | 1. Design a different scrambled peptide sequence. 2. Test the effect of the peptide vehicle alone. 3. Confirm the purity and sequence of your peptide stocks via mass spectrometry. |
Experimental Protocols
Protocol 1: Validating On-Target Effects using a Receptor Knockout/Knockdown Model
Objective: To determine if the biological effect of this compound is dependent on its cognate receptor.
Methodology:
-
Prepare Experimental Groups:
-
Wild-type (WT) organisms/cells.
-
Receptor knockout (KO) or knockdown (KD) organisms/cells for the putative this compound receptor.
-
A rescue line where the receptor is re-expressed in the KO/KD background (optional but recommended).
-
-
Peptide Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline, DMSO).
-
Prepare a stock solution of a scrambled peptide control (same amino acid composition as this compound but in a randomized sequence) in the same vehicle.
-
-
Treatment:
-
Expose all experimental groups to a range of this compound concentrations.
-
Include a vehicle-only control for all groups.
-
Include the scrambled peptide control at the highest concentration of this compound used.
-
-
Assay:
-
Perform your functional assay to measure the biological response of interest.
-
-
Data Analysis:
-
Compare the dose-response curve of this compound in the WT and KO/KD groups.
-
A significant reduction or complete abolition of the response in the KO/KD group suggests the effect is on-target. The rescue line should restore the response. The scrambled peptide should have no effect in any group.
-
Protocol 2: Competitive Binding Assay to Identify Off-Target Interactions
Objective: To assess if this compound can displace a known ligand from a suspected off-target receptor.
Methodology:
-
Prepare Materials:
-
Cell line or membrane preparation expressing the suspected off-target receptor.
-
A radiolabeled or fluorescently-labeled ligand known to bind the off-target receptor.
-
Unlabeled this compound.
-
Unlabeled known ligand (for positive control).
-
-
Assay Setup:
-
Incubate the cells/membranes with the labeled ligand at a concentration near its Kd.
-
Add increasing concentrations of unlabeled this compound.
-
In a parallel experiment, add increasing concentrations of the unlabeled known ligand as a positive control for displacement.
-
-
Measurement:
-
After incubation, separate bound from unbound labeled ligand (e.g., by filtration or washing).
-
Quantify the amount of bound labeled ligand.
-
-
Data Analysis:
-
Plot the percentage of bound labeled ligand as a function of the concentration of the unlabeled competitor (this compound or the known ligand).
-
Calculate the IC50 value for this compound. A low IC50 value indicates significant binding to the off-target receptor.
-
Visualizations
Caption: A logical workflow for investigating the on-target and potential off-target effects of this compound.
Caption: A generalized signaling pathway for this compound and other FMRFamide-related peptides acting via a GPCR.
References
- 1. FMRFamide - Wikipedia [en.wikipedia.org]
- 2. Neuropeptide-FMRFamide-like immunoreactivity in Drosophila: development and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FMRFa FMRFamide [Drosophila melanogaster (fruit fly)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. FMRFamide signaling promotes stress-induced sleep in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The action of FMRFamide (Phe-Met-Arg-Phe-NH2) and related peptides on mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The FMRFamide-related peptides F1 and F2 alter hemolymph distribution and cardiac output in the crab Cancer magister - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for Ymrf-NH2 Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Ymrf-NH2 activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary receptor?
This compound is a neuropeptide, an analog of the FMRF-NH2 peptide. It primarily interacts with the FMRFamide receptor (FMRFa-R), which is a G-protein coupled receptor (GPCR). This interaction initiates an intracellular signaling cascade.
Q2: What is the general signaling pathway activated by this compound binding to its receptor?
Upon binding of this compound to the FMRFa-R, a conformational change in the receptor activates an associated G-protein. This typically leads to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.
Q3: What are the critical components of a buffer for this compound activity assays?
A typical buffer for a this compound bioassay or binding assay should contain:
-
A buffering agent: To maintain a stable pH (e.g., Tris-HCl or HEPES).
-
Salts: To maintain ionic strength and mimic physiological conditions (e.g., NaCl, KCl).
-
Divalent cations: Often required for receptor binding and G-protein activation (e.g., MgCl2, CaCl2).
-
A protein carrier: To prevent non-specific binding of the peptide to surfaces (e.g., Bovine Serum Albumin, BSA).
Q4: How does pH affect this compound activity?
The pH of the buffer can significantly impact this compound activity by influencing the peptide's charge state and conformation, as well as the receptor's binding pocket. Deviations from the optimal pH can lead to reduced binding affinity and, consequently, decreased biological activity. It is crucial to determine the optimal pH for your specific experimental setup.
Q5: How does ionic strength influence the interaction between this compound and its receptor?
Ionic strength can affect the electrostatic interactions between this compound and the FMRFa-R. Both excessively low and high salt concentrations can disrupt this interaction. The optimal ionic strength helps to ensure proper peptide folding and receptor conformation for efficient binding.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no this compound activity | Suboptimal buffer pH. | Perform a pH screen from 6.0 to 8.5 to identify the optimal pH for your assay. See the experimental protocol below for a detailed guide. |
| Incorrect ionic strength. | Test a range of NaCl concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM) to determine the optimal ionic strength. | |
| Peptide degradation. | Ensure the peptide is stored correctly and prepare fresh solutions for each experiment. Consider including protease inhibitors in your buffer if degradation is suspected. | |
| Peptide precipitation. | This compound may have limited solubility in aqueous solutions. Prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it into the assay buffer. Ensure the final DMSO concentration is low (typically <1%) and consistent across all samples. | |
| High background signal | Non-specific binding of this compound. | Include a carrier protein like 0.1% BSA in your assay buffer. Also, ensure that the concentration of this compound used is appropriate for the assay. |
| Inconsistent results | Buffer variability. | Prepare a large batch of a single, optimized buffer to be used across all related experiments to ensure consistency. |
| Divalent cation concentration. | The concentration of ions like Mg2+ can be critical for GPCR activity. Titrate the concentration of MgCl2 (e.g., 1 mM, 5 mM, 10 mM) in your buffer. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Activity
This protocol describes a method to screen for the optimal pH for this compound activity in a cell-based cAMP assay.
Materials:
-
Cells expressing FMRFa-R.
-
This compound peptide.
-
Assay buffer components: HEPES, Tris-HCl, NaCl, KCl, MgCl2, BSA.
-
cAMP assay kit.
-
pH meter.
-
Multi-well plates.
Procedure:
-
Prepare a series of assay buffers: Prepare 1 L of a basal buffer containing 100 mM NaCl, 5 mM KCl, 2 mM MgCl2, and 0.1% BSA.
-
Aliquot the basal buffer and adjust the pH of each aliquot to a different value (e.g., 6.0, 6.5, 7.0, 7.4, 8.0, 8.5) using either HEPES or Tris-HCl as the buffering agent (20 mM final concentration).
-
Cell Preparation: Seed the FMRFa-R expressing cells in a multi-well plate and culture overnight.
-
Assay: a. Wash the cells once with a neutral pH buffer (e.g., PBS). b. Add the prepared assay buffers with varying pH to the respective wells. c. Prepare serial dilutions of this compound in each of the corresponding pH-adjusted buffers. d. Add the this compound dilutions to the cells and incubate for the recommended time for your cAMP assay. e. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the this compound concentration for each pH. Determine the EC50 value at each pH. The pH that yields the lowest EC50 value is the optimum pH for this compound activity in this assay.
Protocol 2: Optimizing Ionic Strength for this compound Receptor Binding
This protocol outlines a radioligand binding assay to determine the optimal ionic strength for this compound binding to FMRFa-R.
Materials:
-
Cell membranes prepared from cells expressing FMRFa-R.
-
Radiolabeled this compound (e.g., [125I]-Ymrf-NH2).
-
Unlabeled this compound.
-
Binding buffer components: 20 mM HEPES pH 7.4, 2 mM MgCl2, 0.1% BSA, and varying concentrations of NaCl.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare binding buffers: Prepare a series of binding buffers with a fixed optimal pH (determined from Protocol 1) and varying concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM).
-
Binding Assay: a. In a multi-well plate, add a constant amount of cell membranes to each well. b. Add a fixed concentration of radiolabeled this compound (typically at its Kd concentration) to each well. c. To determine non-specific binding, add a high concentration of unlabeled this compound to a separate set of wells. d. Add the binding buffers with varying NaCl concentrations to the wells. e. Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration and Counting: a. Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. b. Wash the filters multiple times with ice-cold wash buffer (binding buffer without BSA). c. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each NaCl concentration by subtracting the non-specific binding from the total binding. The NaCl concentration that results in the highest specific binding is the optimal ionic strength.
Data Presentation
Table 1: Hypothetical Data for pH Optimization of this compound Activity (EC50 of cAMP Response)
| Buffer pH | EC50 (nM) |
| 6.0 | 55.2 |
| 6.5 | 28.1 |
| 7.0 | 15.5 |
| 7.4 | 12.3 |
| 8.0 | 25.8 |
| 8.5 | 48.9 |
Table 2: Hypothetical Data for Ionic Strength Optimization on this compound Specific Binding
| NaCl Concentration (mM) | Specific Binding (CPM) |
| 0 | 1,250 |
| 50 | 3,580 |
| 100 | 5,120 |
| 150 | 4,890 |
| 200 | 3,150 |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for buffer optimization.
Technical Support Center: YMRF-NH2 Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of the YMRF-NH2 peptide (Tyr-Met-Arg-Phe-NH2). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected monoisotopic mass of this compound?
A1: The expected monoisotopic mass of the protonated this compound peptide ([M+H]⁺) is crucial for accurate identification. The table below summarizes the theoretical masses of the neutral peptide and its common protonated forms.
| Species | Formula | Monoisotopic Mass (Da) |
| Neutral Peptide (M) | C₂₉H₄₂N₈O₅S | 586.2999 |
| [M+H]⁺ | C₂₉H₄₃N₈O₅S⁺ | 587.3077 |
| [M+2H]²⁺ | C₂₉H₄₄N₈O₅S²⁺ | 294.1578 |
Q2: My spectrum shows multiple peaks around the expected mass. What are they?
A2: Multiple peaks surrounding the expected m/z value for this compound are often due to the formation of adducts, where the peptide ion associates with other molecules or ions.[1] Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are very common, especially if glassware is not scrupulously clean or if buffers contain these salts.[1]
Q3: How does the C-terminal amide affect the fragmentation pattern?
A3: The C-terminal amide group (-NH2) is a critical feature of this compound. In tandem mass spectrometry (MS/MS), this modification affects the mass of the C-terminal fragment ions (y-ions). The amide group has a mass of approximately 15.0109 Da, while a standard carboxyl group (-OH) has a mass of 17.0027 Da. This means the y-ions of this compound will have a mass that is approximately 1 Da less than a peptide with a free C-terminal carboxyl group. This mass shift is a key diagnostic feature.[2]
Q4: Can I distinguish this compound from its isomers using standard MS/MS?
A4: Distinguishing isomers, such as this compound from a peptide with the same amino acids in a different order or from peptides containing isobaric residues like leucine/isoleucine, is a significant challenge.[3][4] While standard collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) might show subtle differences in fragment ion intensities, these may not be sufficient for unambiguous identification.[4] More advanced techniques like ion mobility spectrometry (IMS) or further fragmentation of specific ions (MS³) may be necessary to reliably localize isomeric sites.[3]
Troubleshooting Guides
This section addresses specific problems that you might encounter during the analysis of this compound.
Problem 1: Poor Signal Intensity or No Signal Detected
You are unable to detect the this compound peptide, or the signal-to-noise ratio is very low.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Sample Preparation Issues | - Verify Peptide Concentration: Ensure the peptide concentration is within the optimal range for your instrument. Use a peptide quantification assay if unsure.[5] - Desalting: High salt concentrations can suppress ionization. Clean up the peptide sample using a C18 ZipTip or similar reversed-phase chromatography method.[6] - Contaminants: Detergents or polymers from sample preparation can interfere with analysis. Ensure all reagents are MS-grade.[5] |
| LC-MS System Issues | - Check for System Contamination: Run a blank injection to check for background noise or contamination. - Evaluate LC Performance: Ensure the liquid chromatography system is functioning correctly. Poor peak shape or retention time shifts can indicate a problem with the column or mobile phases.[7] - Verify ESI Spray Stability: Visually inspect the electrospray needle to ensure a stable spray. An unstable spray leads to inconsistent signal.[7] |
| Mass Spectrometer Settings | - Optimize Ionization Source Parameters: Adjust source parameters such as spray voltage, capillary temperature, and gas flows to optimize for a peptide of this mass and charge state. - Check Mass Calibration: Ensure the mass spectrometer is properly calibrated. An uncalibrated instrument will not detect ions at their correct m/z.[8] - Data-Dependent Acquisition (DDA): If using DDA, low-abundance precursors may not be selected for fragmentation. Consider using data-independent acquisition (DIA) for more comprehensive sampling.[9] |
Problem 2: Complex and Uninterpretable MS1 Spectrum
The full scan (MS1) spectrum is crowded with peaks, making it difficult to identify the [M+H]⁺ ion for this compound.
Quantitative Data: Common Adducts of this compound
The presence of adducts is a common cause of spectral complexity.[10] Use the following table to identify potential adducts in your spectrum.
| Adduct Ion | Mass Shift from [M+H]⁺ | Expected [M+H]⁺ (m/z) | Expected Adduct (m/z) |
| Sodium [M+Na]⁺ | +21.9820 | 587.3077 | 609.2897 |
| Potassium [M+K]⁺ | +37.9559 | 587.3077 | 625.2636 |
| Double Sodium [M-H+2Na]⁺ | +44.9562 | 587.3077 | 632.2639 |
| Sodium/Potassium [M-H+Na+K]⁺ | +60.9381 | 587.3077 | 648.2458 |
Troubleshooting Steps:
-
Improve Sample Purity: Use high-purity solvents and certified low-adduct tubes to minimize sodium and potassium contamination.
-
Mobile Phase Additives: The addition of a small amount of a volatile acid like formic acid to the mobile phase can help promote protonation ([M+H]⁺) over adduct formation.
-
Software Analysis: Use mass spectrometry software to search for the expected mass differences between the protonated ion and its common adducts to confirm their presence.
Problem 3: Ambiguous or Low-Quality MS/MS Spectrum
The tandem mass spectrum (MS/MS) of the this compound precursor ion lacks key fragment ions or is dominated by noise, preventing confident sequence validation.
Quantitative Data: Theoretical b- and y-ion Series for this compound ([M+H]⁺)
Compare your experimental MS/MS spectrum to the theoretical fragmentation pattern below. The most common fragment ions for peptides are b- and y-ions.[11]
| Fragment | Sequence | Monoisotopic Mass (Da) | Fragment | Sequence | Monoisotopic Mass (Da) |
| b₁ | Y | 164.0706 | y₁ | F-NH₂ | 148.0811 |
| b₂ | YM | 295.1132 | y₂ | RF-NH₂ | 304.1822 |
| b₃ | YMR | 451.2143 | y₃ | MRF-NH₂ | 435.2248 |
| y₄ | YMRF-NH₂ | 587.3077 |
Note: Masses are for singly charged ions. y-ion masses account for the C-terminal amide.
Troubleshooting Steps:
-
Optimize Collision Energy: The energy used for fragmentation (CID, HCD) is critical. Systematically vary the collision energy to find the optimal setting that produces a rich series of b- and y-ions without excessive fragmentation into smaller, uninformative ions.
-
Increase Precursor Ion Abundance: A weak precursor ion signal will result in a noisy MS/MS spectrum. Return to the MS1 level and work on improving the signal intensity of the this compound ion (see Troubleshooting Problem 1).
-
Check for Co-eluting Species: If another peptide or contaminant with a similar m/z co-elutes, it can be co-isolated and fragmented, leading to a chimeric spectrum.[12] Improve chromatographic separation to resolve the interfering species.
-
Consider Different Fragmentation Methods: If available, methods like Electron Transfer Dissociation (ETD) can provide complementary fragmentation information, especially for peptides with basic residues like Arginine (R).[4]
Experimental Protocols & Workflows
General Protocol: Peptide Sample Preparation for LC-MS/MS
This protocol outlines a general workflow for preparing a purified peptide like this compound for mass spectrometry analysis.[5][13]
-
Protein Solubilization & Quantification: If starting from a protein mixture, solubilize the sample in a denaturing buffer (e.g., 8M urea). Quantify the total protein amount.[5]
-
Reduction and Alkylation: Reduce disulfide bonds with an agent like TCEP and alkylate the resulting free cysteines with iodoacetamide or acrylamide to prevent disulfide bond reformation.[13]
-
Enzymatic Digestion (if applicable): For protein samples, digest with a protease like trypsin overnight to generate peptides.
-
Peptide Desalting (Clean-up):
-
Acidify the peptide solution with formic acid or trifluoroacetic acid.
-
Load the sample onto a C18 solid-phase extraction (SPE) column or tip.
-
Wash the column with a low organic solvent solution (e.g., 0.1% formic acid in water) to remove salts and hydrophilic contaminants.
-
Elute the peptides with a higher organic solvent solution (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
Sample Concentration: Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried peptide sample in a small volume of the initial LC mobile phase (e.g., 0.1% formic acid in water) immediately before injection into the LC-MS system.
Visualizations
Experimental Workflow
The following diagram illustrates a typical bottom-up proteomics workflow leading to the analysis of peptides like this compound.[5]
Logical Diagram: Troubleshooting Signal Loss
This diagram provides a logical approach to diagnosing a complete loss of signal in an LC-MS system.[7]
This compound Fragmentation Pathway
This diagram illustrates the generation of b- and y-ions from the this compound peptide backbone during MS/MS analysis.
References
- 1. acdlabs.com [acdlabs.com]
- 2. A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. biotage.com [biotage.com]
- 8. Understanding the characteristics of mass spectrometry data through the use of simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mascot help: Peptide fragmentation [matrixscience.com]
- 12. Identification of Tandem Mass Spectra of Mixtures of Isomeric Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stacks.cdc.gov [stacks.cdc.gov]
quality control measures for synthetic Ymrf-NH2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control (QC) measures for the synthetic neuropeptide Ymrf-NH2 (Tyr-Met-Arg-Phe-NH2). Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the identity, purity, and proper handling of your peptide for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a synthetic neuropeptide, an analog of the FMRF-NH2 peptide family known for modulating cardiac contractility.[1][2][3] Its sequence is Tyrosine-Methionine-Arginine-Phenylalanine with a C-terminal amide group. The amide group is crucial for its biological activity and stability. Key physicochemical properties are summarized in the table below.
Q2: What are the primary quality control tests I should perform on a new batch of synthetic this compound?
A2: For any new lot of synthetic peptide, the three most critical QC tests are:
-
Identity Verification: Performed using Mass Spectrometry (MS) to confirm the molecular weight.[4]
-
Purity Assessment: Performed using High-Performance Liquid Chromatography (HPLC) to determine the percentage of the correct, full-length peptide.[5][6]
-
Solubility Test: To ensure the peptide can be properly dissolved for your experiments without degradation or aggregation.[7]
Q3: What level of purity is acceptable for my experiments?
A3: The required purity level depends on the application.[6] For general qualitative studies like Western blotting, a purity of >80% may suffice. For quantitative bioassays, such as receptor-ligand interaction studies or in vivo work, a purity of >95% is highly recommended to avoid confounding results from impurities.[6]
Q4: How should I store lyophilized and solubilized this compound?
A4: Lyophilized peptide should be stored at -20°C or -80°C in a desiccated environment. Once dissolved into a stock solution, it is recommended to create single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.[8] Peptides containing methionine, like this compound, are susceptible to oxidation, so storing them in an oxygen-free atmosphere is beneficial.[8]
Peptide Characteristics & Data
This table summarizes key quantitative data for this compound.
| Parameter | Value | Source / Method |
| Sequence | Tyr-Met-Arg-Phe-NH2 | - |
| Molecular Formula | C₂₉H₄₂N₈O₅S | [9] |
| Average Molecular Weight | 614.76 g/mol | [9] |
| Monoisotopic Molecular Weight | 614.3002 g/mol | Calculated |
| Overall Charge at pH 7 | +1 (Basic) | Calculated[10][11] |
| Recommended Purity (Bioassay) | >95% | [6] |
Experimental Workflow for Quality Control
The following diagram outlines the standard workflow for qualifying a new batch of synthetic this compound.
Troubleshooting Guides
Peptide Solubility Issues
| Question / Problem | Possible Cause(s) | Recommended Solution(s) |
| My lyophilized this compound powder won't dissolve in water. | This compound has hydrophobic residues (Y, M, F). While the Arginine (R) residue makes it a basic peptide, high concentrations or secondary structure formation can hinder aqueous solubility. | 1. Charge-Based Approach: this compound is a basic peptide (net charge +1 at pH 7).[10][11] Try dissolving it in a dilute acidic solution like 10% acetic acid or 0.1% trifluoroacetic acid (TFA), then dilute with your aqueous buffer to the final concentration.[8][10]2. Sonication: Briefly sonicate the vial in an ice bath to aid dissolution.[7][10]3. Organic Solvents: If acidic solutions fail, dissolve a small amount in a minimal volume of DMSO first, then slowly add the DMSO-peptide solution dropwise to your vigorously stirring aqueous buffer.[7][12] Note: Ensure the final DMSO concentration is compatible with your assay (typically <0.5% for cell-based assays).[12] |
| My peptide solution is cloudy or has visible particulates. | The peptide has either not fully dissolved or has aggregated and precipitated out of solution. | 1. Centrifuge: Before use, always centrifuge your peptide solution (e.g., 10,000 x g for 5 min) to pellet any undissolved material.[7][10] Use the clear supernatant for your experiment.2. Re-evaluate Solvent: The chosen solvent system may be inappropriate. Re-test solubility with a fresh, small aliquot using the alternative methods described above.[7] |
HPLC Analysis Problems
| Question / Problem | Possible Cause(s) | Recommended Solution(s) |
| The HPLC chromatogram shows a purity level significantly lower than specified (>95%). | The peptide may have degraded during shipping/storage, or there are synthesis-related impurities (e.g., deletion sequences). | 1. Verify Identity: First, confirm via mass spectrometry that the major peak corresponds to the correct mass of this compound.2. Check for Degradation: Common degradation products include oxidized methionine. This often appears as a separate, distinct peak in the HPLC chromatogram. Ensure proper, oxygen-free storage.[8]3. Contact Supplier: If the purity is unacceptably low upon arrival, contact the manufacturer with your data. |
| I see multiple peaks, or my main peak is broad or splitting. | Multiple Peaks: Synthesis impurities, peptide degradation, or contamination.[5]Broad/Split Peaks: Poor chromatography conditions, column contamination, or sample overload.[13][14] | 1. Optimize Gradient: For peptides, a shallow gradient (e.g., 1% B/minute) often improves resolution.[15]2. Check Mobile Phase pH: Ensure the mobile phase pH is well away from the peptide's isoelectric point. Using 0.1% TFA in both water (Solvent A) and acetonitrile (Solvent B) is standard for good peak shape.[16]3. Column Health: Flush the column with a strong solvent. If the problem persists, the column may be degraded and need replacement.[13]4. Sample Diluent: Dissolve the sample in the mobile phase whenever possible to prevent peak distortion.[13] |
Mass Spectrometry Analysis Problems
| Question / Problem | Possible Cause(s) | Recommended Solution(s) |
| The observed mass does not match the theoretical mass of this compound (614.76 Da). | Incorrect peptide synthesis, modification during synthesis/storage (e.g., oxidation), or instrument calibration error. | 1. Check for Modifications: Look for common mass shifts. An increase of +16 Da often indicates oxidation (e.g., on the Methionine residue).2. Check for Adducts: Common adducts include sodium (+23 Da) or potassium (+39 Da). These are often seen alongside the primary ion.3. Calibrate Instrument: Ensure the mass spectrometer is properly calibrated using a known standard.[17] |
| I have a very weak or no signal for my peptide. | Low sample concentration, poor ionization, or sample loss during preparation.[17] | 1. Sample Desalting: High salt concentrations can suppress ionization. Clean up your sample using a C18 ZipTip or similar desalting column.[18]2. Optimize Ion Source: Ensure ion source parameters are optimized for peptides in the ~600 m/z range.[19]3. Acidify Sample: Peptides ionize best in positive ion mode when acidified. Ensure your sample is acidified with formic acid or TFA to a pH < 3.[18] |
Key Experimental Protocols
Protocol 1: Peptide Solubility Testing
-
Prepare Aliquot: Use a small, dedicated aliquot of the lyophilized peptide (e.g., 1 mg) for initial testing to avoid compromising the entire batch.[10][12]
-
Initial Solvent: Add a calculated volume of sterile, distilled water to achieve a high concentration (e.g., 10 mg/mL). Vortex briefly.
-
Assess Solubility: Observe if the solution is clear. If not, proceed to the next step.
-
Acidic Solution: Add 10% acetic acid dropwise until the peptide dissolves.
-
Organic Solvent (if needed): If the peptide remains insoluble, use a fresh aliquot and dissolve it in a minimal volume of DMSO (e.g., 20-30 µL). Once dissolved, add this solution dropwise to your aqueous buffer while vortexing.[8]
-
Documentation: Record the final solvent system that successfully dissolved the peptide.
Protocol 2: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
-
System Preparation:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Centrifuge to remove any particulates.
-
Chromatographic Method:
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 3: Identity Verification by Mass Spectrometry (MS)
-
Sample Preparation: Dilute the peptide solution from the HPLC analysis (or a freshly prepared solution) to approximately 10-50 pmol/µL in 50:50 water/acetonitrile with 0.1% formic acid.
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.
-
Acquisition: Acquire data in positive ion mode over a mass range that includes the expected m/z values for the singly (+1) and doubly (+2) charged ions.
-
Expected [M+H]⁺: 615.3 Da
-
Expected [M+2H]²⁺: 308.2 Da
-
-
Analysis: Confirm that the most abundant peak in the spectrum corresponds to one of the expected m/z values for this compound. Check for the presence of common adducts or modifications.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationships of FMRF-NH2 Peptides Demonstrate A Role for the Conserved C Terminus and Unique N-Terminal Extension in Modulating Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of FMRF-NH2 peptides demonstrate A role for the conserved C terminus and unique N-terminal extension in modulating cardiac contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quality control of synthetic peptides [innovagen.com]
- 5. polypeptide.com [polypeptide.com]
- 6. bachem.com [bachem.com]
- 7. jpt.com [jpt.com]
- 8. genscript.com [genscript.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 12. biocat.com [biocat.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 15. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 16. hplc.eu [hplc.eu]
- 17. gmi-inc.com [gmi-inc.com]
- 18. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Ymrf-NH2 Technical Support Center: Best Practices for Storage, Handling, and Experimentation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the best practices for storing, handling, and utilizing the neuropeptide Ymrf-NH2 in experimental settings. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of this compound.
| Question | Answer |
| What is the recommended long-term storage condition for lyophilized this compound? | For long-term stability, lyophilized this compound should be stored at -20°C or lower, protected from light.[1][2][3][4] Under these conditions, the peptide can be stable for several years. |
| How should I store this compound for short-term use? | For short-term storage, lyophilized this compound can be kept at 4°C for several days to weeks.[2][3][4] |
| What is the best practice for storing this compound in solution? | The shelf-life of peptides in solution is limited.[2][4] If necessary, dissolve this compound in a sterile buffer at a pH of 5-6 and store aliquots at -20°C or colder.[2] Avoid repeated freeze-thaw cycles.[2] |
| How do I properly reconstitute lyophilized this compound? | Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent moisture absorption.[4] The choice of solvent will depend on the experimental requirements and the peptide's solubility. For initial solubilization, sterile, purified water is often a good starting point. If the peptide is hydrophobic, a small amount of an organic solvent like DMSO or DMF may be necessary, followed by dilution with an aqueous buffer. |
| Are there any specific amino acids in this compound that require special handling considerations? | The this compound sequence (Tyr-Met-Arg-Phe-NH2) contains Methionine (Met), which is susceptible to oxidation.[5] It is advisable to use oxygen-free solvents for reconstitution and to store the peptide under an inert gas like nitrogen or argon if possible. |
| What safety precautions should I take when handling this compound? | As with any chemical, standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), such as gloves and safety glasses. Avoid inhalation of the lyophilized powder.[2] |
Troubleshooting Guides
This section provides solutions to potential issues that may arise during experimentation with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no biological activity observed. | Peptide degradation due to improper storage or handling. | Ensure the peptide has been stored at the correct temperature and protected from light and moisture.[1][2][3][4] Prepare fresh solutions from a new aliquot of lyophilized peptide. |
| Incorrect peptide concentration. | Verify calculations for stock solution and dilutions. Consider performing a concentration determination assay if possible. | |
| Issues with the experimental assay. | Review the experimental protocol for any errors. Include positive and negative controls to validate the assay's performance. | |
| Precipitation of the peptide in solution. | Poor solubility in the chosen solvent. | Try a different solvent system. For hydrophobic peptides, a small amount of DMSO or DMF may be required before adding the aqueous buffer. Sonication can also aid in dissolution. |
| pH of the solution is at the peptide's isoelectric point. | Adjust the pH of the buffer. Basic peptides are more soluble in acidic solutions, and acidic peptides are more soluble in basic solutions. | |
| Inconsistent results between experiments. | Repeated freeze-thaw cycles of the peptide solution. | Aliquot the peptide solution after reconstitution to avoid multiple freeze-thaw cycles.[2] |
| Variability in experimental conditions. | Standardize all experimental parameters, including incubation times, temperatures, and reagent concentrations. | |
| Contamination of the peptide stock. | Use sterile techniques when preparing solutions. Filter-sterilize the peptide solution if appropriate for the application. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound and related peptides are provided below.
Receptor Binding Assay (General Protocol)
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the binding affinity of this compound to its receptor, FMRFa-R.
Materials:
-
This compound
-
Radiolabeled FMRFamide analog (e.g., [125I]-YFMRFamide)
-
Cell membranes or tissue homogenates expressing FMRFa-R
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of unlabeled this compound in binding buffer.
-
In a microplate, add the cell membranes/tissue homogenate, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the varying concentrations of unlabeled this compound.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a filtration apparatus.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value). This can be used to calculate the binding affinity (Ki).
Insect Visceral Muscle Contraction Assay (General Protocol)
This protocol describes a general method to assess the myotropic activity of this compound on insect visceral muscle, such as the hindgut or oviduct.[6][7]
Materials:
-
This compound
-
Dissected insect visceral muscle (e.g., hindgut from Tenebrio molitor)
-
Physiological saline solution appropriate for the insect species
-
Force transducer and recording equipment
-
Perfusion system
Procedure:
-
Dissect the desired visceral muscle from the insect in cold physiological saline.
-
Mount the muscle preparation in a perfusion chamber connected to a force transducer.
-
Allow the muscle to equilibrate in the saline solution until a stable baseline contraction rhythm is established.
-
Prepare a stock solution of this compound in the physiological saline.
-
Apply this compound to the muscle preparation through the perfusion system at various concentrations.
-
Record the changes in muscle contraction frequency and amplitude.
-
Wash out the peptide with fresh saline to observe recovery.
-
Analyze the data to determine the dose-dependent effect of this compound on muscle contractility.
Signaling Pathway and Experimental Workflow Diagrams
FMRFa Receptor Signaling Pathway
The FMRFa receptor, to which this compound binds, is a G-protein coupled receptor (GPCR).[8] Its activation typically leads to an increase in intracellular calcium levels, which in turn can modulate various cellular processes, including muscle contraction and neuronal excitability.[8][9][10]
Caption: Proposed signaling pathway of the FMRFa receptor upon binding of this compound.
Experimental Workflow for Characterizing this compound Activity
This diagram illustrates a logical workflow for researchers investigating the biological effects of this compound.
Caption: A typical experimental workflow for studying the bioactivity of this compound.
References
- 1. jpt.com [jpt.com]
- 2. NIBSC - Peptide Storage [nibsc.org]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. bachem.com [bachem.com]
- 5. biomedgrid.com [biomedgrid.com]
- 6. FMRFamide-Related Peptides Signaling Is Involved in the Regulation of Muscle Contractions in Two Tenebrionid Beetles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FMRFamide-Related Peptides Signaling Is Involved in the Regulation of Muscle Contractions in Two Tenebrionid Beetles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijbs.com [ijbs.com]
- 9. FMRFa receptor stimulated Ca2+ signals alter the activity of flight modulating central dopaminergic neurons in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Ymrf-NH2 Receptor Binding Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding specificity of the neuropeptide Ymrf-NH2 to its cognate receptor, the Drosophila FMRFamide receptor (FMRFa-R). The data presented herein is based on published experimental findings and is intended to assist researchers in the design and interpretation of receptor-ligand binding assays.
Comparative Binding Affinity of FMRFamide-Related Peptides
The binding affinity of this compound and other FMRFamide-related peptides to the Drosophila FMRFa-R has been quantified using functional assays. The half-maximal effective concentration (EC50) is a measure of the concentration of a ligand that is required to elicit 50% of the maximum possible response. Lower EC50 values are indicative of higher binding affinity.
| Peptide | Receptor | EC50 (nM) | Reference |
| This compound | Drosophila FMRFa-R | 31 | [1] |
| FMRF-NH2 | Drosophila FMRFa-R | 28 | [1] |
| AMRF-NH2 | Drosophila FMRFa-R | 3,217 | [1] |
The data clearly indicates that this compound and FMRF-NH2 exhibit comparable high-affinity binding to the FMRFa-R. In contrast, the substitution of the N-terminal tyrosine in this compound with an alanine (AMRF-NH2) results in a dramatic decrease in binding affinity, highlighting the importance of the aromatic side chain at this position for receptor recognition and binding.[1]
Experimental Protocols
To validate the binding specificity of this compound, a combination of radioligand binding assays and functional assays are recommended.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[2] These assays utilize a radiolabeled ligand to measure its binding to a receptor preparation.
1. Saturation Binding Assay: This assay is used to determine the equilibrium dissociation constant (Kd), a measure of the affinity of the radioligand for the receptor, and the maximum number of binding sites (Bmax).
-
Methodology:
-
Prepare cell membranes or tissue homogenates expressing the receptor of interest.
-
Incubate the receptor preparation with increasing concentrations of the radiolabeled ligand (e.g., ³H-Ymrf-NH2).
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand.
-
Separate the bound from the free radioligand using a filtration method.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Analyze the data by plotting the specific binding against the radioligand concentration and fitting the data to a saturation binding curve to determine Kd and Bmax.
-
2. Competitive Binding Assay: This assay is used to determine the binding affinity (Ki) of an unlabeled test compound (e.g., this compound analogs or other peptides) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Methodology:
-
Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled test compound.
-
Separate bound from free radioligand and quantify the bound radioactivity.
-
Plot the percentage of specific binding of the radiolabeled ligand against the concentration of the unlabeled test compound.
-
Determine the IC50 value, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radiolabeled ligand.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays measure the biological response elicited by ligand binding to its receptor. These assays are crucial for determining whether a ligand is an agonist (activates the receptor), an antagonist (blocks the receptor), or has no effect.
-
Methodology (e.g., cAMP accumulation assay):
-
Culture cells expressing the this compound receptor.
-
Stimulate the cells with varying concentrations of this compound or other test peptides.
-
Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP), a common second messenger in GPCR signaling.
-
Plot the cAMP concentration against the peptide concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizing the Validation Process
Experimental Workflow for Competitive Binding Assay
Caption: Workflow of a competitive binding assay.
This compound Receptor Signaling Pathway
References
A Comparative Analysis of the Bioactivity of YMRF-NH2 and FMRF-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of two closely related neuropeptides, YMRF-NH2 and FMRF-NH2. Both peptides belong to the FMRFamide-related peptide (FaRP) family, known for their modulatory roles in various physiological processes, including cardiac function, in invertebrates. This document summarizes key quantitative data, outlines experimental methodologies for bioactivity assessment, and visualizes the pertinent signaling pathways and experimental workflows.
Quantitative Bioactivity Data
The bioactivity of this compound and FMRF-NH2 has been quantitatively assessed by measuring their half-maximal effective concentrations (EC50) for binding to the Drosophila FMRFamide receptor (FMRFa-R), a G-protein coupled receptor. The data indicates a comparable high-affinity binding for both peptides.
| Peptide | Receptor | EC50 (nM)[1] | Bioactivity Notes |
| This compound | FMRFa-R | 31 | The substitution of the N-terminal Phenylalanine (F) with Tyrosine (Y) retains high-affinity binding. The bulky, aromatic side chains of both amino acids form strong pi-stacking and hydrophobic interactions with the receptor, anchoring the ligand in the binding pocket. The contact sites for this compound within the FMRFa receptor are nearly identical to one of the primary binding poses of FMRF-NH2.[1] |
| FMRF-NH2 | FMRFa-R | 28 | As the archetypal peptide of this family, FMRF-NH2 exhibits robust binding to its cognate receptor. The C-terminal FMRF-NH2 motif is crucial for receptor recognition and activation. Molecular docking studies reveal two equally favorable binding poses for FMRF-NH2 within the FMRFa receptor.[1] |
Experimental Protocols
The following section details a representative experimental protocol for assessing the bioactivity of neuropeptides like this compound and FMRF-NH2 on cardiac function, specifically using a semi-isolated insect heart preparation.
Semi-Isolated Insect Heart Bioassay
This bioassay is a common method for determining the cardioactive effects of neuropeptides.
1. Animal Preparation:
-
Pupae or adult insects (e.g., Drosophila melanogaster) are used.
-
The insect is dissected under a stereomicroscope in a saline solution to expose the dorsal heart.
-
The heart is carefully isolated, leaving the associated cardiac nerves intact.
2. Perfusion and Recording:
-
The semi-isolated heart is continuously perfused with a physiological saline solution.
-
The heart's contractions are recorded using a video camera attached to the microscope or an optical detection system.
-
A baseline heart rate is established by recording contractions for a set period before peptide application.
3. Peptide Application and Data Acquisition:
-
This compound or FMRF-NH2 is dissolved in the saline solution to create a range of concentrations.
-
The peptide solutions are perfused over the heart preparation, starting with the lowest concentration.
-
The heart rate is recorded for a defined period at each concentration to observe any changes in contraction frequency or amplitude.
-
A washout period with saline is performed between applications of different peptide concentrations to allow the heart rate to return to baseline.
4. Data Analysis:
-
The recorded video or optical data is analyzed to determine the heart rate (beats per minute) at each peptide concentration.
-
The change in heart rate from the baseline is calculated.
-
Dose-response curves are generated by plotting the change in heart rate against the peptide concentration.
-
The EC50 value, the concentration of the peptide that produces 50% of the maximal response, is calculated from the dose-response curve using appropriate software.
Signaling Pathways and Experimental Workflow
Signaling Pathway
Both this compound and FMRF-NH2 are known to exert their effects through the FMRFa receptor, a G-protein coupled receptor (GPCR). Upon binding of either peptide, the receptor undergoes a conformational change, activating an associated heterotrimeric G-protein. Evidence suggests that this activation leads to the stimulation of the Phospholipase C (PLC) pathway. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+ can then activate downstream effectors such as Calcium/calmodulin-dependent protein kinase II (CaMKII), leading to the modulation of cellular responses, such as muscle contraction in the heart.
Caption: Proposed signaling pathway for this compound and FMRF-NH2 via the FMRFa receptor.
Experimental Workflow
The workflow for comparing the bioactivity of this compound and FMRF-NH2 typically involves a series of sequential steps, from initial peptide preparation to the final statistical analysis of the bioassay data.
Caption: Workflow for comparing the bioactivity of this compound and FMRF-NH2.
References
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cardiac Effects and Methodologies
The FMRFamide-related peptides (FaRPs) represent a diverse family of neuropeptides that play crucial roles in various physiological processes, including the regulation of cardiac function. This guide provides a comparative overview of YMRF-NH2 and other prominent FaRPs based on available experimental data. We will delve into their effects on cardiac performance, the experimental setups used to assess these effects, and the underlying signaling mechanisms.
Comparative Cardiac Effects of FMRFamide-Related Peptides
The cardiac effects of FaRPs are highly variable and depend on the specific peptide, the animal model, and the experimental conditions. Effects can range from excitatory to inhibitory, affecting heart rate (chronotropy), contractility (inotropy), and relaxation (lusitropy). The following table summarizes the observed cardiac effects of several FaRPs.
| Peptide | Model System | Observed Cardiac Effects | Potency/Concentration | Reference |
| This compound | Data not available in reviewed literature | - | - | - |
| FMRF-NH2 | Molluscan heart | Cardioexcitatory | - | [1] |
| Leech heart muscle cells | Induces strong depolarization | 10⁻⁶ M | [2] | |
| Rat (in vivo, intraventricular injection) | Rapid, transient elevation in blood pressure and pulse pressure | - | [3] | |
| FLRF-NH2 | Molluscan heart | Cardioexcitatory | - | [1] |
| Human RFRP-1 (hRFRP-1) | Isolated adult rat cardiac myocytes | Dose-dependent decrease in sarcomere shortening and relaxation | 10⁻¹¹ M to 10⁻⁶ M | [4] |
| Mouse (in vivo, intravenous injection) | Decreased heart rate, stroke volume, ejection fraction, and cardiac output | 5μmols and 500 ηmols/kg bw | [4] | |
| 26RFa | Isolated adult rat cardiac myocytes | No significant effect on myocyte contractile function | - | [4] |
| L-Arg-L-Phe | Anaesthetised rat (in vivo) | Increased mean arterial blood pressure and heart rate | ~4-fold more potent than FMRFamide | [5] |
| YGGFMRFamide | Rat (in vivo, intraventricular injection) | Initial increase in blood and pulse pressures, followed by a prolonged reduction in blood pressure | - | [3] |
Note: Direct comparative data for this compound was not available in the reviewed literature. The table focuses on other well-characterized FaRPs to provide a comparative context.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of FaRPs on cardiac function.
Isolated Perfused Heart Assay (Langendorff Preparation)
This ex vivo technique is a cornerstone for studying the direct effects of substances on the heart, independent of systemic neural and hormonal influences.
Objective: To assess the effects of FaRPs on cardiac contractility, heart rate, and coronary flow in an isolated mammalian heart.
Materials:
-
Langendorff apparatus (including a perfusion reservoir, pump, oxygenator, heating system, and aortic cannula)
-
Krebs-Henseleit buffer (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂
-
Experimental animal (e.g., rat, rabbit, guinea pig)
-
Surgical instruments for heart isolation
-
Transducers for measuring intraventricular pressure, heart rate, and coronary flow
-
Data acquisition system
Procedure:
-
Animal Preparation and Heart Isolation: The animal is anesthetized, and the heart is rapidly excised and placed in ice-cold cardioplegic solution to arrest it in diastole.
-
Cannulation: The aorta is cannulated onto the Langendorff apparatus.
-
Retrograde Perfusion: The heart is perfused in a retrograde manner (from the aorta towards the coronary arteries) with oxygenated and warmed physiological salt solution at a constant pressure or flow.
-
Stabilization: The heart is allowed to stabilize for a period (e.g., 20-30 minutes) until a steady baseline of cardiac function is achieved.
-
Peptide Administration: The FMRFamide-related peptide of interest is introduced into the perfusate at various concentrations.
-
Data Recording: Key parameters such as left ventricular developed pressure (LVDP), heart rate (HR), rate of pressure change (+dP/dt and -dP/dt), and coronary flow are continuously recorded.
-
Washout: The peptide is washed out of the system with fresh perfusate to observe the reversibility of the effects.
Isolated Cardiac Myocyte Contractility Assay
This cellular-level assay allows for the direct assessment of a peptide's effect on the contractile function of individual heart muscle cells.
Objective: To measure the effects of FaRPs on sarcomere shortening and relaxation in isolated cardiac myocytes.
Materials:
-
Adult rat (or other suitable mammal)
-
Enzymes for myocyte isolation (e.g., collagenase, protease)
-
Cell culture medium and buffers
-
IonOptix system (or similar) for measuring sarcomere length and intracellular calcium transients
-
Inverted microscope
-
Field stimulator
Procedure:
-
Myocyte Isolation: The heart is excised and perfused with a calcium-free buffer followed by an enzyme-containing solution to digest the extracellular matrix. The ventricular tissue is then minced and gently agitated to release individual myocytes.
-
Cell Plating: The isolated myocytes are plated on laminin-coated coverslips and allowed to adhere.
-
Experimental Setup: The coverslip is placed in a chamber on the stage of an inverted microscope equipped with a video-based sarcomere length detection system. The cells are superfused with a physiological buffer.
-
Baseline Measurement: Myocytes are field-stimulated to contract at a set frequency (e.g., 1 Hz), and baseline sarcomere shortening and relaxation parameters are recorded.
-
Peptide Application: The FMRFamide-related peptide is added to the superfusion buffer at desired concentrations.
-
Data Acquisition: Changes in sarcomere length (amplitude of shortening, time to peak shortening, time to 90% relaxation) are recorded and analyzed.
-
Washout: The peptide is washed out to assess the reversibility of its effects.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for human RFamide-related peptide-1 (hRFRP-1) and a typical experimental workflow for the isolated perfused heart assay.
Proposed signaling pathway for hRFRP-1 in cardiac myocytes.
Experimental workflow for an isolated perfused heart assay.
Discussion and Future Directions
The available evidence indicates that FMRFamide-related peptides are significant modulators of cardiac function across different species. While peptides like FMRFamide and FLRFamide are generally cardioexcitatory in invertebrates, mammalian FaRPs such as hRFRP-1 have been shown to have inhibitory effects on the heart, decreasing contractility and overall cardiac output. This suggests a divergence in the function of these peptides through evolution.
The signaling pathway for hRFRP-1 appears to involve a pertussis toxin-insensitive G-protein coupled receptor that activates Protein Kinase C.[4] This finding opens avenues for the development of targeted therapeutics that could modulate cardiac function by targeting this pathway.
A significant gap in the current knowledge is the lack of direct comparative studies involving this compound. Future research should aim to characterize the cardiac effects of this compound in established invertebrate and mammalian models to determine its relative potency and mechanism of action compared to other FaRPs. Such studies would be invaluable for understanding the structure-activity relationships within the FaRP family and for identifying novel peptides with therapeutic potential in the management of cardiovascular diseases.
References
- 1. The action of FMRFamide (Phe-Met-Arg-Phe-NH2) and related peptides on mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FMRFamide effects on membrane properties of heart cells isolated from the leech, Hirudo medicinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of intraventricular injection of FMRFamide, Met-enkephalin and their common analogues in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human RF Amide-Related Peptide-1 Diminishes Cellular and Integrated Cardiac Contractile Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FMRF-amide and L-Arg-L-Phe increase blood pressure and heart rate in the anaesthetised rat by central stimulation of the sympathetic nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Functional Nuances of YMRF-NH2 and its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle yet significant functional differences between neuropeptides and their analogs is paramount for targeted therapeutic design. This guide provides an in-depth comparison of the neuropeptide YMRF-NH2 and its key analogs, focusing on their structure-activity relationships, receptor interactions, and downstream signaling pathways. The information is supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Structure-Activity Relationship: How Minor Changes Dictate Major Functional Shifts
The functional identity of this compound and its analogs is largely dictated by their amino acid sequence, particularly at the C-terminus. These peptides belong to the FMRF-NH2-related peptide (FaRP) family, characterized by the C-terminal motif Arg-Phe-NH2. This motif is a critical determinant for binding to their cognate receptor, the FMRFamide receptor (FMRFa-R), a G-protein coupled receptor (GPCR).
A key analog for comparison is FMRF-NH2 itself, which can be considered the parent peptide. The substitution of the N-terminal Phenylalanine (F) in FMRF-NH2 with Tyrosine (Y) yields this compound. This seemingly conservative substitution of one aromatic amino acid for another has functional implications. While this compound retains the ability to bind to the FMRFa-R, the characteristics of this binding and the subsequent biological response can differ.[1][2]
Another important analog is AMRF-NH2, where the N-terminal Phenylalanine is replaced by Alanine (A). In contrast to the this compound substitution, this change from an aromatic to a small, aliphatic residue results in a loss of binding to the FMRFa-R.[1][2] This highlights the critical role of the aromatic ring at this position for receptor interaction. The bulky, aromatic residues (F and Y) are thought to form strong pi-stacking and hydrophobic interactions that anchor the ligand to the receptor, interactions that the smaller Alanine residue cannot sustain.[1][2]
Comparative Functional Data
While extensive quantitative comparative data for a wide range of this compound analogs is limited in publicly available literature, the qualitative functional outcomes from key studies provide valuable insights. The primary bioassay used to characterize the function of these peptides is the modulation of heart rate in invertebrates, such as Drosophila melanogaster.
| Peptide | N-terminal Amino Acid | Key Structural Feature | Receptor Binding to FMRFa-R | Functional Effect (Cardioactivity) |
| FMRF-NH2 | Phenylalanine (F) | Aromatic | Yes | Cardioexcitatory |
| This compound | Tyrosine (Y) | Aromatic, with hydroxyl group | Yes | Retained cardioexcitatory activity |
| AMRF-NH2 | Alanine (A) | Aliphatic | No | Inactive |
This table summarizes qualitative functional data based on structure-activity relationship studies.
Signaling Pathways of the FMRFa Receptor
Upon binding of this compound or its active analogs, the FMRFa receptor initiates intracellular signaling cascades. As a GPCR, the FMRFa receptor can couple to different G-protein subtypes, leading to varied downstream effects. The primary signaling pathways involve Gαi/o and Gαs proteins.
Activation of the Gαi/o pathway typically leads to an inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Conversely, coupling to Gαs activates adenylyl cyclase, leading to an increase in cAMP. The balance between these opposing pathways can determine the ultimate cellular response.
Furthermore, FMRFa receptor activation can lead to the stimulation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 can then bind to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key event in processes like muscle contraction.
Below is a diagram illustrating the potential signaling pathways activated by the FMRFa receptor.
Caption: FMRFa Receptor Signaling Pathways.
Experimental Protocols
A fundamental method for assessing the functional differences between this compound and its analogs is the in vivo insect heart rate bioassay. This assay provides a physiologically relevant measure of the peptides' cardioexcitatory or inhibitory effects.
In Vivo Drosophila melanogaster Heart Rate Assay
Objective: To determine the effect of this compound and its analogs on the heart rate of Drosophila melanogaster larvae or pupae.
Materials:
-
Drosophila melanogaster (e.g., third instar larvae or early-stage pupae)
-
Dissecting microscope
-
Micro-dissection tools (forceps, pins)
-
Perfusion chamber
-
Physiological saline solution (e.g., Schneider's insect medium)
-
This compound and analog peptides of interest, dissolved in saline
-
Data acquisition system capable of recording heart contractions (e.g., video recording and subsequent analysis software)
Procedure:
-
Preparation of the Animal:
-
Immobilize a larva or pupa on a dissecting dish, dorsal side up.
-
Carefully dissect the animal to expose the dorsal heart. The heart is a transparent tube running along the dorsal midline.
-
Continuously perfuse the preparation with physiological saline to maintain tissue viability.
-
-
Baseline Recording:
-
Allow the preparation to equilibrate for a period (e.g., 10-15 minutes) while perfusing with saline.
-
Record the baseline heart rate for a set duration (e.g., 2-5 minutes). Heartbeats can be counted manually or using automated software.
-
-
Peptide Application:
-
Switch the perfusion solution to one containing the desired concentration of the test peptide (e.g., this compound).
-
Record the heart rate for a defined period (e.g., 5-10 minutes) to observe the full effect of the peptide.
-
-
Washout:
-
Switch the perfusion back to the standard saline solution to wash out the peptide.
-
Continue recording to see if the heart rate returns to the baseline level.
-
-
Data Analysis:
-
Calculate the heart rate (beats per minute) for the baseline, treatment, and washout periods.
-
Express the change in heart rate as a percentage of the baseline rate.
-
For dose-response experiments, repeat the procedure with a range of peptide concentrations to determine the EC50 (the concentration that produces 50% of the maximal response).
-
Below is a workflow diagram for this experimental protocol.
Caption: Experimental Workflow for Heart Rate Assay.
Conclusion
The functional differences between this compound and its analogs are primarily driven by the structure-activity relationships at the N-terminus of the peptide. The presence of a bulky, aromatic residue is crucial for receptor binding and subsequent biological activity. While this compound retains the cardioexcitatory function of FMRF-NH2, non-aromatic substitutions at this position, as seen in AMRF-NH2, abolish activity. Understanding these molecular determinants is essential for the rational design of novel peptide-based therapeutics targeting the FMRFamide receptor system. The provided experimental protocol offers a robust method for further characterizing the functional nuances of these and other related peptides.
References
Unveiling the Selectivity of Ymrf-NH2: A Guide to Cross-Reactivity Assessment with Peptide Receptors
For researchers, scientists, and drug development professionals, understanding the selectivity of a peptide ligand is paramount. This guide provides a framework for assessing the cross-reactivity of Ymrf-NH2 with other peptide receptors, offering objective comparison methodologies and supporting experimental considerations.
This compound, a member of the FMRFamide-related peptide (FaRP) family, is recognized for its interaction with the FMRFamide receptor (FMRFa-R). However, the potential for this peptide to engage with other receptors, a phenomenon known as cross-reactivity, is a critical aspect of its pharmacological profile. Evaluating this off-target binding is essential for predicting potential side effects, understanding polypharmacology, and developing more selective therapeutic agents.
While specific quantitative data on the cross-reactivity of this compound across a broad panel of peptide receptors is not extensively available in the public domain, this guide outlines the standard experimental approaches and data presentation formats used to characterize the selectivity of such peptides.
Comparative Analysis of Receptor Binding Affinity
A primary method to quantify cross-reactivity is through competitive radioligand binding assays. In these experiments, the ability of this compound to displace a known radiolabeled ligand from a specific receptor is measured. The results are typically presented as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.
Table 1: Illustrative Data Presentation for this compound Cross-Reactivity Screening
| Receptor Target | Ligand Class | This compound Binding Affinity (Ki, nM) | Reference Ligand Binding Affinity (Ki, nM) | Fold Selectivity (Ki [Target] / Ki [FMRFa-R]) |
| FMRFa-R | Primary Target | [Example Value: 10] | FMRFamide [Example Value: 5] | 1 |
| Opioid Receptor (μ) | Neuropeptide | >10,000 | DAMGO [Example Value: 1] | >1,000 |
| Opioid Receptor (δ) | Neuropeptide | >10,000 | DPDPE [Example Value: 2] | >1,000 |
| Opioid Receptor (κ) | Neuropeptide | >10,000 | U-50,488 [Example Value: 3] | >1,000 |
| Neuropeptide Y R (Y1) | Neuropeptide | >10,000 | Peptide YY [Example Value: 0.5] | >1,000 |
| Neuropeptide Y R (Y2) | Neuropeptide | >10,000 | NPY (13-36) [Example Value: 0.8] | >1,000 |
| Cholecystokinin R (A) | Neuropeptide | >10,000 | CCK-8 [Example Value: 1.5] | >1,000 |
| Cholecystokinin R (B) | Neuropeptide | >10,000 | Gastrin I [Example Value: 2.5] | >1,000 |
Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data for this compound.
Assessing Functional Activity at Off-Target Receptors
Beyond binding affinity, it is crucial to determine if the binding of this compound to other receptors elicits a functional response (agonist or antagonist activity). This is typically assessed through second messenger assays or other functional readouts appropriate for the specific receptor family (e.g., G-protein coupled receptors - GPCRs).
Table 2: Example Functional Activity Profile of this compound
| Receptor Target | Assay Type | This compound Activity (EC50/IC50, nM) | Functional Response |
| FMRFa-R | cAMP Assay | [Example Value: 31] | Agonist |
| Opioid Receptor (μ) | cAMP Assay | No significant activity detected | - |
| Neuropeptide Y R (Y1) | Calcium Mobilization | No significant activity detected | - |
Note: The EC50 value for FMRFa-R is based on a cited source, while other values are illustrative.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of cross-reactivity studies. Below are generalized protocols for key experiments.
Radioligand Binding Assay (Competitive Inhibition)
-
Receptor Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cell lines or tissue homogenates.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength, often containing protease inhibitors.
-
Incubation: A constant concentration of a specific radioligand (e.g., [3H]-DAMGO for the μ-opioid receptor) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (e.g., cAMP Measurement for Gi/o-coupled Receptors)
-
Cell Culture: Cells stably or transiently expressing the receptor of interest are cultured in appropriate media.
-
Cell Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) and then stimulated with forskolin (to increase basal cAMP levels) in the presence of varying concentrations of this compound.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The results are plotted as a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental logic and potential downstream effects of receptor activation, graphical representations are invaluable.
Comparative Analysis of Ymrf-NH2 and Other Cardioactive Neuropeptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cardioactive neuropeptide Ymrf-NH2 and other key cardioactive neuropeptides, supported by available experimental data. This analysis delves into their effects on cardiac function, underlying signaling pathways, and the experimental methodologies used for their evaluation.
Executive Summary
Cardioactive neuropeptides are a diverse group of signaling molecules that play crucial roles in regulating cardiovascular function. This compound, a member of the FMRFamide-related peptide (FaRP) family, has garnered interest for its potential modulatory effects on the heart. This guide provides a comparative analysis of this compound and other prominent cardioactive neuropeptides, namely Neuropeptide Y (NPY), Endothelin-1 (ET-1), and Angiotensin II (Ang II). While direct comparative studies are limited, this guide synthesizes available data to highlight the distinct and overlapping effects of these peptides on key cardiac parameters such as heart rate and contractility. Understanding these differences is critical for identifying novel therapeutic targets and developing next-generation cardiovascular drugs.
Comparative Performance Data
The following table summarizes the known effects of this compound and other major cardioactive neuropeptides on cardiac function. It is important to note that the effects of FMRFamide-related peptides can be either excitatory or inhibitory depending on the specific peptide, the species, and the receptor subtype involved.[1][2]
| Neuropeptide Family | Specific Peptide | Primary Receptor(s) | Effect on Heart Rate (Chronotropy) | Effect on Contractility (Inotropy) | Key Signaling Mechanisms |
| FMRFamide-Related Peptides (FaRPs) | This compound / FMRFamide | FMRFamide Receptors (e.g., FMRFa-R), Neuropeptide FF receptor 2 (NPFF2R) | Variable: Can be excitatory or inhibitory.[2][3] | Variable: Can be positive or negative.[4] | G-protein coupled receptors (GPCRs), modulation of ion channels (e.g., Na+, Ca2+), Protein Kinase C (PKC) activation.[5][6][7] |
| Neuropeptide Y Family | Neuropeptide Y (NPY) | Y1, Y2, Y4, Y5 receptors (GPCRs) | Generally decreases heart rate (negative chronotropy).[8] | Can be both positive and negative, often context-dependent.[8] | Inhibition of adenylyl cyclase, modulation of Ca2+ and K+ channels, activation of MAPK pathways.[9] |
| Endothelin Family | Endothelin-1 (ET-1) | ETA, ETB receptors (GPCRs) | Variable, can be positive or negative depending on receptor subtype and experimental model.[10] | Potent positive inotropic effect.[11][12] | Activation of phospholipase C (PLC), leading to IP3 and DAG production, increased intracellular Ca2+, activation of PKC and MAPK pathways.[12][13] |
| Renin-Angiotensin System | Angiotensin II (Ang II) | AT1, AT2 receptors (GPCRs) | Generally increases heart rate (positive chronotropy).[14] | Potent positive inotropic effect.[15] | Activation of PLC, leading to IP3 and DAG production, increased intracellular Ca2+, activation of various kinases (e.g., ERK, JNK).[15] |
Signaling Pathways
The signaling cascades initiated by these neuropeptides are complex and often involve multiple downstream effectors. The following diagrams illustrate the generalized signaling pathways for each class of neuropeptide in cardiomyocytes.
Detailed Experimental Protocols
Precise, reproducible experimental protocols are fundamental to the comparative analysis of cardioactive neuropeptides. Below are detailed methodologies for key in vitro and ex vivo assays.
Langendorff Isolated Perfused Heart Assay
This ex vivo technique allows for the assessment of cardiac function in an intact heart, isolated from systemic influences.[16][17]
Objective: To measure the direct effects of neuropeptides on heart rate, contractile force, and coronary flow.
Experimental Workflow:
Materials:
-
Langendorff apparatus
-
Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2)
-
Pressure transducer and data acquisition system
-
Intraventricular balloon catheter
-
Peristaltic pump
-
Water bath for temperature control (37°C)
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., rat, rabbit) according to approved institutional protocols.
-
Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Mount the heart on the Langendorff apparatus by cannulating the aorta.
-
Perfusion: Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow rate.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.
-
Instrumentation: Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure.
-
Baseline Recording: Record baseline data, including heart rate, left ventricular developed pressure (LVDP), and coronary flow.
-
Peptide Administration: Introduce the neuropeptide of interest into the perfusate at various concentrations.
-
Data Recording: Continuously record hemodynamic parameters during and after peptide administration.
-
Washout: Perfuse with neuropeptide-free buffer to assess reversibility of effects.
-
Data Analysis: Analyze the changes in heart rate, LVDP, dP/dt (rate of pressure change), and coronary flow.
Isolated Cardiomyocyte Contractility Assay
This in vitro assay allows for the direct measurement of the effects of neuropeptides on the contractility of individual heart muscle cells.[18][19][20]
Objective: To quantify changes in cardiomyocyte shortening and relaxation in response to neuropeptide application.
Experimental Workflow:
References
- 1. A single receptor transduces both inhibitory and stimulatory signals of FMRFamide-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of Crayfish Hearts by FMRFamide-related Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FMRF-amide and L-Arg-L-Phe increase blood pressure and heart rate in the anaesthetised rat by central stimulation of the sympathetic nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human RF Amide-Related Peptide-1 Diminishes Cellular and Integrated Cardiac Contractile Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity studies of RFamide-related peptide-1 identify a functional receptor antagonist and novel cardiac myocyte signaling pathway involved in contractile performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Studies of RFamide-related Peptide-1 Identify a Functional Receptor Antagonist and Novel Cardiac Myocyte Signaling Pathway Involved in Contractile Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The peptide FMRFamide activates a divalent cation-conducting channel in heart muscle cells of the snail Lymnaea stagnalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of neuropeptides in adverse myocardial remodeling and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Neuropeptide Y in Cardiovascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The heart as an extravascular target of endothelin-1 in particulate matter-induced cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endothelin-1 and endothelin receptor antagonists in cardiovascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endothelin and the Cardiovascular System: The Long Journey and Where We Are Going - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential Effects of Angiotensin-II Compared to Phenylephrine on Arterial Stiffness and Hemodynamics: A Placebo-Controlled Study in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Angiotensin II-Induced Signal Transduction Mechanisms for Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Langendorff heart - Wikipedia [en.wikipedia.org]
- 17. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microscopy-based cellular contractility assay for adult, neonatal, and hiPSC cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iscrm.uw.edu [iscrm.uw.edu]
- 20. Multi-Imaging Method to Assay the Contractile Mechanical Output of Micropatterned Human iPSC-Derived Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Physiological Relevance of RF-Amide Peptide Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent members of the RF-amide peptide family, Kisspeptin and Gonadotropin-Inhibitory Hormone (GnIH), also known as RF-amide related peptide-3 (RFRP-3). As the initial search for "YM-RF-NH2" did not yield a specific peptide, this guide focuses on the broader, well-characterized RF-amide peptide family. This family of neuropeptides is defined by a shared C-terminal arginine-phenylalanine-amide motif and plays crucial roles in regulating a wide array of physiological processes.[1][2] This document offers a side-by-side comparison of their receptor binding, signaling pathways, and in vivo physiological effects, supported by detailed experimental protocols to aid in the validation and extension of research findings in this field.
Quantitative Comparison of Kisspeptin and GnIH
To facilitate a clear understanding of the distinct pharmacological and physiological profiles of Kisspeptin and GnIH, the following tables summarize key quantitative data.
| Parameter | Kisspeptin-10 | GnIH (RFRP-3) | Reference |
| Primary Receptor | Kisspeptin Receptor (KISS1R, GPR54) | GPR147 (NPFFR1) | [1][3][4] |
| Receptor Binding Affinity (Ki/Kd) | 0.042 - 2.35 nM | High affinity (specific Ki values not consistently reported) | [5][6] |
| Primary Signaling Pathway | Gαq/11 | Gαi/o | [1][5][7] |
| Downstream Effect | ↑ Inositol Phosphate (IP1), ↑ Intracellular Ca2+ | ↓ cAMP | [2][5][7] |
| Signaling Potency (EC50/IC50) | ~0.69 nM (IP1 accumulation) | Potent inhibition of cAMP (specific IC50 values not consistently reported) | [1] |
Table 1: Comparative Receptor Binding and Signaling Properties. This table highlights the distinct receptor preferences and downstream signaling mechanisms of Kisspeptin-10 and GnIH.
| Physiological Parameter | Effect of Kisspeptin | Effect of GnIH | Species | Reference |
| Luteinizing Hormone (LH) Secretion | Potent stimulation (dose-dependent) | Inhibition | Human, Rat, Sheep | [1][2][8][9] |
| Reproduction | Stimulatory (puberty onset, ovulation) | Inhibitory | Mammals | [1][3][9] |
| Feeding Behavior | Inhibition | Stimulation | Rodents | [10] |
Table 2: Comparative In Vivo Physiological Effects. This table summarizes the opposing roles of Kisspeptin and GnIH in the regulation of key physiological processes, particularly reproduction.
Signaling Pathways and Experimental Workflow
The distinct physiological effects of Kisspeptin and GnIH are rooted in their activation of different G-protein coupled receptor (GPCR) signaling cascades.
Figure 1. Opposing signaling pathways of Kisspeptin and GnIH.
Figure 2. Workflow for validating physiological relevance.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to validate and build upon the findings presented in this guide.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., a YM-RF-NH2 analog) for a specific RF-amide peptide receptor (e.g., KISS1R or GPR147).
Materials:
-
Cell membranes prepared from cells stably expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [125I]-Kisspeptin-10 or a suitable radiolabeled GnIH analog).
-
Unlabeled competitor (the test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation: Dilute cell membranes to a final concentration of 5-20 µg of protein per well in ice-cold binding buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes and radiolabeled ligand.
-
Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of unlabeled native ligand (e.g., 1 µM Kisspeptin-10 or GnIH).
-
Competition: Cell membranes, radiolabeled ligand, and increasing concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.
-
Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To measure the ability of a test compound to activate Gαq/11-coupled receptors like KISS1R by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably or transiently expressing the Gαq/11-coupled receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a Fura-2 based indicator).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black, clear-bottom plates.
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells into the assay plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer. Incubate at 37°C for 60 minutes.
-
Compound Addition: Place the plate in the fluorescence plate reader. After establishing a stable baseline fluorescence reading, add the test compound at various concentrations.
-
Data Acquisition: Measure the fluorescence intensity kinetically for a period of 1-3 minutes immediately after compound addition.
-
Data Analysis: Calculate the change in fluorescence from baseline. Plot the peak fluorescence response against the log concentration of the agonist to generate a dose-response curve and determine the EC50.
cAMP Inhibition Assay
Objective: To measure the ability of a test compound to activate Gαi/o-coupled receptors like GPR147 by measuring the inhibition of adenylyl cyclase activity.
Materials:
-
CHO or HEK293 cells stably expressing the Gαi/o-coupled receptor.
-
Forskolin (an adenylyl cyclase activator).
-
A cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).
-
Cell lysis buffer.
-
384-well white plates.
Procedure:
-
Cell Treatment: Seed cells into the assay plates. On the day of the assay, pre-incubate the cells with the test compound at various concentrations for 15-30 minutes.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production. A typical final concentration is 1-10 µM. Incubate for a further 15-30 minutes.
-
Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's instructions.
-
cAMP Detection: Perform the cAMP measurement using the chosen detection kit.
-
Data Analysis: Generate a standard curve for cAMP concentration. Determine the cAMP concentration in each sample. Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the IC50.
By providing this comprehensive comparison and detailed methodologies, this guide aims to facilitate the validation of new findings within the RF-amide peptide field and support the development of novel therapeutics targeting these important signaling pathways.
References
- 1. International Union of Basic and Clinical Pharmacology. LXXVII. Kisspeptin Receptor Nomenclature, Distribution, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Editorial: The Roles of GnIH in Reproductive Function and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gonadotropin Inhibitory Hormone and Its Receptor: Potential Key to the Integration and Coordination of Metabolic Status and Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gonadotropin-inhibitory hormone (GnIH), GnIH receptor and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kisspeptin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Kisspeptin signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular biology of the kisspeptin receptor: signaling, function, and mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Kisspeptin/Kisspeptin Receptor System in the Ovary [frontiersin.org]
- 10. Frontiers | Dissecting the Roles of Gonadotropin-Inhibitory Hormone in Mammals: Studies Using Pharmacological Tools and Genetically Modified Mouse Models [frontiersin.org]
Confirming YMRF-NH2 Effects: A Comparative Guide to Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches to confirm the physiological effects of the neuropeptide YMRF-NH2 through the use of receptor antagonists. We will explore the available tools and methodologies, present supporting experimental data in a comparative format, and provide detailed protocols for key experiments. This guide is intended to assist researchers in designing robust experiments to validate the function of this compound and other FMRFamide-related peptides (FaRPs).
Introduction to this compound and its Receptor
This compound is a member of the FMRFamide-related peptide family, a diverse group of neuropeptides found throughout the animal kingdom.[1][2] These peptides are involved in a wide array of physiological processes, including the modulation of muscle contractility, feeding behavior, and reproduction.[3] this compound exerts its effects by binding to a specific G protein-coupled receptor (GPCR), the FMRFamide receptor (FMRFa-R). In Drosophila melanogaster, this compound has been shown to bind to the FMRFa-R with an EC50 value of 31 nM.
The Role of Receptor Antagonists in Functional Validation
To definitively attribute a physiological effect to the activation of a specific receptor by its ligand, it is crucial to demonstrate that this effect can be blocked by a receptor antagonist. An antagonist is a molecule that binds to the receptor but does not elicit a biological response, thereby competitively inhibiting the binding of the endogenous ligand. The use of a specific antagonist provides strong evidence for a direct ligand-receptor interaction mediating the observed physiological change.
Identifying a Suitable Antagonist for the FMRFa Receptor
While a specific, commercially available antagonist for the Drosophila FMRFa receptor is not readily documented, the broader family of RFamide peptide receptors presents viable comparative options. One such promising candidate is RF9 , a potent and selective antagonist for the neuropeptide FF (NPFF) receptors. Given the structural and functional similarities within the RFamide peptide receptor family, RF9 can be employed as a tool to probe the effects of this compound, with the understanding that it may exhibit cross-reactivity.
Comparative Data: this compound Agonism and Potential Antagonism by RF9
The following table summarizes hypothetical data based on typical experimental outcomes when studying neuropeptide signaling and its antagonism. This illustrates the expected results when confirming the effects of this compound on cardiac myocyte contractility and its blockade by a competitive antagonist like RF9.
| Experimental Condition | Parameter Measured | This compound (1 µM) | RF9 (10 µM) | This compound (1 µM) + RF9 (10 µM) |
| Cardiac Myocyte Contractility | Change in Contraction Frequency (%) | + 25% | No significant change | + 5% |
| Change in Contraction Amplitude (%) | + 15% | No significant change | + 3% | |
| Competitive Binding Assay | [125I]-YMRF-NH2 Binding (%) | 100% (Control) | 95% | 20% |
Signaling Pathway of this compound at the FMRFa Receptor
Activation of the FMRFa receptor by this compound initiates a well-defined intracellular signaling cascade. As a G protein-coupled receptor, ligand binding leads to the activation of a heterotrimeric G protein. In the case of the Drosophila FMRFa receptor, this activation stimulates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This rise in intracellular Ca2+ can then activate downstream effectors such as Calcium/calmodulin-dependent protein kinase II (CaMKII), leading to the observed physiological response, such as muscle contraction.
References
- 1. Structural insights into the selective recognition of RF-amide peptides by neuropeptide FF receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of Mammalian RF-Amide Peptides and Their Receptors in the Modulation of Nociception in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Species Specificity of Ymrf-NH2 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the species-specific activity of the neuropeptide Ymrf-NH2 and its analogs, members of the FMRFamide-like peptide (FaLP) family. Understanding the differential effects of these neuropeptides across various invertebrate species is crucial for basic research in neurobiology and for the development of targeted pharmacological agents. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the underlying signaling pathways.
Quantitative Data Summary
The activity of this compound and related RFamide peptides exhibits significant variation across different invertebrate species and even between different tissues within the same organism. This specificity is largely attributed to differences in receptor structure and the complement of signaling pathway components. The following tables summarize the available quantitative data on the bioactivity of this compound and analogous peptides in representative invertebrate species.
| Peptide | Species | Tissue/Preparation | Bioactivity (EC50/IC50) | Effect | Reference |
| This compound | Drosophila melanogaster (Fruit Fly) | FMRFa-R expressing cells | 31 nM (EC50) | Receptor activation | [1] |
| NSNFLRFa | Zophobas atratus (Darkling Beetle) | Heart | Stimulatory | Concentration-dependent increase in contraction frequency | [2] |
| NSNFLRFa | Tenebrio molitor (Mealworm Beetle) | Heart | Slightly inhibitory | Slight decrease in contraction frequency | [2] |
| FMRFamide | Aplysia kurodai (Sea Hare) | FaNaC expressing oocytes | ~1 µM (EC50) | Inward current (activation of FMRFamide-gated sodium channel) | [3] |
| FMRFamide | Crassostrea gigas (Pacific Oyster) | FaNaC expressing oocytes | ~10 µM (EC50) | Inward current (activation of FMRFamide-gated sodium channel) | [3] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of neuropeptide activity across species. Below are methodologies for key experiments cited in this guide.
In Vitro Muscle Contraction Bioassay
This protocol is designed to measure the myotropic effects of this compound on isolated invertebrate muscle preparations.
Materials:
-
Isolated invertebrate tissue (e.g., heart, gut, oviduct)
-
Physiological saline appropriate for the specific invertebrate species
-
This compound peptide stock solution (e.g., 1 mM in distilled water)
-
Organ bath setup with a force transducer and data acquisition system
-
Micropipettes
Procedure:
-
Dissect the target muscle tissue from the invertebrate in cold physiological saline.
-
Mount the muscle preparation in an organ bath containing physiological saline, maintained at the appropriate temperature and continuously aerated.
-
Connect one end of the muscle to a fixed point and the other to a force transducer to record isometric or isotonic contractions.
-
Allow the preparation to equilibrate for at least 30 minutes, or until a stable baseline contraction rhythm is established.
-
Prepare a series of dilutions of the this compound stock solution in physiological saline to achieve the desired final concentrations in the organ bath.
-
Add the this compound solutions to the organ bath in a cumulative or non-cumulative manner, starting with the lowest concentration.
-
Record the changes in muscle contraction force and frequency for a set period after each addition.
-
After the highest concentration is tested, wash the preparation with fresh physiological saline to return to baseline.
-
Analyze the data to determine the dose-response relationship and calculate the EC50 or IC50 value.
Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the binding affinity of this compound to its receptor in membrane preparations from different species.
Materials:
-
Tissue expressing the this compound receptor (e.g., brain, specific ganglia)
-
Homogenization buffer (e.g., Tris-HCl with protease inhibitors)
-
Radiolabeled this compound analog (e.g., [125I]-Ymrf-NH2)
-
Unlabeled this compound for competition studies
-
Glass fiber filters
-
Scintillation fluid and a scintillation counter
-
Filtration apparatus
Procedure:
-
Dissect the target tissue and homogenize it in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
For saturation binding, incubate aliquots of the membrane preparation with increasing concentrations of the radiolabeled ligand.
-
For competition binding, incubate membrane aliquots with a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled this compound.
-
Incubate the reactions at a specific temperature for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using appropriate software to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for saturation experiments, or the inhibitory constant (Ki) for competition experiments.
Signaling Pathways and Experimental Workflows
The species-specific effects of this compound are ultimately determined by the molecular interactions with its receptor and the subsequent intracellular signaling cascades. The following diagrams, created using the DOT language, illustrate a generalized signaling pathway for RFamide peptides and a typical experimental workflow for assessing species specificity.
Caption: Generalized signaling pathway of this compound via G-protein coupled receptors.
Caption: Workflow for comparing this compound activity across different species.
Conclusion
The available evidence strongly indicates that the activity of this compound and related FMRFamide-like peptides is species-specific. This specificity arises from evolutionary divergence in the structure of their cognate receptors and the downstream signaling pathways. While direct comparative data for this compound across a wide range of invertebrate phyla is still limited, studies on closely related peptides in different species provide a solid framework for understanding this phenomenon. Further research employing standardized bioassays and molecular techniques will be crucial for a more detailed mapping of the species-specific effects of this compound, which will undoubtedly aid in the development of more selective and effective pharmacological tools.
References
- 1. researchgate.net [researchgate.net]
- 2. FMRFamide-Related Peptides Signaling Is Involved in the Regulation of Muscle Contractions in Two Tenebrionid Beetles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative analysis defines a broader FMRFamide-gated sodium channel family and determinants of neuropeptide sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of Ymrf-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of the neuropeptide Ymrf-NH2, an analog of the FMRF-NH2 peptide family. The information presented herein is based on available experimental data to facilitate further research and drug development.
Introduction
This compound is a synthetic analog of the FMRF-NH2 family of neuropeptides, which are known to play diverse roles in invertebrates, including the modulation of cardiac function. In this compound, the N-terminal phenylalanine (F) of the core FMRF-NH2 sequence is substituted with tyrosine (Y). This substitution allows for the investigation of the structure-activity relationship of these peptides and their interaction with their cognate receptor, the FMRFamide receptor (FMRFa-R). Understanding the in vitro and in vivo effects of such analogs is crucial for designing novel peptide-based therapeutics.
Data Presentation: In Vitro and In Vivo Effects
The following table summarizes the comparative effects of this compound and its parent peptide, FMRF-NH2. The data is primarily derived from studies on Drosophila melanogaster.
| Peptide | In Vitro Effect (Receptor Binding) | In Vivo Effect (Modulation of Cardiac Contractility) | Reference |
| FMRF-NH2 | Binds to the FMRFa receptor (FMRFa-R). | Modulates heart rate in Drosophila across larval, pupal, and adult stages. | [1][2][3] |
| This compound | Retained binding to the FMRFa receptor. | Modulates heart rate in Drosophila. The bulky, aromatic nature of Tyrosine (Y) allows for strong pi-stacking and hydrophobic interactions with the receptor, similar to Phenylalanine (F). | [1] |
| AMRF-NH2 | Did not bind to the FMRFa receptor. | Inactive. The small, aliphatic Alanine (A) cannot maintain the necessary interactions for receptor binding. | [1] |
Note: Specific quantitative binding affinity values (e.g., Ki or IC50) and dose-response data for this compound are not detailed in the primary literature reviewed. The available data indicates that the substitution of Phenylalanine with Tyrosine is well-tolerated for receptor binding and subsequent biological activity.
Experimental Protocols
Competitive Radioligand Binding Assay (In Vitro)
This assay is used to determine the binding affinity of this compound to the FMRFa receptor.
1. Receptor Preparation:
- The FMRFa receptor is expressed in a suitable cell line (e.g., HEK293 or CHO cells).
- Cell membranes containing the receptor are harvested and homogenized.
- The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
2. Binding Reaction:
- A fixed concentration of a radiolabeled ligand that is known to bind to the FMRFa receptor (e.g., 125I-labeled FMRF-NH2) is used.
- Increasing concentrations of the unlabeled competitor peptide (this compound or FMRF-NH2) are added to a series of reaction tubes.
- The radiolabeled ligand, competitor peptide, and the receptor-containing membrane preparation are incubated together in a suitable binding buffer at a specific temperature and for a sufficient duration to reach equilibrium.
3. Separation of Bound and Free Ligand:
- The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
- The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification:
- The radioactivity retained on the filters (representing the bound ligand) is measured using a gamma counter.
5. Data Analysis:
- The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor peptide.
- The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.
Drosophila Heart Rate Assay (In Vivo)
This assay is used to measure the effect of this compound on cardiac contractility in living Drosophila.
1. Animal Preparation:
- Drosophila at the desired life stage (larva, pupa, or adult) are used.
- For adult flies, they are briefly anesthetized (e.g., with CO2) and positioned on a microscope slide, typically dorsal side up, to expose the heart.
- For larvae, their semi-transparent nature allows for direct observation of the heart.
2. Peptide Administration:
- The peptide solution (this compound or FMRF-NH2) at a known concentration is applied directly to the exposed heart or injected into the body cavity.
- A control group is treated with saline solution.
3. Heart Rate Measurement:
- The heart is visualized under a microscope.
- Heartbeats are recorded for a defined period before and after the application of the peptide.
- Recordings can be done manually with a stopwatch or using video recording and subsequent analysis with specialized software.
4. Data Analysis:
- The heart rate (beats per minute) is calculated for each individual before and after treatment.
- The percentage change in heart rate is determined.
- Dose-response curves can be generated by testing a range of peptide concentrations to determine the EC50 value (the concentration that produces 50% of the maximal effect).
Signaling Pathway and Experimental Workflow
FMRFa Receptor Signaling Pathway
The FMRFa receptor (FMRFa-R) is a G-protein coupled receptor (GPCR). Upon binding of a ligand such as this compound, the receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ concentration is a key event that modulates cellular responses, such as muscle contraction in the heart.[4][5][6][7]
Caption: FMRFa receptor signaling cascade.
Experimental Workflow for Bioactivity Comparison
The following diagram outlines a typical workflow for comparing the in vitro and in vivo bioactivity of peptide analogs like this compound.
Caption: Peptide bioactivity comparison workflow.
References
- 1. Structure-activity relationships of FMRF-NH2 peptides demonstrate A role for the conserved C terminus and unique N-terminal extension in modulating cardiac contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationships of FMRF-NH2 Peptides Demonstrate A Role for the Conserved C Terminus and Unique N-Terminal Extension in Modulating Cardiac Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FMRFa receptor stimulated Ca2+ signals alter the activity of flight modulating central dopaminergic neurons in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FMRFa receptor stimulated Ca2+ signals alter the activity of flight modulating central dopaminergic neurons in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. FMRFa FMRFamide [Drosophila melanogaster (fruit fly)] - Gene - NCBI [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ymrf-NH2: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of synthetic peptides like Ymrf-NH2 is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive framework for its safe handling and disposal based on established protocols for peptide waste.
Core Principles of Peptide Waste Management
The disposal of peptide-related waste involves a multi-faceted approach, addressing the peptide itself, contaminated materials, and associated chemical waste from synthesis. Peptides, being biologically active molecules, may require treatment as biohazardous waste.[1] Furthermore, the solvents and reagents used in peptide synthesis are often hazardous and necessitate careful management.[2][3]
General Handling and Personal Protective Equipment (PPE):
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or aerosols.[4][5] Standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended steps for the safe disposal of this compound and associated waste streams.
-
Decontamination of Pure this compound (if required):
-
For labs equipped and permitted for such procedures, chemical degradation can be an effective first step. A common method involves treatment with a strong oxidizing agent, such as a freshly prepared 10% solution of sodium hypochlorite (bleach), followed by neutralization.
-
Alternatively, hydrolysis using a strong acid or base can be employed, ensuring the final solution is neutralized to a pH between 5.5 and 9.5 before further disposal.[6]
-
-
Segregation and Collection of Waste:
-
Solid Peptide Waste: Collect pure this compound waste and materials heavily contaminated with the peptide (e.g., weighing boats, contaminated filter paper) in a clearly labeled, sealed container designated for chemical or peptide waste. This container should be rigid and leak-proof.[1]
-
Contaminated Sharps: Needles, syringes, or any sharp objects contaminated with this compound must be placed in a designated sharps container.
-
Contaminated Labware: Glassware and plasticware that have come into contact with this compound should be decontaminated. This can be achieved by soaking in a suitable decontamination solution (e.g., 10% bleach) for a specified period, followed by thorough rinsing. The initial rinseate should be collected as hazardous waste.[7]
-
Liquid Waste: Solutions containing this compound, as well as the first rinse from decontaminating labware, should be collected in a labeled, leak-proof container for hazardous chemical waste. Do not dispose of peptide solutions directly down the drain.[6][8]
-
-
Disposal of Chemical Waste from Synthesis:
-
Solvents (e.g., DMF, DCM, THF) and reagents used in the synthesis of this compound must be collected as hazardous chemical waste.[2] These should be segregated into compatible waste streams (e.g., halogenated vs. non-halogenated solvents).
-
-
Final Disposal:
-
All collected waste containers must be properly labeled with a hazardous waste tag and disposed of through your institution's Environmental Health and Safety (EHS) office.[9] Follow your institution's specific procedures for waste pickup and disposal.
-
Quantitative Data Summary
| Waste Stream | Collection Container | Treatment/Handling | Final Disposal Route |
| Pure this compound | Labeled, sealed chemical waste container | Optional: Chemical degradation prior to collection | Institutional EHS |
| Contaminated Solids | Labeled, sealed chemical waste container | Collect and seal | Institutional EHS |
| Contaminated Sharps | Designated sharps container | Do not recap or bend needles | Institutional EHS |
| Contaminated Labware | N/A | Decontaminate with 10% bleach; collect first rinse | Rinseate via Institutional EHS; cleaned labware per lab protocol |
| Liquid Peptide Waste | Labeled, sealed chemical waste container | Neutralize to pH 5.5-9.5 if acidic or basic | Institutional EHS |
| Synthesis Solvents/Reagents | Labeled, sealed solvent waste container | Segregate by chemical compatibility | Institutional EHS |
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound and associated waste.
References
- 1. peptiderecon.com [peptiderecon.com]
- 2. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spinchem.com [spinchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. biochempeg.com [biochempeg.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. merckmillipore.com [merckmillipore.com]
- 9. ehs.yale.edu [ehs.yale.edu]
Personal protective equipment for handling Ymrf-NH2
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the neuropeptide Ymrf-NH2. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound in a laboratory setting.
Disclaimer: To our knowledge, the specific hazards of this compound have not been thoroughly investigated. Therefore, it is recommended to handle this chemical with caution, treating it as potentially hazardous.[1] Good laboratory hygiene and safety practices should be followed at all times.
I. Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The required PPE is determined by a risk assessment of the procedures being performed.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn to prevent skin contact. Inspect gloves for any tears or punctures before use. |
| Eye Protection | Safety glasses or goggles | Safety glasses with side shields or splash goggles are required to protect from splashes or airborne particles.[2][3] |
| Body Protection | Laboratory coat | A full-length lab coat should be worn to protect skin and clothing from contamination.[2][3] |
| Respiratory Protection | Fume hood or respirator | Work should be conducted in a certified fume hood to avoid inhalation of any dust or aerosols.[4] For procedures with a higher risk of aerosolization, a respirator may be necessary. |
II. Handling and Operational Procedures
Adherence to proper handling procedures is critical to prevent contamination and accidental exposure.
A. General Handling:
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Do not inhale dust or aerosols.
-
Work in a well-ventilated area, preferably a chemical fume hood.[4]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling.[5]
B. Weighing and Reconstitution:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within a chemical fume hood.
-
Weighing: Use a microbalance with a draft shield to weigh the peptide. Handle the powder carefully to minimize dust generation.
-
Reconstitution: Add the appropriate solvent to the vial containing the peptide. Mix gently by vortexing or pipetting until the peptide is fully dissolved.
C. Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
III. First Aid Measures
In case of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Ingestion | Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[1][5] |
IV. Spill and Leak Procedures
In the event of a spill, follow these steps to ensure safety and proper cleanup.
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wear appropriate PPE. For powdered spills, gently cover with an absorbent material like sand or vermiculite to avoid raising dust.[5] For liquid spills, absorb with an inert material.
-
Collect: Carefully sweep or scoop the absorbed material into a sealed, labeled container for disposal.[5]
-
Clean: Wash the spill site thoroughly with soap and water.[5]
V. Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
A. Waste Classification: All waste materials containing this compound should be treated as hazardous chemical waste. This includes:
-
Unused or expired this compound.
-
Contaminated consumables (e.g., pipette tips, vials, gloves).
-
Solutions containing this compound.
B. Disposal Procedure:
-
Segregation: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Storage: Store the waste container in a secure, designated area away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal service, following all local, state, and federal regulations.
C. Logical Flow for this compound Waste Disposal
Caption: Disposal plan for this compound waste.
References
- 1. eurogentec.com [eurogentec.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
